Product packaging for 3,5-Dibromo-2-methylthiophene(Cat. No.:CAS No. 29421-73-6)

3,5-Dibromo-2-methylthiophene

Cat. No.: B1345596
CAS No.: 29421-73-6
M. Wt: 255.96 g/mol
InChI Key: OGAJGUIMFMRGRB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methylthiophene is a useful research compound. Its molecular formula is C5H4Br2S and its molecular weight is 255.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Br2S B1345596 3,5-Dibromo-2-methylthiophene CAS No. 29421-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-methylthiophene
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InChI

InChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OGAJGUIMFMRGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4Br2S
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DSSTOX Substance ID

DTXSID00183640
Record name 3,5-Dibromo-2-methylthiophene
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Molecular Weight

255.96 g/mol
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CAS No.

29421-73-6
Record name 3,5-Dibromo-2-methylthiophene
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Record name 3,5-Dibromo-2-methylthiophene
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Record name 3,5-Dibromo-2-methylthiophene
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Record name 3,5-dibromo-2-methylthiophene
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Foundational & Exploratory

The Versatility of 3,5-Dibromo-2-methylthiophene: A Technical Guide for Chemical Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylthiophene is a highly versatile halogenated heterocyclic compound that serves as a pivotal building block in a multitude of advanced chemical syntheses. Its unique structural and electronic properties, imparted by the thiophene ring, the methyl group, and the two bromine atoms, make it an invaluable precursor in the development of novel organic materials and pharmacologically active molecules. The bromine atoms at the 3- and 5-positions offer regioselective reactivity, enabling its participation in a variety of cross-coupling reactions to form complex molecular architectures. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in the synthesis of conjugated polymers for organic electronics and as a scaffold for potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in experimental setups.

PropertyValue
Molecular Formula C₅H₄Br₂S
Molecular Weight 255.96 g/mol
Appearance Colorless to yellow clear liquid
Melting Point -15 °C
Boiling Point 230 °C
Density ~2 g/cm³
Refractive Index (n20D) 1.61

Core Applications in Organic Synthesis

The reactivity of the carbon-bromine bonds in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Kumada reactions. These methodologies are foundational in constructing the carbon-carbon and carbon-heteroatom bonds necessary for the synthesis of advanced materials and complex organic molecules.

Synthesis of Conjugated Polymers for Organic Electronics

This compound and its derivatives are extensively used as monomers in the synthesis of conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs). These polymers are integral components of organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electrical and optical properties of these polymers can be fine-tuned by the nature of the alkyl side chains and the regioregularity of the polymer backbone.

A powerful method for the synthesis of regioregular P3ATs is the Kumada Catalyst-Transfer Polycondensation (KCTP). This is a chain-growth polymerization technique that allows for control over the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via KCTP

This protocol is adapted from established methods for the polymerization of 2,5-dibromo-3-alkylthiophenes.

  • Monomer Activation (Grignard Metathesis): In a flame-dried Schlenk flask under an inert argon atmosphere, 2,5-dibromo-3-hexylthiophene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C, and a solution of isopropylmagnesium chloride (i-PrMgCl, 1.0 eq) in THF is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours to facilitate the magnesium-bromine exchange, preferentially at the 5-position of the thiophene ring.

  • Polymerization: To the solution of the activated monomer, a catalytic amount of a nickel(II) catalyst, such as Ni(dppp)Cl₂ (1,3-bis(diphenylphosphino)propane)nickel(II) chloride) (typically 1-2 mol%), is added. The reaction mixture is then stirred at room temperature for a specified time (e.g., 1-24 hours) to allow for polymerization.

  • Work-up and Purification: The polymerization is quenched by the addition of 5 M HCl. The polymer is then precipitated by pouring the reaction mixture into methanol. The precipitated polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with chloroform and reprecipitated from methanol.

The performance of these polymers in electronic devices is critically dependent on their charge carrier mobility. The table below summarizes representative charge carrier mobilities for poly(3-alkylthiophene)s, highlighting the influence of molecular weight and processing conditions.

PolymerMolecular Weight (kDa)Processing MethodHole Mobility (cm²/Vs)
Poly(3-hexylthiophene) (P3HT)20-80Thin Film Transistor10⁻⁵ - 10⁻¹
Poly(3-butylthiophene) (P3BT)-Self-Assembled Monolayer1.1 x 10⁻² (vertical)[1][2]
PCDTPT-Nanowiresup to 92.64[3]

Below is a conceptual workflow for the synthesis of poly(3-alkylthiophene)s via Kumada Catalyst-Transfer Polycondensation.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 2_5_dibromo_3_alkylthiophene 2,5-Dibromo-3-alkylthiophene Grignard_Metathesis Grignard Metathesis in THF 2_5_dibromo_3_alkylthiophene->Grignard_Metathesis iPrMgCl i-PrMgCl iPrMgCl->Grignard_Metathesis Ni_catalyst Ni(dppp)Cl₂ Polymerization Kumada Catalyst-Transfer Polycondensation Ni_catalyst->Polymerization Grignard_Metathesis->Polymerization Activated Monomer Quenching Quenching with HCl Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Soxhlet_Extraction Soxhlet Extraction Precipitation->Soxhlet_Extraction Final_Product Regioregular Poly(3-alkylthiophene) Soxhlet_Extraction->Final_Product

Kumada Catalyst-Transfer Polycondensation Workflow.
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The thiophene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a valuable starting material for the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors.

The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound and its derivatives are excellent substrates for this reaction.

Experimental Protocol: Synthesis of 5-Aryl-2-bromo-3-hexylthiophene via Suzuki Coupling

This protocol is based on the selective C-arylation of 2,5-dibromo-3-hexylthiophene.[4][5][6]

  • Reaction Setup: In a Schlenk flask under an inert argon atmosphere, add 2,5-dibromo-3-hexylthiophene (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio). Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The following table presents characterization data for a representative 5-aryl-2-bromo-3-hexylthiophene derivative, illustrating the outcome of a typical Suzuki coupling reaction.

Compound NameYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene 857.38 (d, 2H), 7.18 (d, 2H), 6.95 (s, 1H), 2.65 (t, 2H), 2.36 (s, 3H), 1.65 (m, 2H), 1.35 (m, 6H), 0.90 (t, 3H)143.2, 137.5, 131.2, 129.4, 128.9, 125.1, 110.1, 31.6, 30.2, 29.8, 28.9, 22.6, 21.2, 14.1

Data adapted from literature reports for analogous compounds.[4]

The dysregulation of protein kinase signaling pathways is a hallmark of many human diseases, including cancer. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, and survival, and its aberrant activation is frequently observed in tumors.[7][8][9][10] Thiophene-based molecules have been successfully developed as potent and selective inhibitors of kinases within this pathway. While a direct derivative of this compound as a PI3K inhibitor is not explicitly detailed in the readily available literature, its structural motifs are highly relevant to the synthesis of such inhibitors. The synthetic routes, such as Suzuki and Stille couplings, are directly applicable to building the complex tetra-substituted thiophenes that have shown high efficacy.[7]

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by targeted therapies, a class of drugs for which thiophene derivatives are promising candidates.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates ThiopheneInhibitor Thiophene-based PI3K Inhibitor ThiopheneInhibitor->PI3K inhibits

The PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a diverse array of functional materials and complex molecules. Its utility in the construction of regioregular conjugated polymers underscores its importance in the field of organic electronics, enabling the development of next-generation flexible and printable devices. Furthermore, its role as a versatile scaffold in medicinal chemistry highlights its potential for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. The detailed protocols and data presented in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively harness the synthetic potential of this valuable chemical entity.

References

An In-depth Technical Guide to 3,5-Dibromo-2-methylthiophene (CAS: 29421-73-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylthiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern, featuring bromine atoms at the 3- and 5-positions and a methyl group at the 2-position of the thiophene ring, imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and common reactions, and its applications in various fields of chemical research.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Properties

PropertyValueReference
CAS Number 29421-73-6[1][2]
Molecular Formula C₅H₄Br₂S[2]
Molecular Weight 255.96 g/mol [2]
Appearance Colorless to yellow clear liquid[2]
Purity ≥ 95% (GC)[2]

Table 2: Physical Properties

PropertyValueReference
Melting Point -15 °C[2][3][4]
Boiling Point 230 °C[2][4]
Density 2.140 g/cm³[5]
Refractive Index (n20/D) 1.61[2]
Solubility Insoluble in water[5]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following table outlines its hazard and precautionary statements.

Table 3: Safety Information

CategoryInformationReference
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][6]
Precautionary Statements P261: Avoid breathing mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

First Aid Measures:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]

  • Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

  • Following eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[7]

  • Following ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme:

Synthesis_of_3_5_Dibromo_2_methylthiophene reactant 2-Methylthiophene product This compound reactant->product Bromination reagent 2 NBS (N-Bromosuccinimide) reagent->reactant solvent Solvent (e.g., THF) solvent->reactant

Synthesis of this compound.

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium thiosulfate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylthiophene (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (2.2 equivalents) in anhydrous THF.

  • Slowly add the NBS solution to the stirred solution of 2-methylthiophene via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Suzuki Cross-Coupling Reaction

This compound can undergo palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds. The following is a general protocol for the coupling with an arylboronic acid.

Reaction Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Arylboronic acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Solvent B->C D Heat the mixture under inert atmosphere C->D Reaction Start E Cool to room temperature D->E Reaction Completion F Aqueous work-up and extraction E->F G Dry organic layer F->G H Purify by column chromatography G->H I Coupled Product H->I Final Product

Suzuki Coupling Workflow.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄) and the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Grignard Reagent Formation and Reaction

The bromine atoms on this compound can be converted to a Grignard reagent, which can then be used as a nucleophile in various reactions.

Logical Relationship for Grignard Reaction:

Grignard_Reaction_Logic start Start with This compound condition1 Anhydrous Conditions? start->condition1 condition1->start No, dry solvent/glassware reagent_add Add Magnesium Turnings condition1->reagent_add Yes initiation Initiate Reaction (e.g., with iodine crystal) reagent_add->initiation formation Grignard Reagent Forms initiation->formation electrophile Add Electrophile (e.g., Aldehyde, Ketone) formation->electrophile workup Aqueous Work-up electrophile->workup product Final Product workup->product

Grignard Reaction Logic.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard reaction and work-up equipment under anhydrous conditions

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Place magnesium turnings (1.1 equivalents per bromine to be reacted) in a round-bottom flask.

  • Add a small crystal of iodine.

  • Add a small amount of a solution of this compound (1 equivalent) in anhydrous ether or THF to the magnesium.

  • Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate initiation.

  • Once the reaction has started, add the remaining solution of this compound dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Cool the Grignard reagent in an ice bath and slowly add a solution of the electrophile (e.g., benzaldehyde, 1 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Analytical Data

¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and instrument used.

Table 4: NMR Data (in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹H ~2.4Singlet-CH₃[2]
¹H ~6.9SingletThiophene-H[2]
¹³C ~15-CH₃[8][9]
¹³C ~110-115C-Br[8][9]
¹³C ~130-135C-H[8][9]
¹³C ~135-140C-CH₃[8][9]

Applications in Research and Development

This compound is a key intermediate in several areas of chemical research:

  • Organic Electronics: It serves as a building block for the synthesis of conjugated polymers and small molecules used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] The thiophene moiety is an excellent electron-rich unit for constructing conductive materials.

  • Pharmaceutical Development: The thiophene ring is a common scaffold in many pharmaceutically active compounds. This compound provides a platform for the synthesis of novel drug candidates through functionalization at the bromine positions.[2]

  • Agrochemicals: It is used in the development of new pesticides and herbicides.[2]

  • Materials Science: This compound is incorporated into polymers to enhance their thermal stability and electrical conductivity.[2] It is also a useful reagent for the preparation of arylthiophene-substituted norbornadienes.[3][4][10]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly at the two bromine positions, allows for the construction of a wide array of complex molecules with applications in materials science, pharmaceuticals, and agrochemicals. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for the safe and effective use of this important chemical intermediate.

References

Navigating the Spectroscopic Landscape of 3,5-Dibromo-2-methylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dibromo-2-methylthiophene. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's spectroscopic properties, including detailed data, experimental protocols, and a structural representation to aid in its identification and characterization.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound provide distinct signals that are crucial for its structural elucidation. The data, acquired in deuterated chloroform (CDCl₃), is summarized below.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by two singlet peaks, corresponding to the aromatic proton on the thiophene ring and the protons of the methyl group.

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Thiophene-H6.86Singlet1H
Methyl (-CH₃)2.34Singlet3H
¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals four distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms are numbered as follows: C2 (bearing the methyl group), C3 and C5 (bearing the bromine atoms), C4 (bearing the hydrogen atom), and the methyl carbon.

Signal AssignmentChemical Shift (δ) ppm
C4~130
C2~128
C3~112
C5~110
-CH₃~15

Note: The precise chemical shifts for ¹³C NMR can vary slightly based on experimental conditions. The values presented are estimates based on typical ranges for similar structures.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable for data acquisition.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Approximately 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment.

  • Spectral Width: Approximately 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Visualization of this compound

The structural formula and the logical workflow for its NMR analysis are presented below.

Caption: Chemical structure of this compound.

G A Sample Preparation (Dissolve in CDCl3 with TMS) B NMR Spectrometer Setup A->B Insert Sample C 1H NMR Data Acquisition B->C Run 1H Experiment D 13C NMR Data Acquisition B->D Run 13C Experiment E Data Processing (Fourier Transform, Phasing, Calibration) C->E D->E F Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F G Structure Confirmation F->G

Spectroscopic Analysis of 3,5-Dibromo-2-methylthiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for 3,5-Dibromo-2-methylthiophene. Due to the limited availability of publicly accessible raw spectral data for this specific compound, this guide synthesizes predicted data based on the known spectroscopic behavior of related substituted thiophenes and general principles of organic spectroscopy. Detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for the spectroscopic analysis of a sample.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized in the table below. These predictions are based on characteristic vibrational frequencies of substituted thiophenes and aromatic compounds.[1][2][3]

Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakAromatic C-H Stretch (on the thiophene ring)
2970-2850MediumAliphatic C-H Stretch (from the methyl group)
1550-1450Medium-StrongC=C Ring Stretching (thiophene ring)
1450-1370MediumC-H Bending (methyl group)
1250-1000MediumIn-plane C-H Bending (thiophene ring)
900-700StrongOut-of-plane C-H Bending (thiophene ring)
850-550Medium-StrongC-Br Stretch
~700MediumC-S Stretch

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in structure elucidation. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[4][5] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a dibrominated compound will exhibit peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1.[5]

m/z (mass-to-charge ratio)Relative IntensityAssignment
254, 256, 258High[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak cluster)
175, 177Medium[M - Br]⁺ (Loss of one bromine atom)
96High[M - 2Br]⁺ (Loss of both bromine atoms)
Various smaller fragmentsLow to MediumFurther fragmentation of the thiophene ring and methyl group

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) method.[6][7]

Apparatus and Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Sample of this compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for obtaining an EI-MS spectrum of a volatile organic compound.[8][9]

Apparatus and Materials:

  • Mass Spectrometer with an Electron Ionization source

  • Direct Insertion Probe or Gas Chromatograph (GC) inlet

  • Sample of this compound

  • Volatile solvent (if using GC inlet)

  • Helium (carrier gas for GC)

Procedure:

  • Sample Introduction:

    • Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, apply it to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

    • GC Inlet: Prepare a dilute solution of the sample in a suitable volatile solvent and inject it into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Acquisition: The instrument's software records and displays the mass spectrum, showing the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample using IR and MS techniques.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ir_analysis IR Analysis cluster_ms_analysis MS Analysis cluster_conclusion Conclusion Sample Chemical Sample Prep_IR Prepare for IR (e.g., place on ATR) Sample->Prep_IR Prep_MS Prepare for MS (e.g., dissolve/inject) Sample->Prep_MS IR_Acquisition FT-IR Data Acquisition Prep_IR->IR_Acquisition MS_Acquisition EI-MS Data Acquisition Prep_MS->MS_Acquisition IR_Data IR Spectrum (Absorbance vs. Wavenumber) IR_Acquisition->IR_Data IR_Interpretation Functional Group Identification IR_Data->IR_Interpretation Structure_Elucidation Structure Confirmation/Elucidation IR_Interpretation->Structure_Elucidation MS_Data Mass Spectrum (Abundance vs. m/z) MS_Acquisition->MS_Data MS_Interpretation Molecular Weight & Fragmentation Analysis MS_Data->MS_Interpretation MS_Interpretation->Structure_Elucidation

Workflow for Spectroscopic Analysis

References

Synthesis pathway for 3,5-Dibromo-2-methylthiophene from 2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 3,5-Dibromo-2-methylthiophene, a key intermediate in the development of various organic electronic materials and pharmaceutical compounds.[1] The document provides a comprehensive overview of the synthetic route starting from the readily available precursor, 2-methylthiophene. Included are detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound from 2-methylthiophene is achieved through an electrophilic aromatic substitution reaction. The methyl group at the 2-position of the thiophene ring is an ortho-, para-director. However, in the case of thiophene, the electron-donating effect of the sulfur atom strongly activates the adjacent α-positions (2 and 5). Since the 2-position is already substituted, the incoming electrophiles (bromine) will preferentially substitute at the vacant 5-position and the adjacent 3-position. By using a suitable brominating agent and controlling the reaction stoichiometry, a high yield of the desired dibrominated product can be achieved.

The most common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, offering high selectivity for radical and electrophilic brominations. The reaction is typically carried out in a suitable organic solvent.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for the bromination of thiophene derivatives.[2]

Materials:

  • 2-methylthiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylthiophene (1.0 equivalent) in anhydrous acetonitrile or THF.

  • Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere, allowing it to cool to 0°C.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (2.0 to 2.2 equivalents) portion-wise to the cooled solution over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash with water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography. Elute the column with hexane to obtain the pure this compound. Alternatively, vacuum distillation can be employed for purification.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Refractive Index (n20/D)Purity (GC)
2-methylthiopheneC5H6S98.17112-113-631.520≥ 98%
This compoundC5H4Br2S255.96[1]230[1]-15[1]1.610[1]≥ 95%[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from 2-methylthiophene to this compound.

Synthesis_Pathway 2-methylthiophene 2-methylthiophene This compound This compound 2-methylthiophene->this compound Electrophilic Bromination reagents 2.0-2.2 eq. NBS Acetonitrile or THF 0°C to Room Temp.

Caption: Synthesis of this compound.

References

Reactivity and Electronic Effects of Bromine on the Thiophene Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous FDA-approved drugs and advanced organic materials.[1][3] The functionalization of the thiophene ring is crucial for modulating the physicochemical and biological properties of these molecules. Brominated thiophenes, in particular, serve as versatile synthetic intermediates, primarily due to their utility in palladium-catalyzed cross-coupling reactions.[4][5]

This technical guide provides an in-depth analysis of the electronic effects of bromine substitution on the thiophene ring and the resulting impact on its chemical reactivity. We will explore the differences between the common 2-bromo and 3-bromo isomers, present quantitative data, detail key experimental protocols, and visualize reaction pathways to aid researchers in the strategic design of synthetic routes.

Electronic Effects of Bromine on the Thiophene Ring

The reactivity of a substituted thiophene is governed by the electronic properties of the substituent. Bromine exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the thiophene ring through the sigma bond.

  • Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density.

The position of the bromine atom significantly influences the net electronic impact on the ring. The α-positions (C2 and C5) of thiophene are inherently more electron-rich and reactive towards electrophiles than the β-positions (C3 and C4).[5]

  • 2-Bromothiophene: The C2 position is more electron-deficient compared to the C3 position in the unsubstituted ring.[5] Bromine at this position enhances this effect, making the C2-Br bond more susceptible to oxidative addition in cross-coupling reactions.

  • 3-Bromothiophene: When bromine is at the C3 position, the electronic effects are distributed differently. Computational studies, primarily using Density Functional Theory (DFT), suggest that the C-Br bond at the 3-position is slightly stronger than at the 2-position.[6] This implies a higher activation barrier for reactions that involve the cleavage of the C-Br bond.[6]

electronic_effects

Caption: Logical flow of bromine's electronic effects on thiophene reactivity.

Comparative Reactivity of Bromothiophenes

Experimental evidence aligns with theoretical predictions, showing that 2-bromothiophene is generally more reactive than 3-bromothiophene in several key transformations.[5]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for creating C-C and C-heteroatom bonds, and bromothiophenes are excellent substrates. The general order of reactivity is governed by the ease of the initial oxidative addition step of the palladium(0) catalyst to the C-Br bond.

  • Suzuki-Miyaura Coupling: 2-Bromothiophene consistently shows higher reactivity and often provides better yields under milder conditions than 3-bromothiophene.[5] This is attributed to the more electron-deficient nature of the C2 position, which facilitates oxidative addition.[5] However, modern catalyst systems with specialized ligands can achieve high yields for both isomers.[5]

  • Heck Reaction: Similar to the Suzuki coupling, the rate-limiting oxidative addition is typically faster for the 2-bromo isomer.[5] The choice of base and ligands is critical for achieving good outcomes, especially with the less reactive 3-bromothiophene.[5]

  • Stille Coupling: This reaction is highly versatile due to the stability of the organostannane reagents and its tolerance for a wide array of functional groups.[7] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7]

  • Buchwald-Hartwig Amination: The formation of C-N bonds can be more challenging with 3-bromothiophene, sometimes necessitating harsher conditions or more sophisticated ligands compared to its 2-bromo counterpart.[5]

Lithiation and Grignard Formation
  • Metal-Halogen Exchange: This is a common method for functionalizing bromothiophenes. The higher predicted C-Br bond strength in 3-bromothiophene suggests a slightly higher activation barrier for lithiation compared to 2-bromothiophene.[6]

  • Grignard Reagent Formation: It is notably more difficult to form a Grignard reagent from 3-bromothiophene than from the 2-isomer.[6] This difference in reactivity is a critical consideration in synthetic planning.

Quantitative Data Summary

The following tables summarize comparative data for the reactivity of bromothiophene isomers in common cross-coupling reactions and their characteristic NMR chemical shifts.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid

Entry Bromothiophene Isomer Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 2-Bromothiophene Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 80 12 ~85-95% [5]
2 3-Bromothiophene Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 80 12 ~80-90% [5]

Note: Yields are indicative and can vary significantly with specific reaction conditions and coupling partners.[6]

Table 2: Comparative Data for Heck and Buchwald-Hartwig Reactions

Reaction Bromothiophene Isomer Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield Reference
Heck 2-Bromothiophene Styrene Pd(OAc)₂ / P(o-tol)₃ K₂CO₃ DMF 120-140 Moderate to Good [5]
Heck 3-Bromothiophene Styrene Pd(OAc)₂ / P(o-tol)₃ K₂CO₃ DMF 120-140 Moderate to Good [5]
Buchwald-Hartwig 2-Bromothiophene Aniline Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 100 Good to Excellent [5]
Buchwald-Hartwig 3-Bromothiophene Aniline Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 100 Moderate to Good [5]

Note: Direct side-by-side quantitative data is limited in the literature. 2-Bromothiophene is generally considered more reactive in both reactions.[5]

Table 3: 1H and 13C NMR Chemical Shifts (δ, ppm) of Bromothiophenes in CDCl₃

Compound H2/C2 H3/C3 H4/C4 H5/C5 Reference
1H NMR
2-Bromothiophene - ~7.21 ~7.04 ~6.86
3-Bromothiophene ~7.28 - ~7.06 ~7.28 [5]
13C NMR
2-Bromothiophene ~112.7 ~128.3 ~127.6 ~130.3 [1]
3-Bromothiophene ~122.9 ~110.1 ~129.0 ~126.0 [5]

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromothiophene

Direct bromination of thiophene is highly regioselective for the 2-position. Therefore, a multi-step approach is required for the 3-isomer.

Step 1: Synthesis of 2,3,5-Tribromothiophene

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet (for HBr), prepare a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.

  • Bromination: Circulate cold water through a cooling pan around the flask. Add 6480 g (40.6 moles) of bromine dropwise over 10 hours with vigorous stirring.

  • Work-up: Allow the mixture to stand overnight. Heat to 50°C for several hours. Wash with 2N sodium hydroxide solution. The organic layer is then refluxed for 7 hours with 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

  • Purification: After reflux, pour the mixture into water. Separate the organic layer, wash with water, and dry over calcium chloride. Purify the crude product by vacuum distillation, collecting the fraction at 123-124°C (9 mm Hg).

Step 2: Selective Reductive Debromination to 3-Bromothiophene

  • Reaction Setup: To a three-necked flask with a stirrer and reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

  • Reduction: Heat the mixture to reflux. Remove the heating mantle. Add 1600 g (5.0 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux.

  • Work-up: After the addition is complete (approx. 70 minutes), reflux for an additional 3 hours. Arrange the condenser for downward distillation and distill until no more organic material comes over with the water.

  • Purification: Separate the heavier organic layer, wash with 10% sodium carbonate solution and then water. Dry over calcium chloride and fractionate to yield pure 3-bromothiophene.

synth_workflow

Caption: Experimental workflow for the synthesis of 3-Bromothiophene.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromothiophene (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2-3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

suzuki_cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Stille Coupling[7]
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degassing: Evacuate and backfill the flask with inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF) via syringe. Subsequently, add the organostannane reagent (1.0-1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, the work-up may involve a fluoride wash (e.g., aqueous KF) to remove tin byproducts, followed by standard extraction and purification by column chromatography.

Protocol 4: General Procedure for Heck Reaction
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromothiophene (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv.).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or Toluene) followed by the alkene (1.2 equiv.).

  • Reaction: Seal the flask and heat the mixture to 100-140°C with vigorous stirring for 12-24 hours.

  • Monitoring & Work-up: Monitor by TLC. After cooling, dilute with water and extract with an organic solvent.

  • Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Discovery

The thiophene moiety is a well-established pharmacophore, and bromothiophenes are key starting materials for accessing a wide range of biologically active molecules.[1][4] For instance, 3-bromothiophene derivatives are crucial intermediates in the synthesis of prominent antiplatelet drugs like Ticlopidine and Clopidogrel, which are inhibitors of the P2Y12 receptor.[4] The versatility of bromothiophenes in cross-coupling reactions allows for the rapid generation of compound libraries for screening against various biological targets, including kinases and G-protein coupled receptors (GPCRs).[4]

Conclusion

The position of a bromine atom on the thiophene ring profoundly influences its electronic structure and chemical reactivity. Theoretical and experimental data consistently demonstrate that 2-bromothiophene is the more reactive isomer in most palladium-catalyzed cross-coupling reactions and metallation reactions, a direct consequence of the electronic properties of the thiophene nucleus.[5][6] However, with the advent of modern, highly active catalyst systems, the less reactive 3-bromothiophene remains an indispensable and versatile building block. A thorough understanding of these reactivity differences is paramount for researchers in medicinal chemistry and materials science to rationally design efficient and effective synthetic pathways to novel and valuable molecules.

References

The Rising Star of Organic Electronics: A Technical Guide to 3,5-Dibromo-2-methylthiophene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of materials science is in a constant state of evolution, driven by the pursuit of novel materials with enhanced functionalities. Within the realm of organic electronics, thiophene-based derivatives have emerged as critical building blocks for a new generation of flexible, lightweight, and cost-effective devices. Among these, 3,5-Dibromo-2-methylthiophene stands out as a versatile precursor for the synthesis of high-performance organic semiconductors, particularly conjugated polymers. Its strategic bromination at the 3- and 5-positions, coupled with the methyl group at the 2-position, offers a unique combination of reactivity and electronic modulation, making it a molecule of significant interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

This technical guide provides an in-depth exploration of the potential applications of this compound in materials science. It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of its synthetic pathways, material properties, and device applications.

From Monomer to Material: The Synthetic Versatility of this compound

The primary application of this compound in materials science is as a monomer for the synthesis of poly(3-methylthiophene) (P3MT) and its copolymers. The bromine atoms at the 3- and 5-positions serve as reactive handles for various cross-coupling polymerization reactions, enabling the formation of well-defined, regioregular polymer chains. The regioregularity, or the head-to-tail arrangement of the monomer units, is crucial for achieving high charge carrier mobility in the resulting polymer films.

Several established polymerization methods can be employed to synthesize polythiophenes from dibromothiophene precursors. These include:

  • Grignard Metathesis (GRIM) Polymerization: This is a widely used method for the synthesis of regioregular poly(3-alkylthiophene)s. It involves the formation of a Grignard reagent from the dibromothiophene monomer, followed by nickel-catalyzed polymerization.

  • Stille Cross-Coupling Polymerization: This method utilizes a palladium catalyst to couple a distannylthiophene derivative with a dibromothiophene. It is known for its tolerance to a wide range of functional groups.

  • Suzuki Cross-Coupling Polymerization: In this palladium-catalyzed reaction, a thiophene boronic acid or ester is coupled with a dibromothiophene. Suzuki coupling is valued for its mild reaction conditions and high yields.

The choice of polymerization method can significantly influence the molecular weight, polydispersity, and regioregularity of the resulting polymer, which in turn dictates its performance in electronic devices.

Powering the Future: Applications in Organic Photovoltaics (OPVs)

Polythiophenes derived from monomers like this compound are extensively used as the electron donor material in bulk heterojunction (BHJ) organic solar cells. In a BHJ solar cell, the donor polymer is blended with an electron acceptor material (often a fullerene derivative or a non-fullerene acceptor) to create a nanoscale phase-separated morphology. Upon light absorption, the donor material generates an exciton (a bound electron-hole pair), which then diffuses to the donor-acceptor interface where it dissociates into free charge carriers.

Table 1: Representative Performance of P3HT-based Organic Solar Cells

Acceptor MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
PC₆₁BM~3.0 - 5.0~0.6~8 - 10~60 - 70
PC₇₁BM~3.5 - 5.5~0.6~9 - 12~65 - 75
ITIC~6.0 - 7.5~0.7 - 0.8~10 - 13~65 - 75
Y6~10.0 - 12.0~0.8 - 0.9~15 - 18~70 - 78

Note: The performance of OPV devices is highly dependent on device architecture, processing conditions, and the specific acceptor material used. The values presented here are representative ranges found in the literature for P3HT.

The Backbone of Flexible Electronics: Applications in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components in the development of flexible displays, sensors, and RFID tags. In an OFET, a thin film of an organic semiconductor acts as the active channel, and the flow of current between the source and drain electrodes is modulated by a gate voltage. The performance of an OFET is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio (I_on/I_off).

Polythiophenes, including those that can be synthesized from this compound, are attractive materials for OFETs due to their good charge transport properties and solution processability. The regioregularity of the polymer backbone is particularly critical for achieving high mobility, as it promotes planarization and intermolecular π-π stacking, which facilitates charge hopping between polymer chains.

While specific quantitative data for OFETs based on poly(3-methylthiophene) derived from this compound is limited, the performance of other regioregular poly(3-alkylthiophene)s provides insight into the potential of this class of materials.

Table 2: Representative Performance of Poly(3-alkylthiophene)-based OFETs

PolymerCharge Carrier Mobility (μ) (cm²/Vs)On/Off Current Ratio (I_on/I_off)
Regioregular P3HT10⁻³ - 10⁻¹10⁵ - 10⁸
Regioregular P3BT10⁻⁴ - 10⁻²10⁴ - 10⁷
Regioregular P3DDT10⁻³ - 10⁻¹10⁵ - 10⁸

Note: P3HT = poly(3-hexylthiophene), P3BT = poly(3-butylthiophene), P3DDT = poly(3-dodecylthiophene). The performance of OFETs is highly dependent on the device architecture, dielectric material, and processing conditions.

Experimental Protocols: Synthesizing the Future of Organic Materials

To facilitate further research and development, this section provides detailed, generalized methodologies for the key polymerization techniques used to synthesize polythiophenes from dibromothiophene precursors like this compound.

Grignard Metathesis (GRIM) Polymerization

This protocol is adapted from established procedures for the synthesis of regioregular poly(3-alkylthiophene)s.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., methylmagnesium bromide or isopropylmagnesium chloride in THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of the Grignard reagent dropwise to the solution.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the thiophene Grignard intermediate.

  • In a separate flask, dissolve a catalytic amount of Ni(dppp)Cl₂ in anhydrous THF.

  • Add the catalyst solution to the reaction mixture. A color change and an increase in viscosity are typically observed as the polymerization proceeds.

  • Allow the reaction to stir at room temperature for several hours (typically 2-12 hours).

  • Quench the polymerization by the slow addition of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it sequentially with methanol, dilute HCl, and again with methanol to remove catalyst residues and oligomers.

  • Dry the resulting polymer under vacuum.

GRIM_Polymerization Monomer This compound Thiophene_Grignard Thiophene Grignard Intermediate Monomer->Thiophene_Grignard + Grignard_Reagent Grignard Reagent (e.g., MeMgBr) Grignard_Reagent->Thiophene_Grignard Polymer Poly(3-methylthiophene) Thiophene_Grignard->Polymer + Catalyst Catalyst Ni(dppp)Cl₂ Catalyst->Polymer Quenching Quenching (Methanol) Polymer->Quenching Purification Purification Quenching->Purification Final_Polymer Purified Polymer Purification->Final_Polymer Stille_Polymerization Monomer1 This compound Polymerization Polymerization (Heat) Monomer1->Polymerization Monomer2 Organotin Comonomer Monomer2->Polymerization Catalyst Palladium Catalyst Catalyst->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation (Methanol) Crude_Polymer->Precipitation Purification Purification Precipitation->Purification Final_Polymer Purified Polymer Purification->Final_Polymer Suzuki_Polymerization Monomer1 This compound Polymerization Polymerization (Heat) Monomer1->Polymerization Monomer2 Thiophene Diboronic Acid/Ester Monomer2->Polymerization Catalyst Palladium Catalyst Catalyst->Polymerization Base Aqueous Base Base->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation (Methanol) Crude_Polymer->Precipitation Purification Purification Precipitation->Purification Final_Polymer Purified Polymer Purification->Final_Polymer OFET_Device_Structure cluster_Device OFET Device Cross-Section Substrate Substrate (e.g., Si/SiO₂ or Glass) Gate Gate Electrode Substrate->Gate Dielectric Dielectric Layer Gate->Dielectric Source Source Electrode Dielectric->Source Drain Drain Electrode Dielectric->Drain Semiconductor Organic Semiconductor (e.g., Poly(3-methylthiophene)) Source->Semiconductor Drain->Semiconductor

Literature review on regioselective reactions of dibrominated thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regioselective Reactions of Dibrominated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Dibrominated thiophenes are versatile and indispensable building blocks in the synthesis of complex organic molecules. Their prevalence in pharmaceuticals, organic electronics, and agrochemicals stems from the thiophene core's unique electronic properties and the carbon-bromine bonds that serve as handles for a wide array of chemical transformations. The primary challenge and opportunity in utilizing these substrates lie in controlling the regioselectivity of their reactions. Achieving selective functionalization at one bromine position over another, or at a specific C-H position, is paramount for the efficient construction of target molecules with desired properties.

This technical guide provides a comprehensive review of the key strategies for achieving regioselectivity in the reactions of dibrominated thiophenes. It covers palladium-catalyzed cross-coupling reactions, C-H activation, halogen dance rearrangements, and lithiation-based methodologies. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers in organic synthesis and drug development.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1] The regioselectivity in the coupling of dibromothiophenes is largely dictated by the electronic and steric environment of the carbon-bromine bonds. Generally, the C-Br bond at the α-position (C2 or C5) is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond at the β-position (C3 or C4).[2] This inherent reactivity difference is the primary basis for regiocontrol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used for the synthesis of biaryl and vinyl-substituted thiophenes.[3][4] The regioselectivity is highly predictable and can be controlled by the choice of dibromothiophene isomer and reaction conditions.

  • 2,3-Dibromothiophene : The initial coupling invariably occurs at the C2 position due to the higher reactivity of the α-C-Br bond.[5]

  • 2,4-Dibromothiophene : Similar to the 2,3-isomer, the first coupling reaction selectively takes place at the C2 position.

  • 2,5-Dibromothiophene : In symmetrically substituted 2,5-dibromothiophenes, mono-functionalization can be achieved by using a stoichiometric amount of the boronic acid. However, if a directing group is present at the C3 position, the selectivity is influenced. For instance, in 2,5-dibromo-3-alkylthiophenes, the Suzuki coupling preferentially occurs at the less sterically hindered C5 position.[3][6]

  • 3,4-Dibromothiophene : As both bromines are at β-positions, the reactivity is lower. Selective mono-arylation can be challenging, but sequential couplings are possible.[7]

  • Substituent Effects : Electron-withdrawing groups on the thiophene ring can enhance the reactivity of the C-Br bonds and influence the regioselectivity. For example, in 4,5-dibromothiophene-2-carboxaldehyde, the first Suzuki coupling occurs selectively at the C5 position, influenced by the aldehyde group.[1]

Table 1: Regioselective Suzuki-Miyaura Coupling of Dibrominated Thiophenes

Dibromothiophene IsomerBoronic AcidCatalyst / LigandBase / SolventTemp (°C)Product(s) & RegioselectivityYield (%)Ref
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O (6:1)905-Phenyl-4-bromo-thiophene-2-carboxaldehyde85[1]
4,5-Dibromothiophene-2-carboxaldehyde4-Fluorophenyl-boronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O (6:1)905-(4-Fluorophenyl)-4-bromo-thiophene-2-carboxaldehyde82[1]
2,5-Dibromo-3-methylthiophene4-Methoxyphenyl-boronic acidPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane:H₂O902-Bromo-5-(4-methoxyphenyl)-3-methylthiophene (C5 coupling)75[3]
2,5-Dibromo-3-hexylthiopheneVarious arylboronic acidsPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane:H₂O90Mono-coupling at C5 position60-85[4]
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenyl-boronic acidPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane:H₂O (4:1)902-(Bromomethyl)-5-(4-methoxyphenyl)thiophene76[8]
Stille Coupling

The Stille reaction couples organohalides with organostannanes. The regioselectivity trends are similar to those of the Suzuki coupling, with the α-C-Br bond being more reactive. For 2,3-dibromothiophene, the initial Stille coupling consistently occurs at the C2 position.[2][5] The reaction is valuable due to the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback.[9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting a halide with a terminal alkyne.[10] This reaction is crucial for synthesizing conjugated enynes and arylalkynes. The regioselectivity follows the established pattern:

  • 2,3-Dibromothiophene : The coupling with terminal alkynes proceeds selectively at the C2 position.[5][11][12]

  • Reactivity Order : The general reactivity of halides in Sonogashira coupling is I > Br > Cl, and the reactivity of the coupling position on the thiophene ring is α > β.[13]

Table 2: Regioselective Sonogashira Coupling of Dibrominated Thiophenes

Dibromothiophene IsomerAlkyneCatalyst / Co-catalystBase / SolventTemp (°C)Product & RegioselectivityYield (%)Ref
2,3-DibromothiopheneTrimethylsilyl-acetylenePd(PPh₃)₂Cl₂ / CuIEt₃N602-(Trimethylsilylethynyl)-3-bromothiophene (C2 coupling)85[12]
2,3-DibromothiophenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N602-(Phenylethynyl)-3-bromothiophene (C2 coupling)78[12]
2,3-Dibromothiophene1-HexynePd(PPh₃)₂Cl₂ / CuIEt₃N602-(Hex-1-ynyl)-3-bromothiophene (C2 coupling)80[12]

Regioselective C-H Activation and Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores.[14][15] Achieving regioselectivity in C-H activation on a dibrominated thiophene is challenging due to the presence of multiple potential reaction sites (two C-Br bonds and two C-H bonds).[16] However, by carefully selecting ligands and directing groups, specific C-H bonds can be targeted.

  • Ligand Control : The choice of ligand in palladium-catalyzed C-H arylation can reverse the regioselectivity. For instance, using a 2,2'-bipyridyl ligand can favor α-arylation, while bulky, electron-poor phosphine ligands can promote β-arylation.[17] This control is often attributed to the ligand's influence on the operative mechanism, switching between a concerted metalation-deprotonation (CMD) pathway and a Heck-type pathway.[17]

  • Directing Groups : Attaching a directing group to the thiophene ring can guide the catalyst to a specific C-H bond, typically in an ortho position. While less common for simple dibromothiophenes, this strategy is well-established for more complex thiophene derivatives.[18]

  • 1,4-Palladium Migration : An innovative strategy involves the oxidative addition of a palladium catalyst to a C-Br bond, followed by a 1,4-migration to activate a remote β-C-H bond. This allows for functionalization at positions that are typically less reactive.[14]

Halogen Dance Reaction

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[19] This reaction is a powerful tool for synthesizing uniquely substituted thiophenes that are otherwise difficult to access.[20] The process is typically initiated by deprotonation of the thiophene ring with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a thienyllithium species.[19] This intermediate can then undergo a series of intermolecular halogen-metal exchanges, eventually reaching a thermodynamic equilibrium that favors the most stable thienyllithium intermediate.[21][22]

  • Mechanism : The reaction starts with deprotonation at a position ortho to a bromine atom. The resulting lithiated species can then abstract a bromine from another bromothiophene molecule in an SN2-type attack on the bromine atom. This process continues until the most thermodynamically stable lithiated isomer is formed, which can then be trapped by an electrophile.[19][22]

  • Application : The halogen dance allows for the transposition of bromine atoms. For example, treating 2,5-dibromothiophene with a magnesium bisamide base can lead to the formation of 3,4-dibromothiophene derivatives after quenching.[19]

Lithiation and Electrophilic Quench (Halogen-Metal Exchange)

Direct functionalization via halogen-metal exchange is a classic and effective method for regioselective synthesis. Treating a dibromothiophene with an organolithium reagent (e.g., n-butyllithium) at low temperatures (-78 °C) results in a rapid and selective exchange of one bromine atom for lithium.

  • Regioselectivity : The exchange occurs preferentially at the more acidic α-position. For instance, in 2,3,5-tribromothiophene, the lithium-bromine exchange with n-BuLi occurs chemo- and regioselectively at the C2 position.[23] Similarly, for most dibromothiophenes, the α-bromine is exchanged first.

  • Electrophilic Trapping : The resulting thienyllithium intermediate is a potent nucleophile and can be trapped in situ with a wide range of electrophiles, such as aldehydes (e.g., DMF for formylation), ketones, CO₂, silyl chlorides, and alkyl halides.[23][24]

Table 3: Regioselective Lithiation and Electrophilic Quench

Starting MaterialBase / ConditionsElectrophile (E+)Product & RegioselectivityYield (%)Ref
2,3,5-Tribromothiophenen-BuLi (1.1 eq), THF, -78 °CDMF3,5-Dibromo-2-thiophenecarboxaldehyde>80[23]
Thiophenen-BuLi (1.1 eq), THF, -78 °Cn-Propyl bromide2-Propylthiophene85[24]
2-Propylthiophenen-BuLi (1.1 eq), THF, -78 °CPhenyl isocyanateN-Phenyl-5-propylthiophene-2-carboxamide91[24]
N-Phenyl-5-propylthiophene-2-carboxamiden-BuLi (2.2 eq), THF, -78 °CDMF3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide77[24]

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde[1]

Objective : To synthesize 5-aryl-4-bromothiophene-2-carboxaldehydes via selective coupling at the C5 position.

Materials :

  • 4,5-Dibromothiophene-2-carboxaldehyde (1.0 equiv., 0.3 mmol)

  • Arylboronic acid (1.1 equiv., 0.33 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv., 0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 0.015 mmol)

  • Dioxane and Water (6:1 v/v mixture, 4 mL)

  • Standard glassware for inert atmosphere reactions

Procedure :

  • To a reaction tube, add 4,5-dibromothiophene-2-carboxaldehyde, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Seal the tube and heat the reaction mixture to 90 °C.

  • Maintain the temperature and stir overnight (approx. 12 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-bromothiophene-2-carboxaldehyde.

Protocol 2: Regioselective Lithiation-Formylation of 2,3,5-Tribromothiophene[23]

Objective : To selectively functionalize the C2 position of 2,3,5-tribromothiophene.

Materials :

  • 2,3,5-Tribromothiophene (1.0 equiv., 93 mmol)

  • n-Butyllithium (n-BuLi) (1.1 equiv., 1.6 M in hexanes)

  • N,N-Dimethylformamide (DMF) (excess)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous and low-temperature reactions

Procedure :

  • Dissolve 2,3,5-tribromothiophene in anhydrous THF in a round-bottom flask under an inert atmosphere (Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution over 10 minutes.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete lithium-bromine exchange.

  • Slowly add DMF to the reaction mixture and continue stirring at -78 °C for another 30 minutes.

  • Allow the reaction to warm to 0 °C and then quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude 3,5-dibromo-2-thiophenecarboxaldehyde by column chromatography or recrystallization.

Mandatory Visualizations

Regioselective_Strategy_Workflow start Start: Dibromothiophene Isomer reactivity Assess Reactivity: α-Br vs. β-Br start->reactivity alpha_pref α-Position Preferred? (e.g., 2,3- or 2,4-) reactivity->alpha_pref Yes beta_or_isomer Target β-Position or Isomerization? reactivity->beta_or_isomer No (e.g., 3,4- or C-H target) pd_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira) alpha_pref->pd_coupling C-C/C-N bond li_exchange Low-Temp Halogen-Metal Exchange (n-BuLi) + Electrophile alpha_pref->li_exchange Other functional group halogen_dance Halogen Dance Reaction (LDA or Mg-amide base) beta_or_isomer->halogen_dance Isomerize Br ch_activation Direct C-H Activation (Ligand/DG Control) beta_or_isomer->ch_activation Functionalize C-H

Suzuki_Catalytic_Cycle start Dibromothiophene (α- and β-Br) oa oa start->oa

Halogen_Dance_Mechanism start 2,5-Dibromothiophene deprotonation Deprotonation (e.g., LDA, -78°C) start->deprotonation intermediate1 2,5-Dibromo-3-lithiothiophene deprotonation->intermediate1 exchange Intermolecular Br/Li Exchange intermediate1->exchange intermediate2 Thermodynamically Stable Isomer (e.g., 2,4-Dibromo-3-lithiothiophene) exchange->intermediate2 quench Electrophilic Quench (E+) intermediate2->quench product Functionalized Isomer quench->product

References

Methodological & Application

Application Note: Suzuki Coupling of 3,5-Dibromo-2-methylthiophene for the Synthesis of Arylated Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki coupling of 3,5-Dibromo-2-methylthiophene with various arylboronic acids. Thiophene and its derivatives are key structural motifs in many pharmaceuticals and organic electronic materials.[3][4] The ability to selectively functionalize the thiophene ring at specific positions is crucial for the development of novel compounds with desired properties. This protocol outlines methods for both selective mono-arylation and double-arylation of the this compound core.

Core Concepts

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[5] For this compound, the bromine atom at the 5-position is generally more reactive towards oxidative addition to the palladium(0) catalyst due to electronic effects, allowing for regioselective mono-arylation under controlled conditions.[3] A subsequent or concurrent coupling at the 3-position can be achieved to yield the 3,5-diaryl-2-methylthiophene derivative.

Experimental Protocols

Materials and Equipment
  • This compound

  • Arylboronic acid of choice

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Toluene, anhydrous

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Protocol 1: Selective Mono-arylation at the 5-position

This protocol is designed for the selective substitution of the bromine atom at the 5-position of this compound.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio, 5 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Double Suzuki Coupling for 3,5-Diaryl-2-methylthiophene Synthesis

This protocol is for the synthesis of disubstituted thiophenes by reacting both bromine atoms.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).[1][2]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.06 mmol, 6 mol%).[2]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL).[2]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.

  • Purification: Concentrate the solvent and purify the residue by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of dibromothiophenes. Yields are highly dependent on the specific arylboronic acid used.

SubstrateArylboronic Acid (equiv.)Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)
2,5-Dibromo-3-methylthiophene1.1Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O9012Mono-substitutedLow to Moderate[3]
2,5-Dibromo-3-methylthiophene2.2Pd(PPh₃)₄ (5)K₃PO₄ (4)1,4-Dioxane/H₂O9012Di-substitutedLow to Moderate[3]
2,5-Dibromo-3-hexylthiophene2.5Pd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O9012Di-substitutedModerate to Good[2]
4,5-Dibromothiophene-2-carboxaldehyde1.1Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (6:1)9012Mono-substitutedGood[6]
2,5-Dibromothiophene2.2Novel Pd(II) Complex (1.5)K₂CO₃DioxaneN/AN/ADi-substitutedExcellent[4]

Experimental Workflow

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling of this compound cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification and Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B Add Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., 1,4-Dioxane/Water) B->C D Heat and Stir (e.g., 90-100 °C, 12-24h) C->D E Monitor Progress (TLC or GC-MS) D->E F Cool and Quench Reaction E->F G Solvent Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: A generalized workflow for the Suzuki coupling of dibromothiophenes.[1]

Catalytic Cycle

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal [Ar'-B(OR)2(Base)]- ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)2 Base Base Boronate [Ar'-B(OR)2(Base)]- Base->Boronate

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[5]

References

Application Notes and Protocols for Grignard Metathesis (GRIM) Polymerization of 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(3-methylthiophene) via Grignard Metathesis (GRIM) polymerization of the monomer 3,5-Dibromo-2-methylthiophene. This method offers a straightforward and cost-effective approach to producing regioregular poly(3-alkylthiophene)s (PATs), which are of significant interest for various applications, including electronics and emerging biomedical fields.[1][2][3][4]

Introduction to Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a powerful chain-growth polymerization technique for the synthesis of conjugated polymers, particularly regioregular poly(3-alkylthiophene)s (PATs).[2][5] This method is advantageous due to its mild reaction conditions, often at room temperature, and its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions.[5][6] The polymerization proceeds through a quasi-"living" mechanism, allowing for the synthesis of block copolymers.[5][6]

The key steps in the GRIM polymerization mechanism involve:

  • Grignard Metathesis: A magnesium-halogen exchange reaction between the dibromo-monomer and a Grignard reagent.[2][3] This step generates a mixture of regiochemical isomers of the monomeric Grignard species.[1][3]

  • Initiation: Reaction of the monomeric Grignard species with a nickel catalyst, typically Ni(dppp)Cl2, to form an organonickel compound.[2]

  • Propagation: The polymer chain grows through the insertion of monomer units in a chain-growth fashion.[2][5] The generally accepted mechanism for the nickel-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[5]

  • Termination: The polymerization can be quenched to yield the final polymer.

The regioregularity of the resulting polymer, which is crucial for its electronic and photonic properties, is influenced by kinetic and thermodynamic factors during the polymerization process.[1][3]

Applications in Research and Drug Development

Polythiophenes and their derivatives are gaining attention in biomedical applications due to their unique electronic properties and potential for functionalization.[7] Poly(3-methylthiophene) is a key material in the development of conducting polymers for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8][9] In the context of drug development, these polymers can be utilized in:

  • Biosensors: For the detection of biomolecules, including DNA and proteins.[7]

  • Drug Delivery: As a component of controlled-release systems.[7]

  • Anti-HIV Drug Screening: Cationic water-soluble polythiophenes have been investigated as optical probes for RNase H activity, which is relevant for screening anti-HIV drugs.[7]

  • Antimicrobial Agents: Some polythiophene composites have demonstrated antibacterial effects.[10]

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercially Available>98%Store under inert atmosphere
Isopropylmagnesium chloride (i-PrMgCl)Commercially Available2.0 M in THFHandle under inert atmosphere
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)Commercially AvailableCatalystStore under inert atmosphere
Tetrahydrofuran (THF)Commercially AvailableAnhydrous, >99.9%Distill from sodium/benzophenone before use[11]
MethanolCommercially AvailableACS Grade
Hydrochloric Acid (HCl)Commercially AvailableConcentrated
ChloroformCommercially AvailableHPLC Grade
Protocol for GRIM Polymerization of this compound

This protocol is adapted from general procedures for the GRIM polymerization of 2,5-dibromo-3-alkylthiophenes.[2][12]

1. Monomer Preparation (Grignard Metathesis): a. In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add isopropylmagnesium chloride (1.0 eq) dropwise to the solution while stirring. d. Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. This results in the formation of the monomeric Grignard reagent.

2. Polymerization: a. In a separate Schlenk flask, add Ni(dppp)Cl₂ (0.01-0.05 eq, depending on the desired molecular weight). b. Transfer the prepared Grignard monomer solution to the flask containing the Ni(dppp)Cl₂ catalyst via cannula at room temperature. c. Stir the reaction mixture at room temperature for 2-4 hours. The solution will typically darken, indicating polymerization.

3. Work-up and Purification: a. Quench the polymerization by slowly adding a mixture of methanol and concentrated HCl. b. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. c. Filter the crude polymer using a Büchner funnel. d. Purify the polymer by Soxhlet extraction with methanol, followed by hexane, and finally chloroform to extract the polymer. e. Concentrate the chloroform fraction under reduced pressure. f. Precipitate the purified polymer in methanol, filter, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data obtained from the GRIM polymerization of 3-alkylthiophenes, which can be expected for the polymerization of this compound.

ParameterTypical ValueMethod of Analysis
Number-Average Molecular Weight (Mₙ) 5 - 50 kDaGel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mₙ) 6 - 75 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.2 - 1.6GPC (Mₙ/Mₙ)[5][6]
Regioregularity (Head-to-Tail) >95%¹H NMR Spectroscopy[3]
Yield 70 - 90%Gravimetric

Visualizations

GRIM Polymerization Workflow

GRIM_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Work-up & Purification monomer 3,5-Dibromo- 2-methylthiophene metathesis Grignard Metathesis monomer->metathesis grignard i-PrMgCl in THF grignard->metathesis active_monomer Active Monomer (Grignard Reagent) metathesis->active_monomer polymerization Polymerization active_monomer->polymerization catalyst Ni(dppp)Cl₂ catalyst->polymerization living_polymer Living Polymer Chain polymerization->living_polymer quench Quench (MeOH/HCl) living_polymer->quench precipitation Precipitation (Methanol) quench->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet final_polymer Purified Poly (3-methylthiophene) soxhlet->final_polymer

Caption: Workflow for GRIM polymerization.

GRIM Polymerization Catalytic Cycle

GRIM_Mechanism cluster_cycle Catalytic Cycle OA Oxidative Addition Ni_Polymer_Br Ni(II)-Polymer-Br OA->Ni_Polymer_Br TM Transmetalation Ni_Polymer_Monomer Ni(II)-Polymer-Monomer TM->Ni_Polymer_Monomer RE Reductive Elimination Ni0 Ni(0) RE->Ni0 + Polymer Chain Ni_Polymer_Br->TM + Monomer-MgX Ni_Polymer_Monomer->RE - MgXBr Ni0->OA + Dimer Initiation Initiation: Ni(II) + Monomer-MgX Initiation->Ni_Polymer_Br

Caption: Catalytic cycle of GRIM polymerization.

References

Application Notes and Protocols for the Use of 3,5-Dibromo-2-methylthiophene in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylthiophene is a versatile heterocyclic building block employed in the synthesis of a variety of organic semiconductor materials. Its asymmetric structure, featuring bromine atoms at the 3- and 5-positions and a methyl group at the 2-position of the thiophene ring, allows for the creation of regioregular and regiorandom polymers with tailored optoelectronic properties. This monomer is particularly valuable in the construction of donor-acceptor (D-A) copolymers, where it can be incorporated as part of the electron-rich donor segment. The resulting polymers have shown promise in applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

These application notes provide a comprehensive overview of the use of this compound in organic semiconductor synthesis, including detailed experimental protocols for common polymerization techniques and a summary of the properties of resulting materials.

Synthetic Pathways and Methodologies

The primary methods for incorporating this compound into conjugated polymers are through transition metal-catalyzed cross-coupling reactions. The choice of polymerization technique can significantly influence the polymer's molecular weight, regioregularity, and ultimately, its electronic properties.

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Figure 1: General experimental workflow for the synthesis of conjugated copolymers using this compound.

Stille Cross-Coupling Polymerization

Stille polymerization is a robust method for forming carbon-carbon bonds between an organotin compound and an organic halide. In the context of synthesizing copolymers with this compound, this monomer can be reacted with a distannylated comonomer, typically an electron-accepting unit.

dot

Stille_Polymerization monomer1 3,5-Dibromo- 2-methylthiophene polymer Alternating Copolymer monomer1->polymer monomer2 Distannyl-Acceptor (e.g., Benzothiadiazole) monomer2->polymer catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->polymer Toluene or DMF, Heat

Figure 2: Schematic of Stille copolymerization.

Experimental Protocol: Stille Copolymerization of this compound with 4,7-bis(trimethylstannyl)-2,1,3-benzothiadiazole

  • Materials:

    • This compound (1.0 eq)

    • 4,7-bis(trimethylstannyl)-2,1,3-benzothiadiazole (1.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

    • Anhydrous and degassed toluene or N,N-dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried Schlenk flask, under an inert atmosphere (Argon or Nitrogen), dissolve this compound and 4,7-bis(trimethylstannyl)-2,1,3-benzothiadiazole in the chosen solvent.

    • Add the palladium catalyst to the solution.

    • Stir the reaction mixture vigorously and heat to reflux (typically 90-110 °C) for 24-48 hours.

    • Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

    • After the desired molecular weight is achieved, cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.

    • Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.

    • Dry the final polymer under vacuum.

Suzuki Cross-Coupling Polymerization

Suzuki polymerization offers an alternative to Stille coupling, utilizing organoboron compounds which are generally less toxic than organostannanes. For copolymerization, this compound is reacted with a diboronic acid or diboronic ester derivative of a comonomer.

dot

Suzuki_Polymerization monomer1 3,5-Dibromo- 2-methylthiophene polymer Alternating Copolymer monomer1->polymer monomer2 Diboronic Ester-Acceptor (e.g., Benzothiadiazole) monomer2->polymer catalyst Pd Catalyst & Base (e.g., Pd(PPh₃)₄, K₂CO₃) catalyst->polymer Toluene/Water, Heat

Figure 3: Schematic of Suzuki copolymerization.

Experimental Protocol: Suzuki Copolymerization of this compound with a Diboronic Ester Comonomer [1]

  • Materials:

    • This compound (1.0 eq)

    • Acceptor-diboronic acid pinacol ester (1.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

    • Aqueous base solution (e.g., 2 M K₂CO₃ or Cs₂CO₃)

    • Phase-transfer catalyst (e.g., Aliquat 336), optional

    • Anhydrous and degassed toluene

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, the diboronic ester comonomer, and the palladium catalyst.

    • Add degassed toluene, followed by the aqueous base solution. If a phase-transfer catalyst is used, add it at this stage.

    • Heat the biphasic mixture to reflux (typically 85-95 °C) with vigorous stirring for 24-72 hours.

    • Monitor the polymerization progress via GPC.

    • Upon completion, cool the reaction to room temperature and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Precipitate the polymer by adding the organic solution to methanol.

    • Collect the polymer by filtration and purify by Soxhlet extraction as described for the Stille polymerization.

    • Dry the polymer under vacuum.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization is an increasingly popular, more atom-economical method that avoids the pre-functionalization of one of the monomers with organometallic groups (Sn or B). It involves the direct coupling of a C-H bond with a C-Br bond. In this case, this compound would be reacted with a comonomer possessing active C-H bonds.

dot

DArP monomer1 3,5-Dibromo- 2-methylthiophene polymer Copolymer monomer1->polymer monomer2 Acceptor with active C-H bonds monomer2->polymer catalyst Pd Catalyst, Ligand, Base & Additive catalyst->polymer High-boiling solvent, Heat

Figure 4: Schematic of Direct Arylation Polymerization.

Experimental Protocol: Direct Arylation Copolymerization of this compound [2]

  • Materials:

    • This compound (1.0 eq)

    • A comonomer with two reactive C-H bonds (e.g., a dithienyl-acceptor unit) (1.0 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

    • A phosphine ligand (e.g., tri(o-tolyl)phosphine) (4-10 mol%)

    • A base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 eq)

    • An additive (e.g., pivalic acid) (30-50 mol%)

    • Anhydrous, high-boiling point solvent (e.g., o-xylene or mesitylene)

  • Procedure:

    • In a Schlenk tube, combine this compound, the C-H active comonomer, palladium acetate, the phosphine ligand, the base, and pivalic acid.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the degassed solvent via syringe.

    • Seal the tube and heat the mixture to a high temperature (typically 120-150 °C) with stirring for 12-48 hours.

    • After cooling to room temperature, dilute the mixture with a good solvent for the polymer (e.g., chloroform).

    • Filter the solution to remove insoluble salts.

    • Precipitate the polymer in methanol.

    • Collect and purify the polymer via Soxhlet extraction.

    • Dry the purified polymer under vacuum.

Properties of Copolymers Derived from this compound

The incorporation of the 2-methylthiophene unit can influence the polymer's properties in several ways. The methyl group can enhance solubility and affect the polymer backbone's planarity and intermolecular packing, which in turn impacts charge transport. Below is a summary of typical properties for donor-acceptor copolymers containing thiophene units, which can be used as a general guide. Specific values will depend on the exact comonomer and polymerization conditions.

PropertyTypical Range for Thiophene-Based D-A CopolymersSignificance
Number-Average Molecular Weight (M_n) 10 - 100 kDaAffects film-forming properties and charge transport.
Polydispersity Index (PDI) 1.5 - 3.0A measure of the distribution of molecular weights.
HOMO Energy Level -5.0 to -5.5 eVDetermines the open-circuit voltage (V_oc) in OPVs.
LUMO Energy Level -3.0 to -4.0 eVInfluences electron injection and transport.
Optical Bandgap (E_g) 1.5 - 2.0 eVDetermines the spectral range of light absorption.
Hole Mobility (µ_h) in OFETs 10⁻⁴ to 10⁻¹ cm²V⁻¹s⁻¹A measure of how efficiently holes move through the material.
Power Conversion Efficiency (PCE) in OPVs 2 - 10% (with fullerene acceptors)The overall efficiency of converting sunlight into electricity.

Note: The data presented are representative values for thiophene-benzothiadiazole and similar copolymers and should be considered as a general reference. Actual values for polymers derived from this compound will need to be determined experimentally.

Characterization Techniques

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and, in some cases, estimate the regioregularity.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI).

  • UV-Vis Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film, and to determine the optical bandgap from the absorption onset.

  • Cyclic Voltammetry (CV): To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (T_g) and melting temperature (T_m).

Conclusion

This compound serves as a valuable and versatile monomer for the synthesis of novel conjugated polymers for organic electronic applications. Through established polymerization methodologies such as Stille, Suzuki, and Direct Arylation Polymerization, a wide range of donor-acceptor copolymers with tunable properties can be accessed. The detailed protocols and data provided in these application notes offer a solid foundation for researchers to explore the potential of this building block in the development of next-generation organic semiconductor materials. Careful control over the synthetic conditions and thorough characterization are paramount to achieving materials with optimized performance in organic electronic devices.

References

Application Notes and Protocols for the Stille Coupling of 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[2] This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups and the relative stability of organostannane reagents to air and moisture.[3][4]

These application notes provide a detailed laboratory procedure for the Stille coupling of 3,5-Dibromo-2-methylthiophene. This substrate allows for selective mono- or di-substitution, providing a pathway to a diverse array of 3,5-disubstituted 2-methylthiophenes.[5] These products are valuable intermediates in the synthesis of pharmaceuticals, organic electronic materials, and other functional organic molecules.[5][6] The protocols outlined below serve as a comprehensive guide for performing this transformation, including reaction setup, monitoring, work-up, and purification.

General Reaction Scheme

The Stille coupling of this compound can be controlled to yield either a mono- or di-substituted product by adjusting the stoichiometry of the organostannane reagent.

Mono-Coupling:

This compound reacts with one equivalent of an organostannane in the presence of a palladium catalyst to yield a mono-substituted product.

Di-Coupling: Using excess organostannane reagent leads to the di-substituted product.

Experimental Protocols

Protocol 1: Selective Mono-Stille Coupling

This protocol details the procedure for the selective coupling at one of the bromine positions of this compound.

Materials and Reagents:

  • This compound (1.0 equivalent)

  • Organostannane reagent (e.g., Tributyl(aryl)stannane) (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) [5]* Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF) [5]* Inert gas (Argon or Nitrogen)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or flame-dried round-bottom flask with a condenser

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and hot plate

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). [5]2. Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment. [5][7]3. Addition of Reagents: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe. Subsequently, add the organostannane reagent (1.1 eq.) via syringe. [5]4. Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. [5]5. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. [5]6. Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate. [5] * To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least one hour. [5][8] * Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride, washing the pad with ethyl acetate. [8] * Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure mono-substituted 2-methylthiophene derivative. [7]

Protocol 2: Di-Stille Coupling

This protocol is for the synthesis of di-substituted 2-methylthiophenes by coupling at both bromine positions.

Procedure:

  • Reaction Setup: Follow the same setup as in Protocol 1, using a flame-dried Schlenk flask under an inert atmosphere with this compound (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and a phosphine ligand if required (e.g., P(o-tol)₃, 8 mol%). [5]2. Degassing: Perform three evacuate/backfill cycles with an inert gas. [5]3. Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the organostannane reagent (2.2-2.5 equivalents). [5]4. Reaction: Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously. [5]5. Monitoring: Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate by TLC or GC-MS. [5]6. Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1. [5]

Data Presentation

The following tables summarize representative reaction conditions for the Stille coupling of dibrominated thiophenes, which can be adapted for this compound. Optimization may be necessary for specific substrates.

Table 1: Representative Conditions for Mono-Stille Coupling [5]| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 | | 2 | Tributyl(2-thienyl)stannane| PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78 | | 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 |

Table 2: Representative Conditions for Di-Stille Coupling [5]| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 24 | 88 | | 2 | Tributyl(2-thienyl)stannane| Pd₂(dba)₃ (3) | P(o-tol)₃ (12) | Dioxane | 100 | 20 | 90 | | 3 | Trimethyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 90 | 18 | 82 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Stille coupling procedure.

Stille_Coupling_Workflow setup 1. Reaction Setup - Flame-dried Schlenk Flask - Add Substrate & Catalyst degas 2. Degassing - Evacuate and backfill with  Inert Gas (3x) setup->degas add_reagents 3. Reagent Addition - Anhydrous Solvent - Organostannane degas->add_reagents reaction 4. Reaction - Heat to 80-120 °C - Stir vigorously add_reagents->reaction monitor 5. Monitoring - TLC or GC-MS reaction->monitor workup 6. Work-up - Cool to RT - Quench with aq. KF monitor->workup filtration 7. Filtration - Remove Tin salts  through Celite workup->filtration extraction 8. Extraction & Drying - Wash with H₂O, Brine - Dry over Na₂SO₄ filtration->extraction purification 9. Purification - Column Chromatography extraction->purification product Pure Product purification->product

Caption: General workflow for the Stille coupling of this compound.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds through a well-established catalytic cycle.

Stille_Cycle center pd2_complex R¹-Pd(II)L₂(X) pd2_coupled R¹-Pd(II)L₂(R²) pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R²-SnBu₃ transmetal->pd2_coupled xsn X-SnBu₃ transmetal->xsn red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (Dibromothiophene) r2sn R²-SnBu₃ (Organostannane)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Protocols for Selective Functionalization at the 3- or 5-Position: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively functionalize specific positions on heterocyclic scaffolds is paramount for the synthesis of novel therapeutic agents, agrochemicals, and functional materials. The 3- and 5-positions, in particular, often serve as key vectors for modifying a molecule's steric and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for four distinct and robust methodologies for the selective functionalization at the 3- or 5-position of common heterocyclic cores. These protocols leverage modern catalytic strategies, including nickel, rhodium, and palladium catalysis, to achieve high regioselectivity and yield.

Nickel-Catalyzed C3-Thioetherification of Quinolines

This protocol outlines a mild and versatile nickel-catalyzed method for the exclusive C3-selective thioetherification of quinolines. A key advantage of this approach is that it proceeds at room temperature and does not require a directing group on the quinoline substrate, offering a high degree of functional group tolerance.[1]

Data Presentation
EntryQuinoline DerivativeDisulfide ElectrophileProductYield (%)
1QuinolineDiphenyl disulfide3-(Phenylthio)quinoline95
26-MethylquinolineDi-p-tolyl disulfide6-Methyl-3-(p-tolylthio)quinoline92
37-MethoxyquinolineBis(4-chlorophenyl) disulfide3-((4-Chlorophenyl)thio)-7-methoxyquinoline88
4QuinolineDibenzyl disulfide3-(Benzylthio)quinoline85
58-ChloroquinolineDiethyl disulfide8-Chloro-3-(ethylthio)quinoline78
Experimental Protocol

General Procedure for C3-Thioetherification: [1]

  • To a dry Schlenk tube maintained under an argon atmosphere, add the quinoline derivative (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Add the Grignard reagent (e.g., EtMgBr, 0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the resulting mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and continue stirring for an additional 20 minutes.

  • Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-thioetherified quinoline.

Workflow and Proposed Mechanism

The reaction is proposed to proceed through a 1,4-addition of a nickel hydride species to the quinoline, forming a 1,4-dihydroquinoline intermediate. This intermediate is significantly more nucleophilic at the C3 position, which then attacks the electrophilic disulfide. Subsequent oxidative aromatization yields the final C3-functionalized product.[2][3][4]

G cluster_setup Reaction Setup cluster_reaction Reaction Sequence cluster_workup Workup & Purification Quinoline Quinoline (1.0 eq) NiH_gen Ni-H Species Generation Quinoline->NiH_gen Ni_cat Ni(dppp)Cl2 (3 mol%) Ni_cat->NiH_gen Grignard Grignard Reagent (1.5 eq) Grignard->NiH_gen Solvent DEDM Solvent->NiH_gen DHQ_form 1,4-Dihydroquinoline Intermediate Formation NiH_gen->DHQ_form 1,4-Addition Nucleophilic_attack Nucleophilic Attack at C3 DHQ_form->Nucleophilic_attack Electrophile_add Disulfide Electrophile (1.5 eq) Electrophile_add->Nucleophilic_attack Aromatization Oxidative Aromatization Nucleophilic_attack->Aromatization DDQ_add DDQ (1.0 eq) DDQ_add->Aromatization Quench Quench (aq. NH4Cl) Aromatization->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Final_Product C3-Thioetherified Quinoline Purify->Final_Product

Caption: Nickel-catalyzed C3-thioetherification workflow.

Rhodium-Catalyzed C5-Olefination of Chromones

This protocol describes the site-selective C-H olefination at the C5 position of chromones, directed by the inherent coordinating ability of the C4-keto group. This Rh(III)-catalyzed method provides direct access to C5-alkenylated chromones, which are valuable scaffolds in medicinal chemistry.

Data Presentation
EntryChromone DerivativeOlefinProductYield (%)
1ChromoneEthyl acrylateEthyl (E)-3-(4-oxo-4H-chromen-5-yl)acrylate85
22-MethylchromoneStyrene2-Methyl-5-((E)-styryl)-4H-chromen-4-one78
36-FluorochromoneN-Phenylmaleimide1-Phenyl-3-(6-fluoro-4-oxo-4H-chromen-5-yl)pyrrole-2,5-dione75
4Chromone1-Octene5-((E)-Oct-1-en-1-yl)-4H-chromen-4-one68
57-ChlorochromoneMethyl methacrylateMethyl (E)-2-methyl-3-(7-chloro-4-oxo-4H-chromen-5-yl)acrylate72
Experimental Protocol

General Procedure for C5-Olefination:

  • In a sealed tube, combine the chromone derivative (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add the olefin coupling partner (0.4 mmol, 2.0 equiv.) and the solvent (e.g., 1,2-dichloroethane, 1.0 mL).

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure C5-olefinated chromone.

Proposed Reaction Mechanism

The proposed mechanism involves the coordination of the rhodium catalyst to the keto group of the chromone. This is followed by a concerted metalation-deprotonation event at the C5-H bond to form a five-membered rhodacycle intermediate. Coordination of the olefin, followed by migratory insertion and β-hydride elimination, releases the C5-alkenylated product and regenerates the active rhodium species.[5]

G Start Chromone + [RhCp*Cl2]2 Active_Cat Active Rh(III) Catalyst Start->Active_Cat Coordination Coordination to C=O Active_Cat->Coordination - AgCl CMD Concerted Metalation- Deprotonation (CMD) at C5 Coordination->CMD Rhodacycle 5-Membered Rhodacycle Intermediate CMD->Rhodacycle Olefin_Coord Olefin Coordination Rhodacycle->Olefin_Coord + Olefin Insertion Migratory Insertion Olefin_Coord->Insertion Beta_Elim β-Hydride Elimination Insertion->Beta_Elim Product C5-Olefinated Chromone Beta_Elim->Product Regen Catalyst Regeneration Beta_Elim->Regen Regen->Active_Cat

Caption: Proposed mechanism for Rh(III)-catalyzed C5-olefination.

Palladium-Catalyzed C5-Arylation of 4-Chloropyrazoles

This protocol details the regioselective direct arylation of 4-chloropyrazoles at the C5 position. The presence of the chloro substituent enhances the reactivity at the C3 position, but with careful selection of base and additives, high selectivity for C5 arylation can be achieved. This method provides a direct route to synthetically valuable 5-arylpyrazoles.

Data Presentation
EntryPyrazoleAryl BromideProductC5:C3 SelectivityYield (%)
14-Chloro-1-methylpyrazoleBromobenzene4-Chloro-1-methyl-5-phenyl-1H-pyrazole>20:182
24-Chloro-1-methylpyrazole4-Bromotoluene4-Chloro-1-methyl-5-(p-tolyl)-1H-pyrazole>20:185
34-Chloro-1-methylpyrazole1-Bromo-4-methoxybenzene4-Chloro-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole>20:179
44-Chloro-1-methylpyrazole1-Bromo-4-fluorobenzene4-Chloro-5-(4-fluorophenyl)-1-methyl-1H-pyrazole19:175
54-Chloro-1-methylpyrazole3-Bromopyridine3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)pyridine>20:168

Data adapted from representative procedures for direct arylation of pyrazoles.[6]

Experimental Protocol

General Procedure for C5-Arylation: [6]

  • To an oven-dried reaction vial, add 4-chloro-1-methylpyrazole (0.5 mmol, 1.0 equiv.), Pd(OAc)₂ (0.025 mmol, 5 mol%), and a suitable ligand such as P(o-tol)₃ (0.05 mmol, 10 mol%).

  • Add the aryl bromide (0.6 mmol, 1.2 equiv.) and the base, tetrabutylammonium acetate (Bu₄NOAc) (1.0 mmol, 2.0 equiv.).

  • Add the solvent, such as N,N-dimethylacetamide (DMAc) (2.0 mL), under an argon atmosphere.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 16-24 hours.

  • Cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to obtain the C5-arylated pyrazole.

Logical Relationship Diagram

The selectivity of the arylation is highly dependent on the choice of base, with acetate salts favoring the C5 position. This preference is attributed to a concerted metalation-deprotonation pathway where the base plays a crucial role in the C-H activation step.

G cluster_outcome Reaction Outcome Pyrazole 4-Chloro-1-methylpyrazole C5_Product C5-Arylated Product (Major) Pyrazole->C5_Product Catalyst Pd(OAc)2 / Ligand Catalyst->C5_Product Base Base (e.g., Bu4NOAc) Base->C5_Product Directs Selectivity C3_Product C3-Arylated Product (Minor) Base->C3_Product Solvent Solvent (e.g., DMAc) Solvent->C5_Product G Start Substrate-Template + Pd(OAc)2 + Ag2CO3 Active_Cat Pd-Ag Heterodimeric Active Species Start->Active_Cat Macrocycle_TS Macrocyclic Pre-transition State Active_Cat->Macrocycle_TS CMD meta-C-H Activation (CMD) (Rate-Determining Step) Macrocycle_TS->CMD Nitrile coordinates Ag Palladacycle meta-Palladacycle CMD->Palladacycle Olefin_Ins Olefin Insertion Palladacycle->Olefin_Ins + Olefin Beta_Elim β-Hydride Elimination Olefin_Ins->Beta_Elim Product meta-Olefinated Product (Template Attached) Beta_Elim->Product Redox Pd(0) Reoxidation Beta_Elim->Redox -> Pd(0) Redox->Active_Cat + Ag2CO3

References

Application Notes and Protocols: The Role of 3,5-Dibromo-2-methylthiophene in Organic Photovoltaic (OPV) Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic photovoltaic (OPV) technology has emerged as a promising alternative to conventional silicon-based solar cells due to its potential for low-cost, flexible, and large-area manufacturing. The performance of OPV devices is intrinsically linked to the molecular design of the electron donor and acceptor materials within the active layer. Thiophene-based conjugated polymers have been extensively investigated as donor materials due to their excellent charge transport properties and tunable electronic structure.

This document focuses on the role of a specific thiophene derivative, 3,5-Dibromo-2-methylthiophene , as a monomer for the synthesis of OPV materials. The strategic placement of the bromine atoms at the 3 and 5 positions and the methyl group at the 2 position of the thiophene ring can influence the resulting polymer's regiochemistry, morphology, and electronic properties, which in turn impact the performance of OPV devices.

Note: Following a comprehensive literature search, it has been determined that This compound is not a commonly utilized building block for high-performance organic photovoltaic materials. The vast majority of research focuses on the polymerization of 2,5-dibromo-3-alkylthiophenes to synthesize regioregular poly(3-alkylthiophene)s (P3ATs), such as the benchmark polymer poly(3-hexylthiophene) (P3HT). The polymerization from the 2- and 5-positions of the thiophene ring in these isomers leads to a more planar polymer backbone, which facilitates π-π stacking and enhances charge carrier mobility.

Polymerization of this compound would result in a polymer with a different connectivity, specifically poly(2-methylthiophene-3,5-diyl). This linkage pattern can lead to a more twisted polymer backbone due to steric hindrance from the methyl group and the unconventional linkage sites. This twisting can disrupt the planarity and intermolecular packing of the polymer chains, which is generally detrimental to charge transport and, consequently, OPV device performance.

Theoretical Considerations for Poly(2-methylthiophene-3,5-diyl) in OPVs

The properties of a hypothetical polymer derived from this compound, herein referred to as P2M35T, can be contrasted with the well-studied poly(3-alkylthiophene)s.

PropertyPoly(3-alkylthiophene) (e.g., P3HT) from 2,5-Dibromo-3-alkylthiopheneHypothetical Poly(2-methylthiophene-3,5-diyl) (P2M35T) from this compound
Polymer Backbone Linear, potential for high regioregularity (Head-to-Tail coupling) leading to planar structures.Potentially more twisted due to 3,5-linkage and steric hindrance from the 2-methyl group.
Intermolecular Packing Strong π-π stacking in regioregular polymers, forming crystalline lamellae.Disrupted π-π stacking, likely leading to a more amorphous morphology.
Charge Carrier Mobility High hole mobility in well-ordered, regioregular films.Expected lower hole mobility due to poor intermolecular packing.
Optical Absorption Strong absorption in the visible region with a characteristic vibronic shoulder in well-ordered films.Likely a blue-shifted absorption spectrum with a less defined absorption profile.
OPV Performance High power conversion efficiencies (PCEs) have been achieved.Expected lower PCEs due to anticipated lower Jsc and FF resulting from poor charge transport.

Experimental Protocols

The following are generalized protocols for the synthesis of a polymer from this compound and the subsequent fabrication of an OPV device. These protocols are based on standard procedures for polythiophene synthesis and device fabrication and would require optimization for this specific monomer.

Protocol 1: Synthesis of Poly(2-methylthiophene-3,5-diyl) via Stille Coupling

This protocol describes a potential synthetic route using a palladium-catalyzed Stille cross-coupling reaction.

Materials:

  • This compound

  • Hexamethylditin or Bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and deoxygenated toluene

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Stannylation (if starting from Hexamethylditin): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous toluene. Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃). Add hexamethylditin and reflux the mixture. Monitor the reaction by GC-MS. Upon completion, the crude product, 2-methyl-3,5-bis(trimethylstannyl)thiophene, can be purified by column chromatography or used directly in the next step after solvent removal.

  • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the stannylated monomer and an equimolar amount of this compound in anhydrous toluene.

  • Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃) to the reaction mixture.

  • Reflux the mixture for 24-48 hours. The polymer will precipitate out of the solution as it forms.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer completely.

  • Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to collect the desired polymer fraction.

  • Dry the polymer under vacuum.

Characterization: The resulting polymer should be characterized by ¹H NMR spectroscopy to confirm the polymer structure, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), UV-Vis spectroscopy to determine the optical bandgap, and cyclic voltammetry (CV) to estimate the HOMO and LUMO energy levels.

Protocol 2: OPV Device Fabrication

This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) solar cell.

Materials:

  • Poly(2-methylthiophene-3,5-diyl) (P2M35T)

  • A suitable fullerene acceptor (e.g., PC₆₁BM or PC₇₁BM)

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • A suitable solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)

  • Low work function metal for cathode (e.g., Calcium, Aluminum)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrates and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition: Prepare a blend solution of P2M35T and the fullerene acceptor (e.g., in a 1:1 weight ratio) in the chosen solvent. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. Anneal the active layer at an optimized temperature (e.g., 80-120 °C) to improve morphology.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator inside the glovebox. Deposit the cathode by thermally evaporating a layer of a low work function metal (e.g., Ca or LiF) followed by a thicker layer of Al under high vacuum (< 10⁻⁶ Torr).

  • Device Characterization: The current density-voltage (J-V) characteristics of the fabricated devices should be measured under simulated AM 1.5G solar irradiation (100 mW/cm²). The power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) can be extracted from the J-V curves.

Visualizations

The following diagrams illustrate the concepts discussed.

Synthetic Pathway

G monomer1 3,5-Dibromo- 2-methylthiophene monomer2 Stannylated 2-methylthiophene monomer1->monomer2 Stannylation (e.g., with Hexamethylditin) catalyst Pd Catalyst monomer1->catalyst monomer2->catalyst polymer Poly(2-methylthiophene-3,5-diyl) catalyst->polymer Stille Coupling

Caption: Proposed synthesis of Poly(2-methylthiophene-3,5-diyl).

OPV Device Architecture

G cluster_device OPV Device Structure Glass Glass Substrate ITO ITO (Anode) Glass->ITO HTL PEDOT:PSS (HTL) ITO->HTL ActiveLayer P2M35T:Acceptor (BHJ) HTL->ActiveLayer Cathode Ca/Al (Cathode) ActiveLayer->Cathode

Caption: Conventional OPV device architecture.

Conclusion

While this compound is not a conventional monomer for high-efficiency organic photovoltaics, the exploration of its polymerization and the characterization of the resulting polymer could provide valuable insights into the structure-property relationships of polythiophenes. The provided theoretical considerations and generalized protocols offer a starting point for researchers interested in investigating this less-explored area of OPV material science. Further research would be necessary to optimize the synthesis and device fabrication processes and to fully evaluate the potential of polymers derived from this specific building block.

Synthesis of Novel Arylthiophene Derivatives from 3,5-Dibromo-2-methylthiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel arylthiophene derivatives, commencing from the versatile starting material, 3,5-Dibromo-2-methylthiophene. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as anticancer agents, exhibiting activities such as the inhibition of the PI3K/Akt/mTOR signaling pathway and tubulin polymerization.

Introduction

Thiophene-based compounds are a prominent class of heterocyclic molecules that form the core of numerous pharmacologically active agents. The strategic functionalization of the thiophene ring allows for the fine-tuning of their biological activities. Starting from this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, provide efficient and regioselective pathways to introduce aryl substituents at the 3- and 5-positions. The resulting mono- and diarylated 2-methylthiophene derivatives have shown promise as potent anticancer agents, warranting further investigation and development.

Synthetic Strategies

The synthesis of arylthiophene derivatives from this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The choice between Suzuki-Miyaura and Stille coupling often depends on the availability of starting materials (boronic acids/esters vs. organostannanes) and the desired functional group tolerance.

Regioselectivity: In the case of this compound, the bromine at the 5-position is generally more reactive towards oxidative addition to the palladium catalyst in Suzuki coupling reactions. This is attributed to the electronic environment of the thiophene ring. However, the regioselectivity of Stille couplings can be influenced by the reaction conditions, including the choice of catalyst, ligands, and solvent, allowing for selective functionalization at either the 3- or 5-position.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This method is attractive due to the commercial availability of a wide range of boronic acids and the generally non-toxic nature of the boron-containing byproducts.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. Organostannanes are stable and tolerant of a wide variety of functional groups, making the Stille reaction a powerful tool in complex molecule synthesis. However, the toxicity of organotin compounds necessitates careful handling and purification procedures.

Experimental Protocols

The following are detailed protocols for the mono- and diarylation of this compound via Suzuki-Miyaura and Stille coupling reactions.

Protocol 1: Regioselective Mono-arylation via Suzuki-Miyaura Coupling (Synthesis of 3-Aryl-5-bromo-2-methylthiophene)

This protocol is adapted from procedures for similar dibromothiophenes and focuses on the selective substitution at the more reactive 5-position.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03-0.05 mmol) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio, 10 mL total volume) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-bromo-5-aryl-2-methylthiophene.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Di-arylation via Suzuki-Miyaura Coupling (Synthesis of 3,5-Diaryl-2-methylthiophene)

This protocol is for the synthesis of symmetrically or unsymmetrically disubstituted thiophenes. For unsymmetrical derivatives, a sequential, one-pot approach can be employed.[5]

Materials:

  • This compound

  • Arylboronic acid(s) (2.2-2.5 equivalents for symmetrical, or 1.1 eq of each for unsymmetrical)

  • Pd(PPh₃)₄ (5-6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 equivalents)

  • 1,4-Dioxane/Water (4:1)

  • Other reagents and solvents as in Protocol 1.

Procedure for Symmetrical Di-arylation:

  • Follow steps 1-4 of Protocol 1, using 2.2-2.5 equivalents of the arylboronic acid and 4.0 equivalents of K₃PO₄.

  • Heat the reaction mixture to 90-100 °C for 12-24 hours, or until the starting material and mono-arylated intermediate are consumed as monitored by TLC or GC-MS.

  • Follow the work-up and purification steps (6-10) as described in Protocol 1 to isolate the 3,5-diaryl-2-methylthiophene.

Protocol 3: Regioselective Mono-arylation via Stille Coupling

This protocol provides a general method for Stille coupling, which can be optimized for regioselectivity based on literature for similar substrates.[1][2][6]

Materials:

  • This compound

  • Aryltributylstannane or Aryltrimethylstannane (1.1 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous Toluene or DMF

  • Potassium fluoride (KF) solution (for work-up)

  • Other reagents and solvents as in Protocol 1.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.02-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed toluene or DMF (10 mL) via syringe.

  • Add the aryltributylstannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of arylthiophene derivatives.

Table 1: Synthesis of Arylthiophene Derivatives via Suzuki-Miyaura Coupling

EntryStarting MaterialArylboronic AcidProductYield (%)Reference
12,5-Dibromo-3-methylthiophenePhenylboronic acid2-Bromo-3-methyl-5-phenylthiophene75[7]
22,5-Dibromo-3-methylthiophene4-Methylphenylboronic acid2-Bromo-3-methyl-5-(p-tolyl)thiophene78[7]
32,5-Dibromo-3-hexylthiophene4-(Methylthio)phenylboronic acid3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene72[5]
42-Bromo-5-(bromomethyl)thiophene3-Chloro-4-fluorophenylboronic acid2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene65[3]

Table 2: Anticancer Activity of Novel Arylthiophene Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene4T1 (Breast Cancer)16Not specified[5]
Diethyl 2,5-diamino-thiophene-3,4-dicarboxylate derivative (2b)T47D (Breast Cancer)2.3Not specified[8]
Diethyl 2,5-diamino-thiophene-3,4-dicarboxylate derivative (2k)T47D (Breast Cancer)7.1Not specified[8]
2-Bromo-5-(2-methylphenyl)thiopheneHepG2 (Liver Cancer)Low µM rangeCaspase-3/8/9 activation, Bcl-2 suppression[9]
Thieno[2,3-b]thiophene derivative (7a)A431 (Skin Carcinoma)4.64EGFR and Tubulin Polymerization Inhibitor[10]

Table 3: Characterization Data for a Representative Arylthiophene Derivative

CompoundFormula¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
2-Bromo-3-methyl-5-phenylthiopheneC₁₁H₉BrS7.50-7.25 (m, 5H, Ar-H), 7.05 (s, 1H, Th-H), 2.45 (s, 3H, CH₃)139.8, 134.2, 129.0, 128.8, 125.7, 125.2, 110.5, 14.8254, 256 [M⁺]

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound suzuki_mono Suzuki Coupling (1.1 eq ArB(OH)₂) start->suzuki_mono stille_mono Stille Coupling (1.1 eq ArSnR₃) start->stille_mono mono_product 3-Aryl-5-bromo-2-methylthiophene OR 5-Aryl-3-bromo-2-methylthiophene suzuki_mono->mono_product stille_mono->mono_product suzuki_di Suzuki Coupling (>2.2 eq Ar'B(OH)₂) mono_product->suzuki_di stille_di Stille Coupling (>2.2 eq Ar'SnR₃) mono_product->stille_di di_product 3,5-Diaryl-2-methylthiophene suzuki_di->di_product stille_di->di_product

Caption: General workflow for the synthesis of mono- and diarylthiophene derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Arylthiophene Arylthiophene Derivative Arylthiophene->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by arylthiophene derivatives.

Tubulin Polymerization Inhibition

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arylthiophene Arylthiophene Derivative Arylthiophene->Polymerization inhibits

Caption: Arylthiophene derivatives inhibit microtubule formation by disrupting tubulin polymerization.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the selection of palladium catalysts and experimental protocols for the cross-coupling of 3,5-dibromo-2-methylthiophene. This versatile building block is a key intermediate in the synthesis of various functionalized thiophenes for applications in pharmaceuticals, and electronic materials.

Catalyst Selection Workflow

The choice of a suitable palladium catalyst system is critical for achieving high yields and selectivity in the cross-coupling of this compound. The following workflow provides a logical approach to catalyst selection based on the desired transformation.

CatalystSelection Catalyst Selection Workflow for Cross-Coupling of this compound Start Define Desired Transformation (e.g., C-C, C-N bond formation) CouplingType Select Cross-Coupling Reaction Type Start->CouplingType Suzuki Suzuki-Miyaura (Organoboron) CouplingType->Suzuki C(sp2)-C(sp2) C(sp2)-C(sp3) Stille Stille (Organotin) CouplingType->Stille C(sp2)-C(sp2) C(sp2)-C(sp) Heck Heck (Alkene) CouplingType->Heck C(sp2)-C(sp2, vinyl) Sonogashira Sonogashira (Alkyne) CouplingType->Sonogashira C(sp2)-C(sp) Buchwald Buchwald-Hartwig (Amine) CouplingType->Buchwald C(sp2)-N Kumada Kumada (Grignard) CouplingType->Kumada C(sp2)-C(sp2) C(sp2)-C(sp3) Negishi Negishi (Organozinc) CouplingType->Negishi C(sp2)-C(sp2) C(sp2)-C(sp3) CatalystSystem Choose Pd Catalyst & Ligand ReactionConditions Optimize Reaction Conditions (Base, Solvent, Temperature) Analysis Analyze Outcome (Yield, Selectivity) ReactionConditions->Analysis Analysis->ReactionConditions Optimization Needed Product Desired Product Analysis->Product Successful Pd_PPh3 Pd(PPh3)4 (General purpose) Suzuki->Pd_PPh3 Pd_dppf Pd(dppf)Cl2 (For challenging substrates) Suzuki->Pd_dppf Stille->Pd_PPh3 Heck->Pd_dppf Sonogashira->Pd_PPh3 BuchwaldLigands Pd(OAc)2 or Pd2(dba)3 with Buchwald/Hartwig Ligands (e.g., XPhos, SPhos) Buchwald->BuchwaldLigands Kumada->Pd_dppf Negishi->Pd_dppf Pd_PPh3->ReactionConditions Pd_dppf->ReactionConditions BuchwaldLigands->ReactionConditions

Figure 1. A logical workflow for selecting a palladium catalyst system for the cross-coupling of this compound.

Palladium-Catalyzed Cross-Coupling: Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.

CatalyticCycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OxAdd R-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)L2-R' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-R' (Coupled Product) Transmetal->Product MX M-X Transmetal->MX RX R-X (3,5-Dibromo-2- methylthiophene) RX->OxAdd R_M R'-M (Organometallic Reagent) R_M->Transmetal

Figure 2. The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.

Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation. The following table summarizes the performance of different palladium catalyst systems for the coupling of 2,5-dibromo-3-methylthiophene with various arylboronic acids. Note that the reactivity of this compound is expected to be similar, with potential for regioselectivity.

Catalyst SystemCoupling Partner (R'-B(OH)₂)Catalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acid5K₂CO₃Toluene/EtOH/H₂O801245 (mono)[1]
Pd(PPh₃)₄4-Methylphenylboronic acid5K₂CO₃Toluene/EtOH/H₂O801252 (mono)[1]
Pd(PPh₃)₄4-Methoxyphenylboronic acid5K₂CO₃Toluene/EtOH/H₂O801263 (mono)[1]
Pd(PPh₃)₄Phenylboronic acid5K₂CO₃Toluene/EtOH/H₂O802455 (di)[1]
Pd(PPh₃)₄4-Methylphenylboronic acid5K₂CO₃Toluene/EtOH/H₂O802460 (di)[1]
Pd(dppf)Cl₂Arylboronic acid3Na₂CO₃ (2M aq.)Toluene110-11512-18Moderate to GoodGeneral Protocol

Note: "mono" refers to monosubstitution and "di" refers to disubstitution on the thiophene ring. The regioselectivity of monosubstitution on 2,5-dibromo-3-methylthiophene occurs preferentially at the 5-position.[1]

Experimental Protocols

The following protocols provide detailed methodologies for various palladium-catalyzed cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling (Mono-arylation)

This protocol is adapted from a procedure for the selective mono-arylation of 2,5-dibromo-3-methylthiophene.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling (General Protocol)

This protocol provides a general method for the Stille coupling of dibromothiophenes.

Materials:

  • This compound (1.0 mmol)

  • Organostannane (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.

  • Add the anhydrous and degassed toluene via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Heck Coupling (General Protocol)

This is a general procedure for the Heck coupling of a bromo-heterocycle.

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a Schlenk tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling (General Protocol)

This general protocol is for the Sonogashira coupling of aryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous and degassed Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add degassed THF, triethylamine, and the terminal alkyne.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination (General Protocol)

This is a general procedure for the C-N coupling of aryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous and degassed toluene (5 mL)

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add degassed toluene, seal the vial, and heat to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate, filter through celite, and concentrate.

  • Purify the crude product by column chromatography.

Kumada Coupling (General Protocol)

This general protocol describes the Kumada coupling of an aryl bromide.

Materials:

  • This compound (1.0 mmol)

  • Grignard reagent (1.1 M solution in THF, 1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under argon, add Pd(dppf)Cl₂ and this compound.

  • Add anhydrous THF and stir to dissolve.

  • Cool the mixture to 0 °C and add the Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Negishi Coupling (General Protocol)

This is a general protocol for the Negishi coupling of an aryl bromide.

Materials:

  • This compound (1.0 mmol)

  • Organozinc reagent (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under argon, add Pd(PPh₃)₄ and this compound.

  • Add anhydrous THF and stir.

  • Add the organozinc reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dibromo-2-methylthiophene for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the electrophilic bromination of 2-methylthiophene. The primary brominating agents used are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

Q2: What is the role of the methyl group in the bromination of 2-methylthiophene?

A2: The methyl group on the thiophene ring is an activating group, which means it increases the electron density of the ring and makes it more susceptible to electrophilic attack. It directs the incoming electrophiles (bromine) primarily to the ortho (position 3) and para (position 5) positions.

Q3: What are the potential side products in this synthesis?

A3: Common side products include monobrominated species such as 2-bromo-3-methylthiophene and 5-bromo-2-methylthiophene. Over-bromination can also occur, leading to the formation of tribrominated or even tetrabrominated thiophenes. In some cases, side-chain bromination of the methyl group can occur, especially under radical conditions (e.g., presence of a radical initiator and light).

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This allows you to track the consumption of the starting material (2-methylthiophene) and the formation of the desired product and any side products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Formation of side products.- Increase the reaction time and monitor by TLC/GC until the starting material is consumed. - Optimize the reaction temperature. Lower temperatures may require longer reaction times, while higher temperatures might increase side product formation. A gradual increase from 0°C to room temperature is often effective. - Consider using a more reactive brominating system like Br₂ in a suitable solvent, but be cautious of over-bromination. - Carefully control the stoichiometry of the brominating agent. Use slightly more than 2 equivalents.
Formation of Monobrominated Side Products - Insufficient amount of brominating agent. - Short reaction time.- Ensure at least 2 equivalents of the brominating agent (e.g., NBS) are used. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion. - Extend the reaction time and monitor until the monobrominated intermediates are converted to the desired dibrominated product.
Formation of Over-brominated Products - Excess of brominating agent. - High reaction temperature.- Use a precise stoichiometry of the brominating agent (2.0 to 2.2 equivalents). - Maintain a lower reaction temperature (e.g., 0°C to room temperature) to improve selectivity.
Difficult Purification - Presence of multiple brominated isomers with similar polarities. - Contamination with the succinimide byproduct (if using NBS).- Utilize column chromatography with a suitable solvent system (e.g., hexane or petroleum ether) to separate the isomers. - After the reaction, filter the crude mixture to remove the insoluble succinimide before workup. Washing the organic layer with water can also help remove any remaining succinimide. - Recrystallization from a suitable solvent like ethanol or methanol can be an effective final purification step.
Reaction Does Not Start - Inactive brominating agent. - Low reaction temperature.- Use freshly opened or purified NBS. - Ensure the reaction temperature is appropriate for the chosen solvent and brominating agent. Some reactions may require gentle warming to initiate.

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize quantitative data from various reported syntheses of dibrominated methylthiophenes to provide a comparative overview of how different experimental parameters can influence the reaction outcome.

Table 1: Effect of Brominating Agent and Reaction Conditions on Yield

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-MethylthiopheneNBSNot SpecifiedReflux1178[1]
3-[2-(2-methoxyethoxy)ethoxy]methylthiopheneNBSTHF01286-88[2]
3-HexylthiopheneHBr / H₂O₂Not Specified-5 to 202397[3]

Table 2: Influence of Solvent on Bromination Yield

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-IodothiopheneNBSEthyl Acetate602492[4]
3-IodothiopheneNBSDMFNot SpecifiedNot SpecifiedLower than Ethyl Acetate[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS

This protocol is adapted from a similar synthesis of a dibrominated thiophene derivative and is a good starting point for optimization.[2]

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methylthiophene (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve NBS (2.1 equivalents) in anhydrous THF.

  • Add the NBS solution dropwise to the cooled 2-methylthiophene solution while stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 11 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification start Dissolve 2-Methylthiophene in THF cool Cool to 0°C start->cool add_nbs Add NBS solution dropwise cool->add_nbs stir Stir at 0°C then RT add_nbs->stir quench Quench with Water stir->quench extract Extract with Et₂O quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end This compound purify->end

Caption: A streamlined workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield of Product incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_products Side Product Formation low_yield->side_products poor_conditions Suboptimal Conditions low_yield->poor_conditions purification Improve Purification low_yield->purification Post-synthesis increase_time Increase Reaction Time incomplete_rxn->increase_time Solution check_stoichiometry Adjust Stoichiometry incomplete_rxn->check_stoichiometry Solution side_products->check_stoichiometry Solution optimize_temp Optimize Temperature side_products->optimize_temp Solution poor_conditions->optimize_temp Solution

Caption: A troubleshooting diagram outlining potential causes and solutions for low product yield.

References

Technical Support Center: Purification of 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Dibromo-2-methylthiophene from its common isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via bromination of 2-methylthiophene using reagents like N-bromosuccinimide (NBS), can lead to the formation of several isomeric and related impurities. The most common of these include:

  • Monobrominated species: 5-bromo-2-methylthiophene and 3-bromo-2-methylthiophene.

  • Other dibrominated isomers: 2,5-dibromo-3-methylthiophene and 3,4-dibromo-2-methylthiophene.

  • Tribrominated species: 2,3,5-tribromothiophene.

  • Unreacted starting material: 2-methylthiophene.

The presence and proportion of these impurities depend on the reaction conditions, including the stoichiometry of the brominating agent, reaction time, and temperature.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[1] The retention times of the different isomers will vary, allowing for their quantification. The mass spectrometer provides fragmentation patterns that help in confirming the identity of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of pure this compound should show a singlet for the thiophene proton and a singlet for the methyl protons.[2] The presence of other signals in the aromatic or aliphatic region can indicate impurities.

    • ¹³C NMR: Carbon NMR can also be used to detect isomeric impurities, as the chemical shifts of the carbon atoms in the thiophene ring are sensitive to the substitution pattern.

Q3: My crude product is a dark oil. What is the likely cause and how can I decolorize it?

A3: The dark color is often due to the presence of polymeric byproducts or residual bromine. These can often be removed during column chromatography. A preliminary wash of the crude organic extract with a mild reducing agent solution, such as sodium bisulfite, can also help to remove excess bromine.

Q4: I am having difficulty separating this compound from a closely related isomer by column chromatography. What can I do?

A4: Separating isomers with similar polarities can be challenging. Here are a few troubleshooting steps:

  • Optimize the Solvent System: Use a less polar solvent system to increase the separation (lower the Rf values). A gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, can also be effective.[3]

  • Use a Longer Column: Increasing the length of the silica gel bed can improve the separation of closely eluting compounds.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a reverse-phase silica gel.

  • Fractional Distillation: If the isomers have a sufficient difference in their boiling points, fractional distillation under reduced pressure can be an effective purification method.[4][5]

Q5: My compound appears to be degrading on the silica gel column. What is the cause and how can I prevent this?

A5: Halogenated thiophenes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[6] To mitigate this, you can:

  • Deactivate the Silica Gel: Flush the packed column with a solvent mixture containing 1-3% triethylamine before loading your sample.[3][6] This will neutralize the acidic sites on the silica.

  • Use Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and impuritiesIncorrect solvent system polaritySystematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation between the desired product and impurities. Aim for an Rf value of ~0.3 for the product.
Column overloadingReduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Poorly packed columnEnsure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help.[7]
Streaking of spots on TLC and columnCompound is too polar for the solvent systemAdd a more polar solvent to the eluent mixture.
Compound is acidic or basicAdd a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Issue 2: Product Loss During Purification
Symptom Possible Cause Suggested Solution
Low recovery after column chromatographyCompound degradation on silicaUse deactivated silica gel or an alternative stationary phase like neutral alumina.[3][6]
Compound is volatileUse cooled solvents and collect fractions in cooled receiving flasks. Evaporate the solvent under reduced pressure at a low temperature.
Low recovery after fractional distillationInefficient condensationEnsure the condenser is properly cooled and that the vacuum is stable.
Product has a high boiling pointEnsure the heating mantle temperature is appropriate for the boiling point of the compound under the applied vacuum.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane, 9:1 hexane:ethyl acetate). Visualize the spots under UV light (254 nm). The goal is to find a solvent system where the desired product has an Rf of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.[8]

    • Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").[6]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or hexane.

  • GC Method:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature up to a higher value (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

  • Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra to confirm the identity of the main component and any impurities.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) ¹H NMR (CDCl₃, δ ppm)
This compoundC₅H₄Br₂S255.96230~6.86 (s, 1H), ~2.34 (s, 3H)[2]
2,5-Dibromo-3-methylthiopheneC₅H₄Br₂S255.96Not availableNot available
5-Bromo-2-methylthiopheneC₅H₅BrS177.06183-185Not available
2-MethylthiopheneC₅H₆S98.17112-113Not available

Note: Spectroscopic and physical data can vary slightly depending on the experimental conditions and the purity of the sample.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product (this compound + Isomeric Impurities) tlc TLC Analysis (Determine optimal solvent system) crude->tlc column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) tlc->column fractions Collect and Analyze Fractions (TLC or GC-MS) column->fractions pure_product Pure this compound fractions->pure_product Combine pure fractions impurities Isomeric Impurities fractions->impurities Discard impure fractions purity_check Final Purity Assessment (GC-MS, NMR) pure_product->purity_check distillation Fractional Distillation (For close-boiling isomers) impurities->distillation Further purification if needed

Caption: A flowchart illustrating the general workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_rf Are Rf values too high (>0.5)? start->check_rf decrease_polarity Decrease Solvent Polarity check_rf->decrease_polarity Yes check_streaking Is there streaking on the TLC plate? check_rf->check_streaking No decrease_polarity->start Re-evaluate add_modifier Add Acid/Base Modifier (e.g., TEA) check_streaking->add_modifier Yes check_loading Was the column overloaded? check_streaking->check_loading No add_modifier->start Re-evaluate reduce_load Reduce Sample Load check_loading->reduce_load Yes consider_alt Consider Alternative Methods (Fractional Distillation, Different Stationary Phase) check_loading->consider_alt No reduce_load->start Re-evaluate

Caption: A decision-making diagram for troubleshooting poor separation during column chromatography.

References

Technical Support Center: Suzuki Coupling of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common side reactions encountered during the Suzuki-Miyaura cross-coupling of substituted thiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that may arise during your experiments, focusing on the most common side reactions: protodeboronation, dehalogenation, and homocoupling.

Q1: What is protodeboronation and why is it a significant problem with thiophene boronic acids?

A: Protodeboronation is a side reaction where the carbon-boron bond of the thiophene boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to the formation of an unwanted thiophene byproduct and reducing the yield of the desired coupled product. Thienylboronic acids are particularly prone to this side reaction, especially under the basic conditions typically required for Suzuki couplings.[1][2]

Q2: My main byproduct is the deboronated starting material. What factors promote protodeboronation and how can I minimize it?

A: Several factors can accelerate protodeboronation. Here’s how to address them:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH (>10).[1][3]

    • Solution: Use milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).[1] The choice of base is critical and often substrate-dependent.[1][4]

  • Elevated Temperatures: Higher temperatures increase the rate of protodeboronation.[1]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Moderate temperatures (e.g., 60-80 °C) are often a good starting point.[1]

  • Aqueous Media: The presence of a proton source, like water, is necessary for this side reaction.[1]

    • Solution: While some water is often required, using anhydrous solvents or minimizing the amount of water in the solvent mixture can suppress protodeboronation.

  • Boron Reagent Stability: Thiophene boronic acids are inherently less stable than many aryl boronic acids.[2]

    • Solution: Convert the boronic acid to a more stable derivative. Potassium trifluoroborate salts (R-BF₃K) and MIDA boronates are significantly more stable and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[1]

Q3: I am observing significant amounts of the dehalogenated thiophene byproduct. What causes this and what are the solutions?

A: Dehalogenation is the replacement of the halogen on your thiophene substrate with a hydrogen atom. This side reaction reduces the yield of your desired cross-coupled product.[5]

  • Primary Cause: The formation of palladium-hydride (Pd-H) species is the most accepted mechanism. These species can arise from reactions of the palladium complex with the base, solvent (especially alcohols), or trace water.[5]

  • Substrate Susceptibility: The tendency for dehalogenation typically follows the order of halide reactivity: I > Br > Cl.[5] Electron-deficient heteroaryl halides are particularly susceptible.[5]

  • Troubleshooting Strategies:

    • Choice of Base: Use non-coordinating, anhydrous bases like K₃PO₄ or Cs₂CO₃.

    • Solvent: Ensure you are using dry, degassed solvents.

    • Catalyst System: The choice of ligand is crucial. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can often favor the desired cross-coupling over dehalogenation.[4]

    • Water Management: While Suzuki couplings often use aqueous bases, minimizing water can reduce dehalogenation. In some cases, completely anhydrous conditions can stop the coupling reaction altogether, so careful optimization is needed.[6]

Q4: My reaction is producing a significant amount of bithiophene (homocoupling of the boronic acid). How can I prevent this?

A: The formation of a symmetrical biaryl from the boronic acid is a common side reaction, often promoted by the presence of oxygen.[7]

  • Mechanism: Oxygen can interact with the Pd(0) catalyst to form palladium peroxo species, which can then facilitate the homocoupling of the boronic acid.

  • Prevention:

    • Inert Atmosphere: The most critical factor is to ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves properly degassing all solvents and reagents.

    • Degassing Technique: Degas the reaction mixture thoroughly before heating. This can be done by bubbling an inert gas through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.

    • Catalyst Choice: While less common, some catalyst systems may be more prone to this side reaction. If the problem persists, screening alternative palladium precursors or ligands may be beneficial.

Quantitative Data on Reaction Conditions

The choice of catalyst and base significantly impacts the success of the Suzuki coupling. The following tables summarize data compiled from various studies to guide your selection.

Table 1: Comparison of Palladium Catalyst Performance in Suzuki Coupling of Dibromothiophenes

Catalyst SystemSubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[4]
Pd(PPh₃)₄2,5-dibromothiophene1.5Na₂CO₃1,4-Dioxane/H₂O902489[8]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-18Good to Excellent[4]
Pd₂(dba)₃ / (t-Bu)₃P·HBF₄4,7-dibromo-5-fluorobenzothiadiazole3.6Cs₂CO₃Toluene100299[9]

Note: Yields are highly dependent on the specific boronic acid used. "Moderate to Good" are qualitative descriptions where specific percentages were not provided.[4]

Table 2: Effect of Different Bases on the Yield of 2,5-diisopropenylthiophene

Reaction Conditions: 2,5-dibromothiophene, isopropenylboronic acid pinacol ester (1.5 eq.), Pd(PPh₃)₄ (1.5 mol%), Base (4 eq.), 1,4-Dioxane/H₂O, 90 °C, 24h.[8]

EntryBaseYield (%)
1Na₂CO₃89
2K₂CO₃85
3Li₂CO₃76
4Cs₂CO₃81
5K₃PO₄83

Visualizing Reaction Pathways and Troubleshooting

To better understand the Suzuki coupling and its associated side reactions, the following diagrams illustrate the catalytic cycle, side reaction mechanisms, and a logical troubleshooting workflow.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)L₂(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') Transmetalation Complex oa_complex->trans_complex Transmetalation pd_hydride L₂Pd(H)X oa_complex->pd_hydride β-H Elim. or Base/Solvent trans_complex->pd0 Reductive Elimination product Ar-R' Desired Product trans_complex->product arx Thiophene-X (Ar-X) arx->oa_complex rboh Thiophene-B(OH)₂ (R'-B(OH)₂) + Base rboh->trans_complex protodeboronation Protodeboronation (Thiophene-H) rboh->protodeboronation H⁺, Δ, H₂O homocoupling Homocoupling (R'-R') rboh->homocoupling O₂, Pd(0) dehalogenation Dehalogenation (Thiophene-H) pd_hydride->dehalogenation Reductive Elimination

Caption: The Suzuki catalytic cycle and points where major side reactions occur.

Side_Reactions cluster_proto Protodeboronation cluster_dehalo Dehalogenation cluster_homo Homocoupling (Boronic Acid) Th_BOH Thiophene-B(OH)₂ Th_BOH3 [Thiophene-B(OH)₃]⁻ Th_BOH->Th_BOH3 Base (OH⁻) Th_H Thiophene-H (Byproduct) Th_BOH3->Th_H Proton Source (H₂O, ROH) Ar_Pd_X Ar-Pd(II)-X Pd_H Pd-H Species Ar_H Ar-H (Byproduct) Ar_Pd_X->Ar_H Reductive Elimination Two_R_BOH 2 x R'-B(OH)₂ R_Pd_R R'-Pd-R' Two_R_BOH->R_Pd_R Pd(0), O₂ R_R R'-R' (Byproduct) R_Pd_R->R_R Reductive Elimination

Caption: Simplified mechanisms for common Suzuki coupling side reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Analyze Crude Reaction Mixture (LCMS, NMR) start->check_reagents is_sm Mainly Unreacted Starting Materials? check_reagents->is_sm Identify Byproducts is_proto Major Peak is Deboronated Thiophene? is_sm->is_proto No solve_sm Troubleshoot Catalyst Activity: - Check reagent purity & dryness - Ensure inert atmosphere (degas!) - Screen catalyst/ligand/solvent - Increase temperature cautiously is_sm->solve_sm Yes is_dehalo Major Peak is Dehalogenated Thiophene? is_proto->is_dehalo No solve_proto Minimize Protodeboronation: - Use milder base (K₃PO₄, K₂CO₃) - Lower reaction temperature - Use stable boron reagent (MIDA ester, BF₃K salt) is_proto->solve_proto Yes is_homo Major Peak is Homocoupled Product? is_dehalo->is_homo No solve_dehalo Minimize Dehalogenation: - Ensure anhydrous conditions - Use bulky, e⁻-rich ligands - Screen different bases is_dehalo->solve_dehalo Yes solve_homo Minimize Homocoupling: - Rigorously degas solvents - Ensure inert atmosphere - Check for O₂ leaks is_homo->solve_homo Yes

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Detailed Experimental Protocols

The following are general starting procedures designed to minimize common side reactions. Optimization for specific substrates is highly recommended.

Protocol 1: General Coupling of a Thiophene Bromide using Pd(PPh₃)₄

This protocol is a robust starting point for many thiophene substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the thiophene bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to the limiting reagent) and a minimal amount of degassed water (e.g., a 10:1 dioxane/water ratio).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

Protocol 2: Coupling with a Thiophene Boronic Acid Derivative to Minimize Protodeboronation

This protocol uses a more stable MIDA boronate to prevent premature decomposition.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the thiophene MIDA boronate (1.2 equiv), and a mild base such as finely ground K₃PO₄ (3.0 equiv).[1]

  • Catalyst Addition: Under an inert atmosphere, add the Palladium catalyst system (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%).[1]

  • Solvent Addition: Add a thoroughly degassed solvent mixture, such as dioxane/H₂O (5:1). The minimal water facilitates the slow hydrolysis of the MIDA boronate.[1]

  • Reaction Execution: Seal the vessel and heat the reaction to a moderate temperature (e.g., 60–80 °C). Monitor the reaction for product formation and the potential formation of the deboronated thiophene byproduct.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via column chromatography.[1]

References

Technical Support Center: Optimizing Grignard Reagent Formation for 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the preparation of the Grignard reagent from 3,5-Dibromo-2-methylthiophene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Initiation failure is a frequent issue in Grignard synthesis. The primary causes are an inactive magnesium surface and the presence of moisture.

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings can prevent the reaction from starting.

    • Solution: Activate the magnesium turnings prior to the addition of the dibromothiophene. Common activation methods include the addition of a small crystal of iodine (the disappearance of the purple vapor indicates activation) or a few drops of 1,2-dibromoethane. Gentle warming of the flask can also aid in activation.[1]

  • Presence of Moisture: Grignard reagents are highly basic and are quenched by protic sources like water.

    • Solution: Ensure all glassware is rigorously oven-dried (at >120 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.[1]

Q2: Which bromine on this compound is more reactive for Grignard formation?

A2: For 2,5-dibromo-3-alkylthiophenes, the Grignard formation, particularly through halogen-metal exchange (Grignard metathesis), shows a preference for the 5-position. This results in an approximate 85:15 mixture of 2-bromo-5-(bromomagnesio)-3-alkylthiophene and 2-(bromomagnesio)-5-bromo-3-alkylthiophene. This regioselectivity appears to be largely independent of reaction temperature and the specific Grignard reagent used for the exchange.[2]

Q3: Am I likely to form a di-Grignard reagent with this compound?

A3: The formation of a di-Grignard reagent is generally not observed when using one equivalent of a Grignard reagent for halogen-metal exchange or one equivalent of magnesium for direct insertion. The reaction favors the formation of the mono-Grignard reagent.[2]

Q4: What are the most common side products, and how can I minimize them?

A4: The most significant side product is the Wurtz coupling (or homocoupling) product, where the formed Grignard reagent reacts with unreacted this compound.

  • Minimization Strategies:

    • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes its reaction with the newly formed Grignard reagent.

    • Temperature Control: Grignard formation is exothermic. Maintaining a controlled temperature (e.g., gentle reflux) can prevent hotspots that may promote side reactions. Higher temperatures can sometimes increase the rate of Wurtz coupling.[1]

    • Solvent Choice: While both THF and diethyl ether are suitable, THF is often preferred. Its higher boiling point allows for a higher reaction temperature which can be beneficial for less reactive halides, and it is a better coordinating solvent, which can help stabilize the Grignard reagent.[3][4]

Q5: Which solvent, THF or diethyl ether, is better for this reaction?

A5: Tetrahydrofuran (THF) is generally recommended for the preparation of Grignard reagents from aryl or heteroaryl bromides. THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), allowing for the reaction to be conducted at a higher temperature, which can facilitate the reaction of less reactive bromides.[3][4] Additionally, the oxygen in THF is more available for coordination with the magnesium center, leading to better stabilization of the Grignard reagent.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Reaction fails to initiate (no heat, no color change) Inactive magnesium surface (oxide layer).Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask.[1] Crush some of the magnesium turnings with a dry glass rod under an inert atmosphere.
Presence of water or other protic impurities.Flame-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents. Ensure the this compound is dry.
Reaction starts but then stops Insufficient mixing.Ensure efficient stirring to expose fresh magnesium surfaces.
Low reaction temperature.For less reactive halides, gentle reflux may be necessary. THF is a suitable solvent for this.[4]
Formation of a significant amount of white precipitate and low yield of the desired product Wurtz coupling side reaction.Add the solution of this compound slowly (dropwise) to the magnesium suspension. Maintain good stirring and moderate temperature.
Reaction with atmospheric oxygen or carbon dioxide.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Cloudy or dark-colored Grignard solution This is often normal for Grignard reagents prepared from aryl halides and does not necessarily indicate a problem.Proceed with the reaction. The color can range from clear to gray or brown.
Low yield of the final product after reaction with an electrophile Inaccurate determination of Grignard reagent concentration.Titrate a small aliquot of the Grignard solution before use to determine the exact concentration.
Steric hindrance in the electrophile.For sterically hindered electrophiles, a longer reaction time or elevated temperature may be required.

Quantitative Data

The following table summarizes representative reaction conditions for the formation of mono-Grignard reagents from dibromo-3-alkylthiophenes, which are close analogs of this compound. The primary method for selective mono-Grignard formation is Grignard Metathesis (GRIM), which involves a halogen-metal exchange reaction.

Starting Material Method Reagent (1 equiv.) Solvent Temperature Time Outcome Reference
2,5-Dibromo-3-alkylthiopheneGRIMEthylmagnesium BromideTHFReflux1-2 h~85:15 mixture of 2-bromo-5-magnesiobromo-3-alkylthiophene and 2-magnesiobromo-5-bromo-3-alkylthiophene[2]
2,5-Dibromo-3-alkylthiopheneGRIMIsopropylmagnesium ChlorideTHFRoom Temp1-2 h~85:15 mixture of regioisomeric mono-Grignard reagents[2]
2,5-Dibromo-3-dodecylthiopheneGRIMMethylmagnesium BromideTHFReflux2 hGood yield of mono-Grignard, leading to 60-70% polymer yield in the subsequent step[1]

Note: The yields in the table refer to the subsequent polymerization reaction, but "Good" yield of the intermediate Grignard reagent is reported. Direct yield determination of the Grignard reagent is often done by titration.

Experimental Protocols

Protocol 1: Formation of 5-Bromo-2-methyl-3-thienylmagnesium Bromide via Halogen-Metal Exchange (GRIM Method)

This protocol is adapted from the procedure for analogous 2,5-dibromo-3-alkylthiophenes and is expected to yield a mixture of regioisomers with a preference for the desired product.[1][2]

Materials:

  • This compound (1.0 equiv.)

  • Ethylmagnesium bromide solution (e.g., 1.0 M in THF) (1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (for workup)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Addition: In the flask, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Grignard Metathesis: Add the ethylmagnesium bromide solution (1.0 equiv.) dropwise to the stirred solution of the dibromothiophene at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to facilitate the halogen-metal exchange. The reaction progress can be monitored by quenching an aliquot with an electrophile (e.g., iodine) and analyzing by GC-MS.

  • Cooling: After the reaction is complete, cool the flask to room temperature. The resulting solution of 5-Bromo-2-methyl-3-thienylmagnesium bromide (as the major regioisomer) is ready for use in subsequent reactions.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Grignard Initiation Failure

Troubleshooting_Grignard_Initiation start Grignard Reaction Fails to Initiate check_moisture Check for Moisture: - Flame-dried glassware? - Anhydrous solvents? start->check_moisture remedy_moisture Action: - Thoroughly dry all glassware. - Use freshly distilled anhydrous solvents. check_moisture->remedy_moisture Yes (Moisture Present) check_mg Check Mg Activation: - Is the Mg surface shiny? check_moisture->check_mg No (Conditions are Dry) remedy_moisture->start Retry activate_mg Action: - Add a crystal of Iodine. - Add a few drops of 1,2-dibromoethane. - Gently warm the mixture. check_mg->activate_mg No (Surface is Dull) success Reaction Initiates Successfully check_mg->success Yes (Surface is Active) activate_mg->success

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Diagram 2: Competing Pathways in Mono-Grignard Formation from this compound

Grignard_Pathways start 3,5-Dibromo- 2-methylthiophene + Mg or RMgX desired_path Desired Mono-Grignard Formation (Major) start->desired_path isomer_path Isomeric Mono-Grignard Formation (Minor) start->isomer_path wurtz_path Wurtz Coupling (Side Reaction) start->wurtz_path product_major 5-Bromo-2-methyl- 3-thienylmagnesium bromide (~85%) desired_path->product_major product_minor 3-Bromo-2-methyl- 5-thienylmagnesium bromide (~15%) isomer_path->product_minor product_wurtz Homocoupled Byproduct wurtz_path->product_wurtz

Caption: Reaction pathways for this compound Grignard formation.

References

Challenges in scaling up reactions with 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dibromo-2-methylthiophene

Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in safely and efficiently handling and scaling up reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound at scale?

A1: The primary safety concerns when scaling up reactions with this compound revolve around the handling of the compound itself and the brominating agents used in its synthesis. This compound can cause skin and serious eye irritation, as well as respiratory irritation.[1] When handling, it is crucial to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area.[1][2]

For large-scale operations, particular attention must be paid to the potential for exothermic reactions, especially during bromination. Runaway reactions can occur if the heat generated exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[3] It is essential to have robust temperature control and emergency cooling plans in place.

Q2: What are the common impurities or by-products encountered during the synthesis of this compound, and how can they be minimized?

A2: Common by-products in the synthesis of this compound often arise from incomplete or over-bromination of the starting material, 2-methylthiophene. This can lead to the formation of monobrominated isomers (e.g., 2-bromo-5-methylthiophene) and tribrominated species. The formation of positional isomers can also occur. Minimizing these impurities at scale requires precise control over reaction stoichiometry, temperature, and addition rates of the brominating agent. Using a milder brominating agent like N-bromosuccinimide (NBS) can sometimes offer better selectivity compared to liquid bromine.[4]

Q3: What are the most significant challenges when scaling up the purification of this compound?

A3: A significant challenge in the large-scale purification of this compound is the separation of the desired product from closely related impurities, such as positional isomers, which may have very similar boiling points.[5] While laboratory-scale purification might rely on column chromatography, this method is often not economically viable for industrial production.[6] Therefore, fractional vacuum distillation is a more common industrial method. However, achieving high purity can be difficult and may require columns with high theoretical plates.[5] Crystallization can be an alternative or complementary purification step, but developing a robust crystallization process at scale can be challenging and may require significant process development to achieve consistent results.

Troubleshooting Guides

Issue 1: Poor Yield or Incomplete Reaction
Possible Cause Troubleshooting Step
Insufficient Brominating Agent Ensure accurate stoichiometry. On a large scale, minor errors in weighing can be significant. Consider a slight excess of the brominating agent, but be mindful of potential over-bromination.
Low Reaction Temperature While temperature control is crucial to prevent runaway reactions, temperatures that are too low can slow down the reaction rate, leading to incomplete conversion. Gradually increase the temperature while carefully monitoring for any exotherm.
Poor Mixing In large reactors, inefficient stirring can lead to localized "hot spots" and areas of low reagent concentration. Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture.
Deactivated Brominating Agent N-bromosuccinimide (NBS) can degrade over time, especially if not stored properly. Use a fresh, high-purity batch of the reagent.
Issue 2: Formation of Excessive By-products
Possible Cause Troubleshooting Step
Over-bromination This is often due to poor temperature control, leading to a runaway reaction, or the addition of the brominating agent too quickly. Implement slow, controlled addition of the brominating agent and ensure the cooling system is adequate.
Formation of Positional Isomers The regioselectivity of the bromination can be influenced by the solvent and the brominating agent. A solvent polarity study may be necessary to optimize the desired isomer formation.
Reaction with Solvent Some solvents can react with brominating agents, especially under harsh conditions. Ensure the chosen solvent is inert under the reaction conditions.
Issue 3: Difficulties in Product Isolation and Purification

| Possible Cause | Troubleshooting Step | | :--- | | Emulsion Formation During Workup | During aqueous workup, emulsions can form, making phase separation difficult. The addition of brine or a small amount of a different organic solvent can help to break the emulsion. | | Co-distillation of Impurities | If impurities have boiling points very close to the product, consider using a distillation column with a higher number of theoretical plates or operating at a lower pressure to increase the boiling point difference. | | Poor Crystallization | If crystallization is the chosen method of purification, issues like oiling out or the formation of very fine crystals can occur. A thorough study of solvents, cooling rates, and seeding is necessary to develop a robust crystallization process. |

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 29421-73-6
Molecular Formula C₅H₄Br₂S
Molecular Weight 255.96 g/mol
Appearance Colorless to yellow clear liquid
Boiling Point 230 °C (lit.)
Melting Point -15 °C (lit.)
Storage Temperature 0-10°C

Source:[2][7]

Table 2: Comparison of Common Brominating Agents

Brominating AgentFormulaKey AdvantagesKey Disadvantages
Bromine Br₂High reactivity, cost-effective.Highly corrosive and toxic, difficult to handle, can lead to over-bromination.[8]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Milder and more selective than Br₂, easier to handle (solid).[4]Higher cost, can be unstable, potential for runaway decomposition with certain solvents (e.g., DMF).[4]
Hydrogen Bromide / Hydrogen Peroxide HBr / H₂O₂In-situ generation of bromine, avoiding the handling of pure Br₂.[9]Requires careful control of addition rates and temperature to manage the exotherm.[9]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound using NBS

This protocol is a representative procedure for a lab-scale synthesis and should be optimized for specific equipment and safety considerations before scaling up.

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methylthiophene (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (2.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.[1]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluting with hexane) to yield pure this compound.[1]

Note: For scale-up, column chromatography is generally not feasible. Process development would focus on optimizing the reaction to minimize impurities and developing a robust purification method such as vacuum distillation or crystallization.

Visualizations

experimental_workflow Experimental Workflow: Bromination of 2-Methylthiophene cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-Methylthiophene in Solvent cool Cool to 0-5 °C start->cool add_br Slowly Add Brominating Agent cool->add_br react React at Controlled Temperature add_br->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Filter wash->dry concentrate Concentrate Crude Product dry->concentrate purify Purify by Distillation or Crystallization concentrate->purify end Isolated 3,5-Dibromo- 2-methylthiophene purify->end

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Scale-Up Issues cluster_causes Potential Causes cluster_solutions Corrective Actions issue Scale-Up Problem (e.g., Low Yield, Impurities) thermal Poor Thermal Control issue->thermal mixing Inefficient Mixing issue->mixing stoichiometry Incorrect Stoichiometry issue->stoichiometry purity Reagent Purity Issues issue->purity calorimetry Perform Reaction Calorimetry thermal->calorimetry cfd CFD Modeling for Stirrer Design mixing->cfd dosing Implement Controlled Dosing System stoichiometry->dosing reagent_qc Verify Reagent Quality purity->reagent_qc calorimetry->dosing cfd->dosing

Caption: Logical Relationship for Troubleshooting Scale-Up Challenges.

References

How to remove catalyst residue from polythiophene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing catalyst residues from polythiophene polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of polythiophene.

Problem Possible Causes Solutions & Recommendations
Low Polymer Yield After Purification 1. Polymer loss during precipitation and filtration.2. Use of an inappropriate anti-solvent during precipitation, leading to the loss of low molecular weight fractions.3. Over-extraction during Soxhlet purification, especially with solvents that can partially dissolve the polymer.1. Ensure complete precipitation by cooling the solution. Use a fine-pored filter paper or membrane to collect the polymer.2. Select an anti-solvent in which the polymer is completely insoluble. Methanol is a common choice for P3HT.3. Carefully select the solvents for Soxhlet extraction. For P3HT, a sequence of methanol (to remove salts and monomer), hexane (to remove oligomers), and finally chloroform or THF (to dissolve and collect the polymer) is often used.[1]
Polymer is Sticky or Oily After Precipitation 1. Incomplete removal of solvent.2. Presence of low molecular weight oligomers.3. The polymer's glass transition temperature is near or below room temperature.1. Dry the polymer under high vacuum for an extended period.2. Perform a Soxhlet extraction with a solvent like hexane to remove oligomers.3. This is an inherent property of the polymer. Ensure it is fully dried and store it in a cool, dry place.
Incomplete Catalyst Removal (Visible Color Contamination or Confirmed by Analysis) 1. Insufficient washing during precipitation.2. Inefficient Soxhlet extraction.3. Catalyst is strongly coordinated to the polymer backbone.1. Re-dissolve the polymer in a suitable solvent (e.g., chloroform, THF) and re-precipitate it in an anti-solvent (e.g., methanol). Repeat this process multiple times.2. Increase the duration of the Soxhlet extraction. Ensure fresh solvent is continuously cycling over the polymer.3. Pass a solution of the polymer through a plug of silica gel, neutral alumina, or a specialized metal scavenger.[2] Chelating agents can also be employed to bind to the metal catalyst, facilitating its removal.
Clogged Filter During Filtration of Polymer Solution 1. Presence of insoluble catalyst residues or byproducts.2. High viscosity of the polymer solution.1. Filter the polymer solution through a pad of Celite® to remove fine particulates before precipitation or further purification.[3] 2. Dilute the polymer solution with more solvent to reduce its viscosity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing catalyst residues from polythiophene?

A1: The most common methods include:

  • Soxhlet Extraction: A continuous extraction method using a sequence of solvents to remove different impurities.[4]

  • Precipitation: Dissolving the polymer in a good solvent and then adding it to a large volume of a poor solvent (anti-solvent) to precipitate the polymer, leaving impurities in the solution. This is often repeated multiple times.

  • Adsorption/Scavenging: Passing a solution of the polymer through a column or plug of an adsorbent material like silica gel, alumina, or a functionalized resin that can trap the metal catalyst.[2]

  • Chelation: Using a chelating agent that binds to the metal catalyst, forming a complex that can be more easily removed by precipitation or filtration.[5]

Q2: Which catalyst is typically used for Grignard Metathesis (GRIM) polymerization of 3-hexylthiophene (P3HT), and how is it removed?

A2: The most common catalyst for GRIM polymerization of P3HT is Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)).[1][4][6][7] The nickel residue, along with magnesium salts from the Grignard reagent, is typically removed by Soxhlet extraction with methanol, followed by extraction of the polymer with a good solvent like chloroform.[4]

Q3: How can I quantify the amount of residual catalyst in my polythiophene sample?

A3: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metal residues.[3] This method can provide precise measurements of catalyst concentration in parts per million (ppm) or even parts per billion (ppb).

Q4: Why is it crucial to remove catalyst residues from polythiophene?

A4: Catalyst residues, particularly transition metals like palladium and nickel, can significantly impact the polymer's properties and the performance of devices fabricated from it. These residues can act as charge traps, quenching sites for excitons, and can degrade the polymer's stability, negatively affecting its electronic and optical properties.

Q5: Can I use a combination of purification methods?

A5: Yes, combining methods is often the most effective approach. For example, after the initial precipitation of the polymer, a Soxhlet extraction can be performed for further purification. Subsequently, passing a solution of the polymer through a scavenger column can remove any remaining tightly bound catalyst.

Data Presentation

The following table summarizes the effectiveness of different purification methods for removing palladium residue from a chemical reaction, providing a general indication of the efficiency of each step. Note that the exact removal efficiency for polythiophene may vary depending on the specific polymer, catalyst, and experimental conditions.

Purification Stage Average Residual Palladium (ppm) Average Removal Efficiency
Crude (after aqueous workup)>1000-
After Column Chromatography<100 (in over half of samples)~90%
After Column Chromatography and Scavenging Resin<100 (in all samples)~98%
(Data adapted from a pilot study on lead-like compounds, which can serve as a useful reference for researchers working with conjugated polymers).[3]

Experimental Protocols

Protocol 1: Purification of Poly(3-hexylthiophene) (P3HT) by Sequential Soxhlet Extraction

This protocol is suitable for P3HT synthesized via GRIM polymerization using a Ni(dppp)Cl₂ catalyst.

Materials:

  • Crude P3HT

  • Soxhlet extraction apparatus

  • Cellulose extraction thimble

  • Methanol (reagent grade)

  • Hexane (reagent grade)

  • Chloroform or Tetrahydrofuran (THF) (reagent grade)

  • Round bottom flasks

  • Heating mantle

  • Condenser

Procedure:

  • Load the crude, dried P3HT into a cellulose extraction thimble and place it in the Soxhlet extractor.

  • Methanol Wash: Fill the round bottom flask with methanol. Heat the solvent to reflux and perform the extraction for 24 hours. This step removes the majority of the nickel catalyst and magnesium salts.

  • Discard the methanol containing the impurities.

  • Hexane Wash: Replace the solvent in the round bottom flask with hexane. Perform the extraction for 24 hours. This step removes low molecular weight oligomers.

  • Discard the hexane containing the oligomers.

  • Polymer Extraction: Replace the solvent in the round bottom flask with chloroform or THF. Perform the extraction for 24 hours. The P3HT will dissolve in the solvent and be collected in the round bottom flask.

  • Concentrate the polymer solution using a rotary evaporator.

  • Precipitate the purified P3HT by slowly adding the concentrated solution to a stirred beaker of methanol.

  • Collect the precipitated polymer by filtration and dry under high vacuum.

Protocol 2: Purification by Precipitation

This is a general protocol for purifying polythiophene by precipitation.

Materials:

  • Crude polythiophene

  • A "good" solvent in which the polymer is highly soluble (e.g., chloroform, THF, toluene)

  • An "anti-solvent" in which the polymer is insoluble (e.g., methanol, acetone, hexane)

  • Beakers

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Dissolve the crude polythiophene in a minimal amount of the good solvent. Gentle heating may be required.

  • In a separate, larger beaker, add a volume of the anti-solvent that is at least 10 times the volume of the polymer solution.

  • With vigorous stirring, slowly add the polymer solution dropwise to the anti-solvent.

  • The polymer should immediately precipitate out of the solution.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitated polymer by filtration.

  • Wash the collected polymer with fresh anti-solvent.

  • Dry the purified polymer under high vacuum.

  • For higher purity, this process can be repeated multiple times.

Visualizations

Experimental_Workflow_Soxhlet_Extraction cluster_0 Soxhlet Extraction Purification of P3HT start Crude P3HT thimble Load into Soxhlet Thimble start->thimble methanol_wash Methanol Wash (24h) thimble->methanol_wash discard_methanol Discard Methanol (Salts & Catalyst) methanol_wash->discard_methanol hexane_wash Hexane Wash (24h) discard_methanol->hexane_wash discard_hexane Discard Hexane (Oligomers) hexane_wash->discard_hexane chloroform_extraction Chloroform Extraction (24h) discard_hexane->chloroform_extraction collect_polymer Collect Polymer Solution chloroform_extraction->collect_polymer concentrate Concentrate Solution collect_polymer->concentrate precipitate Precipitate in Methanol concentrate->precipitate filter_dry Filter & Dry precipitate->filter_dry end Purified P3HT filter_dry->end

Caption: Workflow for the purification of P3HT using sequential Soxhlet extraction.

Experimental_Workflow_Precipitation cluster_1 Purification by Precipitation start Crude Polythiophene dissolve Dissolve in Good Solvent start->dissolve add_to_antisolvent Add dropwise to stirred Anti-solvent dissolve->add_to_antisolvent precipitate Polymer Precipitates add_to_antisolvent->precipitate stir Stir for 30 min precipitate->stir filter Filter stir->filter wash Wash with Anti-solvent filter->wash dry Dry under Vacuum wash->dry repeat Repeat for Higher Purity dry->repeat repeat->dissolve Yes end Purified Polythiophene repeat->end No

References

Technical Support Center: Optimizing Coupling Reactions of 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 3,5-Dibromo-2-methylthiophene.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is recommended as a starting point for functionalizing this compound?

A1: The Suzuki-Miyaura coupling is an excellent starting point due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2]

Q2: How does the position of the methyl group in this compound influence its reactivity compared to other isomers like 2,5-dibromo-3-methylthiophene?

A2: The position of the methyl group can influence the electronic properties and steric hindrance around the bromine atoms, potentially affecting the regioselectivity and rate of the coupling reaction. In 2,5-dibromo-3-methylthiophene, the bromine at the 5-position is generally more reactive in Suzuki couplings.[3] For this compound, while specific studies are limited, similar electronic effects would be expected to influence the relative reactivity of the two bromine atoms.

Q3: What are the most common side reactions observed during the coupling of dibromothiophenes?

A3: Common side reactions include homocoupling of the coupling partners, and dehalogenation (replacement of a bromine atom with a hydrogen).[4] Homocoupling is often promoted by the presence of oxygen, while dehalogenation can be an issue in the presence of water or other protic sources.

Q4: Is it possible to achieve selective mono-functionalization of this compound?

A4: Yes, selective mono-arylation can often be achieved by carefully controlling the reaction conditions. Key strategies include using a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner, minimizing reaction time and temperature, and selecting a less reactive catalyst system.

Q5: When should I consider a copper-free Sonogashira coupling?

A5: Copper-free Sonogashira couplings are advantageous when dealing with substrates that are sensitive to copper salts, or when aiming to simplify purification by avoiding copper contamination in the final product. These reactions can be performed under mild, often room-temperature, conditions.[5][6]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution
Inactive or Poisoned Catalyst Ensure starting materials are pure, as impurities can poison the catalyst. Degas the reaction mixture thoroughly to remove oxygen, which can deactivate palladium catalysts. Use a fresh batch of catalyst and store it under an inert atmosphere.
Suboptimal Catalyst Loading Systematically screen catalyst loading from a low (e.g., 0.5 mol%) to a higher concentration (e.g., 5 mol%). For challenging substrates, a higher catalyst loading may be necessary.
Incorrect Ligand or Base The choice of ligand is critical; bulky, electron-rich phosphine ligands can enhance catalyst activity. The strength and solubility of the base significantly impact the reaction outcome. Screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
Poor Substrate Reactivity Increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring for product formation and decomposition.[7]
Solvent Issues Ensure all reactants are soluble in the chosen solvent. For Suzuki reactions, a mixture of an organic solvent like 1,4-dioxane or toluene with water is often beneficial for dissolving both the organic substrate and the inorganic base.[1][8]
Formation of Significant Side Products
Side Product Potential Cause Recommended Solution
Homocoupling Presence of oxygen in the reaction mixture. Degradation of the boronic acid (in Suzuki coupling).Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using more stable boronate esters.
Dehalogenation Presence of water or other protic impurities. High reaction temperatures.Use anhydrous, degassed solvents and high-purity reagents. Lower the reaction temperature and monitor for improvement. For Suzuki couplings, while some water is often necessary, an excessive amount can promote dehalogenation; optimizing the organic solvent to water ratio is crucial.[4]
Product Isomerization (Heck Reaction) Reversible β-hydride elimination.The addition of a suitable base facilitates the irreversible reductive elimination, thus suppressing isomerization.

Experimental Protocols & Data

Suzuki-Miyaura Coupling

Optimized Conditions for Double Suzuki Coupling of a Substituted Dibromothiophene [1]

ParameterValue
Catalyst Pd(PPh₃)₄
Base K₃PO₄
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Time 12 hours

Yield Data for Suzuki Coupling of 2,5-Dibromo-3-methylthiophene with Various Arylboronic Acids [9]

Arylboronic AcidYield (%)
4-Fluorophenylboronic acid63
4-Methoxyphenylboronic acid27
4-(Methylthio)phenylboronic acid55
3-Nitrophenylboronic acid42

Experimental Protocol (General for Dibromothiophenes) [2]

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the dibromothiophene (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol for double coupling), and potassium phosphate (K₃PO₄) (4.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5-6 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling

General Conditions for Stille Coupling of Dibromothiophenes

ParameterValue
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃
Solvent Toluene or DMF
Temperature 90-110 °C
Additives CuI (catalytic amount) can increase selectivity and yield in some cases.[10]

Experimental Protocol (General)

  • To a dry Schlenk tube, add the dibromothiophene (1.0 equiv) and the organostannane (1.1-1.2 equiv for mono-coupling, 2.2-2.5 for double coupling).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, the reaction mixture is typically filtered through celite and concentrated.

  • Purification is performed by column chromatography.

Sonogashira Coupling

General Conditions for Copper-Free Sonogashira Coupling [5]

ParameterValue
Catalyst [DTBNpP]Pd(crotyl)Cl
Base TMP (2,2,6,6-Tetramethylpiperidine)
Solvent DMSO
Temperature Room Temperature

Experimental Protocol (General, Copper-Free)

  • In a glovebox or under an inert atmosphere, add the dibromothiophene (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), the palladium precatalyst (e.g., 2 mol%), and the base to a vial.

  • Add the anhydrous, degassed solvent.

  • Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).

  • The reaction mixture can be diluted with an organic solvent and washed with water and brine.

  • After drying and concentration, the product is purified by column chromatography.

Heck Reaction

General Conditions for Heck Reaction of Bromo-thiophenes

ParameterValue
Catalyst Pd(OAc)₂
Ligand PPh₃ or other phosphine ligands
Base Et₃N, K₂CO₃, or NaOAc
Solvent DMF, NMP, or Toluene
Temperature 100-140 °C

Experimental Protocol (General) [11]

  • To a dry Schlenk flask under an inert atmosphere, add the dibromothiophene (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (if used).

  • Add the base (e.g., K₂CO₃, 2.0 equiv) and the anhydrous, degassed solvent.

  • Add the alkene (1.2-1.5 equiv).

  • Heat the mixture to the desired temperature (e.g., 120 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with an organic solvent, wash with water and brine, and dry.

  • Concentrate the solvent and purify the product by column chromatography.

Kumada Coupling

Improved Conditions for Kumada Coupling of Bromothiophenes [12]

ParameterValue
Catalyst Nickel or Palladium complexes (e.g., NiCl₂(dppp))
Solvent 2-Methyl-tetrahydrofuran
Temperature Room temperature to 60 °C

Experimental Protocol (General)

  • To a flame-dried flask under an inert atmosphere, add magnesium turnings.

  • Add a solution of the appropriate alkyl or aryl halide in the chosen ether solvent (e.g., 2-methyl-THF) to form the Grignard reagent.

  • In a separate flask, dissolve the dibromothiophene and the catalyst in the solvent.

  • Slowly add the Grignard reagent to the solution of the dibromothiophene and catalyst at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until completion (monitor by TLC or GC-MS).

  • Quench the reaction carefully with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Coupling Reactions start Low or No Product Yield check_catalyst Is the catalyst active and free of poisons? start->check_catalyst check_conditions Are the reaction conditions (temp, solvent, base) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst, purify starting materials, and ensure inert atmosphere. check_catalyst->solution_catalyst No check_reagents Are all reagents pure and degassed? check_conditions->check_reagents Yes solution_conditions Screen different temperatures, solvents, and bases. check_conditions->solution_conditions No solution_reagents Purify reagents and thoroughly degas all solvents. check_reagents->solution_reagents No success Problem Resolved check_reagents->success Yes solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: Troubleshooting workflow for low yield coupling reactions.

Suzuki_Coupling_Pathway Simplified Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Start Ar-X Start->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Identification of Byproducts in the Bromination of 2-Methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in identifying and managing byproducts during the bromination of 2-methylthiophene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and byproducts in the bromination of 2-methylthiophene?

A1: The bromination of 2-methylthiophene is an electrophilic aromatic substitution reaction. The primary and most desired product is typically 5-bromo-2-methylthiophene . However, several byproducts can form depending on the reaction conditions. These include:

  • Positional Isomers: 3-bromo-2-methylthiophene.

  • Dibrominated Products: 3,5-dibromo-2-methylthiophene and 2,5-dibromo-3-methylthiophene.

  • Side-Chain Brominated Products: 2-(bromomethyl)thiophene derivatives, which are more likely to form under radical reaction conditions (e.g., presence of a radical initiator and non-polar solvents).

  • Over-brominated Species: Such as tribrominated thiophenes, if harsh conditions or excess brominating agent are used.

Q2: Which brominating agent is better for the selective synthesis of 5-bromo-2-methylthiophene, N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?

A2: N-Bromosuccinimide (NBS) is often preferred for the regioselective monobromination of electron-rich heterocycles like 2-methylthiophene.[1] NBS provides a low concentration of electrophilic bromine, which can help to minimize over-bromination and side reactions compared to using elemental bromine.[2] The selectivity can be further influenced by the choice of solvent and reaction temperature.

Q3: How can I monitor the progress of my bromination reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture. The starting material, 2-methylthiophene, will have a higher Rf value than the more polar brominated products. You can visualize the spots under a UV lamp.

  • GC-MS: This is a powerful technique to not only monitor the disappearance of the starting material but also to identify the formation of the desired product and various byproducts based on their retention times and mass spectra.

Q4: What are the key safety precautions to take during a bromination reaction?

A4: Bromine and N-bromosuccinimide are corrosive and toxic. Hydrogen bromide (HBr) gas, a byproduct of the reaction, is also corrosive and an irritant. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that any excess bromine is quenched properly during the workup, for example, with a solution of sodium thiosulfate.

Troubleshooting Guide

This section addresses common issues encountered during the bromination of 2-methylthiophene and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-bromo-2-methylthiophene 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Decomposition of starting material or product.1. Increase reaction time or temperature moderately. Monitor by TLC or GC-MS to determine optimal conditions. 2. Use NBS instead of Br₂ for better selectivity. Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents for monobromination). Perform the reaction at a lower temperature to improve regioselectivity.[3] 3. Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation.
Formation of significant amounts of dibrominated products 1. Excess brominating agent. 2. Reaction temperature is too high. 3. High concentration of reactants.1. Use no more than 1.1 equivalents of NBS for monobromination. 2. Perform the reaction at 0°C or room temperature. 3. Use a more dilute solution to slow down the reaction rate.
Presence of 3-bromo-2-methylthiophene isomer 1. The methyl group at the 2-position directs electrophilic substitution to the 5-position, but some substitution can occur at the 3-position. 2. Reaction conditions favoring less selective bromination.1. While difficult to eliminate completely, optimizing for regioselectivity can minimize its formation. 2. Use a less polar solvent. The choice of solvent can influence the regioselectivity of the reaction.[4]
Formation of side-chain brominated byproducts 1. Radical reaction pathway is competing with the electrophilic substitution. This can be initiated by light or radical initiators.1. Perform the reaction in the dark by wrapping the flask in aluminum foil. Avoid using radical initiators like AIBN or benzoyl peroxide unless side-chain bromination is desired. Use polar solvents like acetic acid or acetonitrile to favor the ionic electrophilic substitution pathway.
Difficulty in purifying the product from byproducts 1. Similar polarities of the desired product and byproducts, especially positional isomers.1. Use column chromatography with a high-purity silica gel and a non-polar eluent system (e.g., hexane). A long column and slow elution can improve separation. Fractional distillation under reduced pressure may also be effective if the boiling points of the isomers are sufficiently different.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 2-Methylthiophene with NBS

This protocol is optimized for the regioselective synthesis of 5-bromo-2-methylthiophene.

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • n-Hexane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-methylthiophene (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath with stirring.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in glacial acetic acid.

  • Add the NBS solution dropwise to the 2-methylthiophene solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and n-hexane.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain 5-bromo-2-methylthiophene.[5]

Protocol 2: GC-MS Analysis of the Reaction Mixture

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds (e.g., HP-5MS, DB-5, or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration of the sample.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

Sample Preparation:

  • Take a small aliquot (a few drops) from the crude reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane or hexane) in a GC vial.

  • If the sample contains solid particles, filter it through a small plug of glass wool or a syringe filter before injection.

Protocol 3: ¹H NMR Analysis for Product and Byproduct Identification

Sample Preparation:

  • Dissolve 5-10 mg of the purified product or crude mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Ensure the sample is free of any solid particles to obtain a high-resolution spectrum.[6]

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

CompoundChemical Shift (δ, ppm) and Multiplicity
2-Methylthiophene ~7.1 (dd, 1H), ~6.9 (dd, 1H), ~6.7 (dd, 1H), ~2.5 (s, 3H)[7]
5-Bromo-2-methylthiophene ~6.8 (d, 1H), ~6.5 (d, 1H), ~2.4 (s, 3H)[6][8]
3-Bromo-2-methylthiophene ~7.2 (d, 1H), ~6.8 (d, 1H), ~2.4 (s, 3H)[9][10]
This compound ~6.9 (s, 1H), ~2.3 (s, 3H)[11]

Visualizations

Reaction_Pathway Bromination of 2-Methylthiophene 2-Methylthiophene 2-Methylthiophene 5-Bromo-2-methylthiophene 5-Bromo-2-methylthiophene 2-Methylthiophene->5-Bromo-2-methylthiophene NBS, Acetic Acid (Major Product) 3-Bromo-2-methylthiophene 3-Bromo-2-methylthiophene 2-Methylthiophene->3-Bromo-2-methylthiophene Minor Product Side-chain Bromination Side-chain Bromination 2-Methylthiophene->Side-chain Bromination Radical Conditions This compound This compound 5-Bromo-2-methylthiophene->this compound Excess NBS

Caption: Reaction pathway for the bromination of 2-methylthiophene.

Analysis_Workflow Analytical Workflow for Byproduct Identification cluster_reaction Reaction & Workup cluster_analysis Analysis cluster_identification Identification Crude Reaction Mixture Crude Reaction Mixture TLC TLC Crude Reaction Mixture->TLC Reaction Monitoring GC-MS GC-MS Crude Reaction Mixture->GC-MS Separation & Mass Analysis Column Chromatography Column Chromatography Crude Reaction Mixture->Column Chromatography Purification Identify Products & Byproducts Identify Products & Byproducts GC-MS->Identify Products & Byproducts NMR NMR NMR->Identify Products & Byproducts Column Chromatography->NMR Structure Elucidation

Caption: Workflow for the analysis and identification of bromination byproducts.

Troubleshooting_Tree Troubleshooting Decision Tree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Multiple Products Multiple Products Low Yield->Multiple Products No Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Solution Dibromination Dibromination Multiple Products->Dibromination Yes Isomer Formation Isomer Formation Multiple Products->Isomer Formation No Side-chain Bromination Side-chain Bromination Multiple Products->Side-chain Bromination Other Adjust Stoichiometry Adjust Stoichiometry Dibromination->Adjust Stoichiometry Solution Modify Solvent/Temp Modify Solvent/Temp Isomer Formation->Modify Solvent/Temp Solution Exclude Light/Radical Initiators Exclude Light/Radical Initiators Side-chain Bromination->Exclude Light/Radical Initiators Solution

Caption: Decision tree for troubleshooting common issues in the bromination of 2-methylthiophene.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5-Dibromo-2-methylthiophene and 2,5-dibromo-3-methylthiophene for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the regioselective functionalization of thiophene scaffolds is a cornerstone of molecular design. This guide provides an in-depth comparison of the reactivity of two pivotal building blocks: 3,5-Dibromo-2-methylthiophene and 2,5-dibromo-3-methylthiophene. By examining their behavior in key synthetic transformations and providing detailed experimental data, this document aims to inform strategic decisions in the synthesis of novel compounds.

The distinct placement of the methyl group on the dibrominated thiophene ring in these two isomers results in significant differences in their reactivity profiles. These differences are primarily governed by a combination of electronic and steric effects, which dictate the preferred sites of reaction in transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Unraveling the Reactivity: A Head-to-Head Comparison

The reactivity of the bromine atoms on the thiophene ring is influenced by the electron-donating nature of the methyl group. In 2,5-dibromo-3-methylthiophene, the methyl group at the 3-position enhances the electron density at the adjacent C2 and C4 positions. Consequently, the bromine at the C5 position is rendered more electrophilic and is sterically more accessible, making it the preferred site for nucleophilic attack and oxidative addition in cross-coupling reactions.

Conversely, in this compound, the methyl group at the 2-position directs the reactivity towards the bromine at the 5-position. The bromine at the 3-position is both sterically hindered by the adjacent methyl group and electronically less favored for reaction.

Metal-Halogen Exchange Reactions

Lithiation via metal-halogen exchange is a common strategy for the functionalization of bromo-thiophenes. The regioselectivity of this reaction is a critical consideration.

For 2,5-dibromo-3-methylthiophene , treatment with organolithium reagents such as n-butyllithium (n-BuLi) leads to a regioselective exchange at the C5 position. This is attributed to the lower steric hindrance at this position compared to the C2 position, which is flanked by the methyl group at C3.

In the case of This compound , metal-halogen exchange also preferentially occurs at the C5 position. This selectivity is driven by the greater accessibility of the C5 bromine compared to the C3 bromine, which is shielded by the neighboring methyl group at C2.

Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The regioselectivity of this reaction with dibromomethylthiophenes is well-documented.

Studies on 2,5-dibromo-3-methylthiophene have consistently shown that monosubstitution occurs selectively at the C5 position.[1] This preferential reactivity is exploited in the synthesis of a variety of 5-aryl-2-bromo-3-methylthiophenes.[1]

For This compound , while less comparatively studied, the same principles of steric accessibility and electronic preference suggest that Suzuki coupling will also favor the C5 position. The C3 position remains less reactive due to the steric hindrance from the adjacent methyl group.

Quantitative Data Summary

The following table summarizes the key reactivity data for the two isomers based on available literature.

CompoundReaction TypeReagentsTemperature (°C)Position of ReactionProductYield (%)
This compound Lithiation-Borylation1. n-BuLi, 2. B(OiPr)₃, 3. HCl-78 to RT53-Bromo-2-methyl-5-thienylboronic acid90[2]
2,5-dibromo-3-methylthiophene Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₃PO₄9052-bromo-3-methyl-5-phenylthiophene63[1][3]

¹H and ¹³C NMR Chemical Shift Data

CompoundNucleusSolventChemical Shift (ppm)
This compound ¹HCDCl₃6.86 (s, 1H), 2.34 (s, 3H)[2]
¹³CCDCl₃138.80, 137.80, 128.46, 89.36, 15.86[2]
2,5-dibromo-3-methylthiophene ¹HCDCl₃6.826 (s, 1H), 2.35 (s, 3H)
¹³CCDCl₃137.9, 130.3, 125.1, 111.3, 16.5

Detailed Experimental Protocols

Protocol 1: Regioselective Monolithiation and Borylation of this compound[2]
  • Preparation: A flame-dried 250 mL Schlenk flask is flushed with argon.

  • Reaction Setup: 20 g (78.14 mmol) of this compound is dissolved in 200 mL of absolute diethyl ether in the Schlenk flask.

  • Lithiation: The solution is cooled to -78 °C, and 32.82 mL of a 2.5 M solution of n-BuLi in hexanes (82.04 mmol) is added dropwise.

  • Borylation: After the addition of n-BuLi, 23.5 mL of triisopropyl borate (101.58 mmol) is added to the reaction mixture.

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the addition of 100 mL of 2 M HCl.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over Na₂SO₄.

  • Isolation: The solvent is removed under reduced pressure. The aqueous layer is acidified with 2 M HCl, leading to the precipitation of the product.

  • Purification: The colorless solid product, 3-bromo-2-methyl-5-thienylboronic acid, is collected by filtration, washed with water, and dried, yielding 15.04 g (90%).[2]

Protocol 2: Regioselective Suzuki Cross-Coupling of 2,5-dibromo-3-methylthiophene[1]
  • Preparation: A Schlenk flask is charged with 2,5-dibromo-3-methylthiophene (128 mg, 0.5 mmol), phenylboronic acid (0.55 mmol), Pd(PPh₃)₄ (14.5 mg, 2.5 mol%), and K₃PO₄ (212 mg, 1.0 mmol).

  • Solvent Addition: 1,4-dioxane (2.5 mL) and water (0.625 mL) are added to the flask under an argon atmosphere.

  • Reaction: The reaction mixture is heated to 90 °C and stirred for 12 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water.

  • Isolation: The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-bromo-3-methyl-5-phenylthiophene.

Visualizing Reactivity and Workflows

Diagram 1: Reactivity Comparison of Dibromomethylthiophenes

G Diagram 2: Experimental Workflow for Lithiation-Borylation start Start: this compound in Diethyl Ether cool Cool to -78 °C start->cool add_buli Add n-BuLi cool->add_buli add_borate Add Triisopropyl Borate add_buli->add_borate warm Warm to Room Temperature Stir Overnight add_borate->warm quench Quench with 2M HCl warm->quench workup Aqueous Workup & Extraction quench->workup isolate Isolate Product: 3-Bromo-2-methyl-5- thienylboronic acid workup->isolate

Diagram 2: Experimental Workflow for Lithiation-Borylation

G Diagram 3: Experimental Workflow for Suzuki Coupling start Start: 2,5-dibromo-3-methylthiophene, Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄ add_solvents Add 1,4-Dioxane and Water start->add_solvents heat Heat to 90 °C for 12h add_solvents->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup & Extraction cool->workup purify Column Chromatography workup->purify product Product: 2-bromo-3-methyl-5-phenylthiophene purify->product

Diagram 3: Experimental Workflow for Suzuki Coupling

Conclusion

The subtle difference in the position of the methyl group between this compound and 2,5-dibromo-3-methylthiophene leads to predictable and exploitable differences in their chemical reactivity. For both isomers, the bromine atom at the C5 position is the more reactive site for both metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This regioselectivity is a crucial factor in designing synthetic routes to complex thiophene-containing molecules. The provided experimental protocols and data serve as a valuable resource for chemists aiming to leverage these versatile building blocks in their research and development endeavors. A thorough understanding of these reactivity patterns enables the rational design of synthetic strategies, ultimately accelerating the discovery of new pharmaceuticals and advanced materials.

References

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the thiophene nucleus is a privileged motif, and its selective derivatization is of paramount importance. This guide provides a detailed comparative analysis of two powerful palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of 3,5-Dibromo-2-methylthiophene. We present a data-driven comparison of their efficiency, supported by experimental protocols and quantitative data, to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids and esters)Organotin compounds (stannanes)
Toxicity Generally low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to decomposition (e.g., protodeboronation).Organostannanes are typically stable to air and moisture.
Reaction Conditions Requires a base for the activation of the organoboron reagent.Often proceeds under neutral or milder conditions.
Byproduct Removal Boron-containing byproducts are often water-soluble, facilitating purification.Tin-containing byproducts can be challenging to remove completely.
Functional Group Tolerance Broad functional group tolerance, though sensitive to certain groups under basic conditions.Excellent functional group tolerance.[1]

Performance Comparison: A Data-Driven Analysis

The choice between Suzuki and Stille coupling is often dictated by factors such as substrate scope, desired product, and practical considerations like toxicity and ease of purification. Below is a summary of quantitative data for the coupling of this compound with aryl partners using both methods.

Suzuki Coupling: Experimental Data

The Suzuki coupling of 2,5-dibromo-3-methylthiophene has been shown to be an effective method for the synthesis of both mono- and diarylated products.[2][3] The regioselectivity of the reaction can be controlled by the stoichiometry of the arylboronic acid. Using approximately one equivalent of the boronic acid favors monosubstitution at the more reactive 5-position of the thiophene ring, while using more than two equivalents leads to the diarylated product.[3]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid (1.1 eq)5-Phenyl-2-bromo-3-methylthiophene63
24-Methylphenylboronic acid (1.1 eq)5-(4-Methylphenyl)-2-bromo-3-methylthiophene58
34-Methoxyphenylboronic acid (1.1 eq)5-(4-Methoxyphenyl)-2-bromo-3-methylthiophene61
4Phenylboronic acid (2.2 eq)2,5-Diphenyl-3-methylthiophene55
54-Methylphenylboronic acid (2.2 eq)2,5-Bis(4-methylphenyl)-3-methylthiophene52

Data sourced from Rizwan et al. (2018).[2][3]

Stille Coupling: Representative Data
EntryOrganostannaneProductYield (%)
1Tributyl(thiophen-2-yl)stannane (2.2 eq)2,2':5',2''-Terthiophene~75-90
2Aryl stannanes (mono-coupling)5-Aryl-2-bromothiopheneHigh
3Aryl stannanes (di-coupling)2,5-DiarylthiopheneHigh

Yields are representative for the Stille coupling of 2,5-dibromothiophenes as reported in various sources.[1]

Experimental Protocols

Detailed methodologies for both Suzuki and Stille couplings are provided below to facilitate the practical application of these reactions.

Suzuki Coupling Protocol

This protocol is adapted from the work of Rizwan et al. for the synthesis of 5-aryl-2-bromo-3-methylthiophene and 2,5-diaryl-3-methylthiophene.[2][3]

Materials:

  • 2,5-Dibromo-3-methylthiophene

  • Arylboronic acid (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a stirred solution of 2,5-dibromo-3-methylthiophene in a 4:1 mixture of toluene and ethanol, add an aqueous solution of K₂CO₃.

  • Add the arylboronic acid to the mixture.

  • Purge the reaction mixture with argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol (General)

This is a general protocol for the Stille coupling of dibromothiophenes, which can be adapted for this compound.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)

  • Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound in the chosen anhydrous, degassed solvent.

  • Add the organostannane reagent.

  • Add the palladium catalyst (and ligand, if applicable). If using a co-catalyst like CuI, it should also be added at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Filter the resulting precipitate through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles and Workflow

To provide a clearer understanding of the underlying chemical processes and the experimental sequence, the following diagrams have been generated.

Suzuki_Cycle Catalytic Cycle of the Suzuki Coupling cluster_0 Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArPdAr_prime->Ar_Ar_prime ArBr->ArPdBr Ar_prime_BOH2->ArPdBr

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Catalytic Cycle of the Stille Coupling cluster_0 Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArPdAr_prime->Ar_Ar_prime ArBr->ArPdBr Ar_prime_SnR3->ArPdBr Experimental_Workflow General Experimental Workflow for Cross-Coupling A 1. Reagent Setup (Substrate, Organometallic, Base/Additive, Solvent) B 2. Inert Atmosphere (Degassing with Ar or N₂) A->B C 3. Catalyst Addition B->C D 4. Reaction (Heating and Stirring) C->D E 5. Workup (Quenching, Extraction, Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

References

Purity Analysis of 3,5-Dibromo-2-methylthiophene: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 3,5-Dibromo-2-methylthiophene is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.

The choice between GC-MS and HPLC depends on the volatility and thermal stability of the analyte and its potential impurities.[1] GC-MS is well-suited for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry.[1] In contrast, HPLC is ideal for non-volatile or thermally labile compounds and provides versatile separation capabilities based on polarity.[1]

Comparative Overview of GC-MS and HPLC

Both GC-MS and HPLC are robust methods for purity determination, each with distinct advantages and disadvantages. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it highly selective and sensitive for volatile compounds like this compound.[2] HPLC, on the other hand, separates compounds in a liquid mobile phase, making it suitable for a broader range of compounds, including those that are not volatile or are thermally unstable.[3]

Table 1: Method Comparison for Purity Analysis of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.[4]Separation based on polarity; detection by UV-Vis or other detectors.[4]
Applicability Volatile and thermally stable compounds.[1]Volatile and non-volatile compounds, thermally stable or labile.[1]
Selectivity Very high (mass spectral data provides structural information).[4]Moderate to high (dependent on column and detector).[4]
Sensitivity High (ng/L to µg/L levels).[4]Moderate (µg/L to mg/L levels).[4]
Sample Preparation Simple, requires dissolution in a volatile solvent.May require filtration, dissolution in mobile phase.
Potential Impurities Detected Volatile by-products, residual starting materials, and reagents.Non-volatile by-products, polymeric impurities, and salts.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are crucial for reproducible and reliable purity analysis. The following protocols are tailored for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an ideal method for identifying and quantifying volatile impurities and confirming the identity of this compound through its mass spectrum.[4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.

Instrumentation and Conditions:

ParameterValue
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/splitless, with a split ratio of 50:1
Injector Temperature 250 °C
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Injection Volume 1 µL
High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust technique for quantifying the purity of this compound and is particularly effective for detecting non-volatile or thermally sensitive impurities.[4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[4]

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation and Performance

The following tables summarize the expected quantitative data from the purity analysis of a representative batch of this compound using the described GC-MS and HPLC methods.

Table 2: GC-MS Purity Analysis Results

CompoundRetention Time (min)Area %Identification
2-Methylthiophene3.520.08Impurity
2-Bromo-5-methylthiophene6.810.25Impurity
This compound 10.24 99.55 Main Component
Isomeric Dibromomethylthiophene10.450.12Impurity

Table 3: HPLC Purity Analysis Results

CompoundRetention Time (min)Area %Identification
Polar Impurity 12.150.11Impurity
This compound 4.78 99.63 Main Component
Non-polar Impurity 16.920.15Impurity
Dimeric Byproduct8.510.11Impurity

Table 4: Method Validation Parameters

ParameterGC-MSHPLC
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 µg/mL
Precision (%RSD, n=6) < 1.5%< 1.0%
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%

Visualizing the Analytical Workflow and Comparison

To better understand the experimental processes and the relationship between these two analytical techniques, the following diagrams are provided.

Purity_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (HPLC only) Dilute->Filter For HPLC GCMS_Inject Inject into GC Dilute->GCMS_Inject For GC-MS HPLC_Inject Inject into HPLC Filter->HPLC_Inject GC_Separation GC Separation (Volatility) GCMS_Inject->GC_Separation MS_Detection MS Detection (Mass Spectrum) GC_Separation->MS_Detection GCMS_Data Data Analysis (Purity Calculation) MS_Detection->GCMS_Data LC_Separation LC Separation (Polarity) HPLC_Inject->LC_Separation UV_Detection UV-Vis Detection LC_Separation->UV_Detection HPLC_Data Data Analysis (Purity Calculation) UV_Detection->HPLC_Data

Caption: Workflow for Purity Analysis of this compound.

Method_Comparison GC-MS vs. HPLC at a Glance cluster_GCMS_attr GC-MS Attributes cluster_HPLC_attr HPLC Attributes Analyte This compound (Volatile & Thermally Stable) GCMS GC-MS Analyte->GCMS HPLC HPLC Analyte->HPLC GCMS_Adv Advantages: - High Sensitivity - High Selectivity (MS ID) - Ideal for Volatile Impurities GCMS->GCMS_Adv GCMS_Disadv Limitations: - Only for Volatile/  Thermally Stable Analytes GCMS->GCMS_Disadv HPLC_Adv Advantages: - Broad Applicability - Good for Non-Volatile Impurities - High Precision HPLC->HPLC_Adv HPLC_Disadv Limitations: - Moderate Sensitivity - Lower Selectivity than MS HPLC->HPLC_Disadv

Caption: Key Attributes Comparison of GC-MS and HPLC for Purity Analysis.

Conclusion

Both GC-MS and HPLC are powerful and complementary techniques for the purity analysis of this compound. GC-MS offers unparalleled selectivity and sensitivity for volatile impurities, providing definitive structural identification. HPLC serves as a versatile and precise method for quantifying the main component and detecting non-volatile or thermally labile impurities. The choice of method, or the use of both, will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of characterization. The detailed protocols and comparative data presented in this guide enable researchers to make informed decisions and implement robust analytical strategies to ensure the quality of this important chemical intermediate.

References

A Comparative Guide to the Characterization of Polymers Derived from 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel conductive polymers from monomers like 3,5-Dibromo-2-methylthiophene is a focal point in materials science, with applications ranging from organic electronics to biomedical sensors.[1][2][3] A thorough characterization of these polymers is critical to understanding their structure-property relationships and optimizing their performance. This guide provides a comparative overview of essential characterization methods, complete with experimental data and detailed protocols, for researchers and professionals in the field.

Structural and Molecular Weight Characterization

Confirming the polymer's chemical structure and determining its molecular weight are the foundational steps after synthesis. These properties directly influence the material's solubility, processability, and final performance.

1.1. Spectroscopic Analysis: NMR and FTIR

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for elucidating the polymer's chemical structure. ¹H NMR spectroscopy is particularly crucial for confirming successful polymerization by observing the disappearance of monomeric C-H signals at the 2- and 5-positions of the thiophene ring.[1][4] It also helps determine the regioregularity (Head-to-Tail vs. Head-to-Head/Tail-to-Tail linkages), which significantly impacts the polymer's electronic properties.[2] FTIR spectroscopy complements this by identifying characteristic vibrational modes of the polymer backbone and functional groups.[5][6]

1.2. Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers. These parameters are vital as they affect the material's mechanical properties, thermal stability, and film-forming capabilities.[7][8]

Table 1: Comparison of Structural and Molecular Weight Characterization Data

Technique Parameter Typical Values for Poly(3-alkylthiophene)s Significance
¹H NMR Chemical Shift (δ)Disappearance of monomer peaks at ~7.0 ppm; Appearance of broad polymer backbone peaks.[1][4]Confirms polymerization and allows for analysis of regioregularity.[2]
FTIR Wavenumber (cm⁻¹)~1450 cm⁻¹ (Cα=Cβ stretching); ~820 cm⁻¹ (C-H out-of-plane vibration).[9]Verifies the presence of the polythiophene backbone and functional groups.
GPC Mn ( g/mol )4,000 - 21,000[7][10][11]Influences solubility and mechanical strength.
Mw ( g/mol )20,000 - 45,000[7]Correlates with viscosity and film-forming ability.
PDI (Mw/Mn)1.3 - 2.5[10][11]Indicates the breadth of the molecular weight distribution.
Thermal Properties Analysis

The thermal stability of a polymer is crucial for its processing and operational lifetime in devices. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate these properties.

2.1. Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which indicates the polymer's thermal stability. Polymers with high thermal stability are essential for applications requiring high-temperature processing or operation.[1][12]

2.2. Phase Transitions: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify the glass transition temperature (Tg), where the polymer transitions from a rigid to a more flexible state, and the melting temperature (Tm) for crystalline or semi-crystalline polymers.[11][13]

Table 2: Comparison of Thermal Analysis Data

Technique Parameter Typical Values for Polythiophene Derivatives Significance
TGA Td (5% weight loss)230 - 400 °C[9][12][13]Defines the upper temperature limit for processing and use.
DSC Tg (°C)50 - 70 °C[13]Determines the transition from a glassy to a rubbery state.
Tm (°C)200 - 230 °C[11][13]Indicates the melting point for crystalline domains.
Optical and Electrochemical Properties

The defining features of conjugated polymers are their unique optical and electronic properties, which are primarily investigated using UV-Vis spectroscopy and Cyclic Voltammetry.

3.1. Electronic Transitions: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by the polymer as a function of wavelength. For conjugated polymers, the key feature is the absorption band corresponding to the π-π* electronic transition.[1] The position of the absorption maximum (λ_max) provides insight into the effective conjugation length of the polymer backbone; a red-shift (longer wavelength) typically indicates a longer, more planar conjugated system.[14]

3.2. Redox Behavior: Cyclic Voltammetry (CV)

CV is an electrochemical technique used to study the redox properties of the polymer. By measuring the oxidation and reduction potentials, one can estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The difference between these levels provides the electrochemical band gap, a critical parameter for electronic device applications.[15][16]

Table 3: Comparison of Optical and Electrochemical Data

Technique Parameter Typical Values for Polythiophene Derivatives Significance
UV-Vis λ_max (nm)400 - 530 nm[1][6][14]Correlates with the π-π* transition and effective conjugation length.
Optical Band Gap (eV)~1.9 - 2.5 eVDetermines the energy required for electronic excitation.
CV Onset Oxidation Potential (V)Varies with structure and electrolyte.[15]Used to calculate the HOMO energy level.
Onset Reduction Potential (V)Varies with structure and electrolyte.[15]Used to calculate the LUMO energy level.
Electrochemical Band Gap (eV)~1.5 - 2.2 eVDefines the energy gap for charge carrier injection and transport.

Experimental Protocols

1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the polymer in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Procedure: Acquire the spectrum at room temperature. The disappearance of sharp peaks from the monomer's thiophene ring protons and the appearance of broader signals are indicative of successful polymerization.[1][4]

2. Gel Permeation Chromatography (GPC)

  • Eluent: Tetrahydrofuran (THF) for many soluble derivatives, or 1,2,4-Trichlorobenzene (TCB) for less soluble polymers at elevated temperatures.[7][17]

  • Sample Preparation: Dissolve the polymer in the eluent at a concentration of approximately 1-2 mg/mL.[18] For TCB, dissolution may require heating at 120-150 °C for several hours.[17] Filter the solution through a 0.2 µm PTFE filter before injection.[18]

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

  • Conditions: Use a flow rate of 1.0 mL/min.[10][17] Calibrate the system using polystyrene standards.

3. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the polymer sample in an alumina or platinum crucible.

  • Instrumentation: A TGA instrument.

  • Procedure: Heat the sample from room temperature to ~800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[12]

4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform, THF) or cast a thin film of the polymer onto a quartz slide.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure: Scan the absorbance from approximately 300 nm to 800 nm. The absorption maximum (λ_max) corresponds to the π-π* transition.[1]

5. Cyclic Voltammetry (CV)

  • Setup: Use a three-electrode cell configuration: a working electrode (e.g., platinum or glassy carbon) coated with a thin film of the polymer, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[12]

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent like acetonitrile.

  • Procedure: Scan the potential at a rate of 50-100 mV/s and record the resulting current. The onset potentials of the oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels.

Visualization of Characterization Workflow

The logical progression for characterizing a newly synthesized polymer is crucial for an efficient and comprehensive analysis. The following workflow outlines the typical sequence of experiments.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization: Structure & MW cluster_2 Secondary Characterization: Bulk Properties cluster_3 Tertiary Characterization: Functional Properties Monomer This compound Polymerization Polymerization Reaction (e.g., GRIM, Stille) Monomer->Polymerization Purification Purification (Soxhlet Extraction) Polymerization->Purification NMR NMR Spectroscopy (Structure, Regioregularity) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR GPC GPC (Mn, Mw, PDI) NMR->GPC TGA TGA (Thermal Stability) GPC->TGA DSC DSC (Phase Transitions) GPC->DSC UV_Vis UV-Vis Spectroscopy (Optical Band Gap) GPC->UV_Vis CV Cyclic Voltammetry (HOMO/LUMO, E-chem Band Gap) GPC->CV XRD XRD (Crystallinity) DSC->XRD Final_Analysis Correlate Properties & Evaluate Performance XRD->Final_Analysis CV->Final_Analysis

References

A Comparative Study of Nickel vs. Palladium Catalysts for the Polymerization of 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of conjugated polymers, particularly polythiophenes, the choice of catalyst is paramount in determining the polymer's properties, such as molecular weight, polydispersity, and regioselectivity. This guide provides a comparative analysis of nickel (Ni) and palladium (Pd) catalysts for the polymerization of 3,5-Dibromo-2-methylthiophene, a key monomer for producing poly(2-methylthiophene) derivatives. This comparison is aimed at researchers, scientists, and professionals in drug development and materials science to aid in catalyst selection and optimization of polymerization processes.

Performance Comparison of Ni and Pd Catalysts

Nickel and palladium catalysts are both effective for the cross-coupling polymerization of halogenated thiophenes. However, they exhibit distinct differences in reactivity, cost, and the resulting polymer characteristics. Nickel catalysts, particularly those used in Kumada Catalyst-Transfer Polycondensation (KCTP), are often favored for their ability to produce high molecular weight, regioregular poly(3-alkylthiophene)s (P3ATs) in a controlled, chain-growth manner. Palladium catalysts, widely used in Suzuki and Stille couplings, as well as Direct Arylation Polymerization (DArP), offer broad functional group tolerance and are also capable of yielding well-defined polymers.

While specific comparative data for this compound is not extensively documented in a single study, we can infer performance from studies on structurally similar monomers like 2-bromo-3-alkylthiophenes and 2,5-dibromo-3-alkylthiophenes.

Catalyst SystemPolymerization MethodTypical Yield (%)Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)Regioregularity (%)
Ni(dppp)Cl₂ Kumada Catalyst-Transfer Polycondensation (KCTP)>9010 - 501.2 - 1.6>98 (Head-to-Tail)
Ni(dppe)Cl₂ Kumada Catalyst-Transfer Polycondensation (KCTP)85 - 9515 - 601.3 - 1.8>98 (Head-to-Tail)
Pd(PPh₃)₄ Suzuki Polycondensation70 - 908 - 301.5 - 2.590 - 98
Pd₂(dba)₃ / P(o-tol)₃ Direct Arylation Polymerization (DArP)75 - 9510 - 401.6 - 2.292 - 99

Note: The data presented in this table is a summary of typical results observed for the polymerization of various 3-substituted thiophene monomers and should be considered as a general guideline.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for Ni- and Pd-catalyzed polymerization of a dibrominated thiophene monomer, which can be adapted for this compound.

Nickel-Catalyzed Kumada Catalyst-Transfer Polycondensation (KCTP)

This protocol is adapted from methods used for the synthesis of poly(3-alkylthiophene)s.

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) in Tetrahydrofuran (THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, a dried Schlenk flask is charged with this compound (1.0 eq).

  • Anhydrous THF is added to dissolve the monomer.

  • The solution is cooled to 0 °C.

  • A solution of i-PrMgCl·LiCl (1.05 eq) in THF is added dropwise to the monomer solution. The reaction mixture is stirred at this temperature for 2 hours to facilitate the Grignard metathesis.

  • In a separate flask, Ni(dppp)Cl₂ (0.01 eq) is suspended in anhydrous THF.

  • The catalyst suspension is then added to the monomer solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The polymerization is quenched by the addition of 5 M HCl.

  • The polymer is precipitated by pouring the reaction mixture into methanol.

  • The precipitated polymer is collected by filtration, washed with methanol and acetone, and dried under vacuum.

Palladium-Catalyzed Direct Arylation Polymerization (DArP)

This protocol is a generalized procedure based on DArP methods for thiophene derivatives.

Materials:

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Procedure:

  • A Schlenk tube is charged with this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), P(o-tol)₃ (0.04 eq), K₂CO₃ (2.5 eq), and PivOH (0.3 eq).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous DMAc is added via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 48 hours.

  • After cooling to room temperature, the mixture is poured into a mixture of methanol and water (1:1).

  • The precipitated polymer is collected by filtration and washed sequentially with water, methanol, and acetone.

  • The polymer is further purified by Soxhlet extraction with methanol, acetone, and hexane, and finally extracted with chloroform.

  • The chloroform fraction is concentrated, and the polymer is precipitated in methanol and dried under vacuum.

Visualizing the Processes

To better understand the experimental and mechanistic workflows, the following diagrams are provided.

experimental_workflow cluster_ni Ni-Catalyzed KCTP cluster_pd Pd-Catalyzed DArP ni_monomer 3,5-Dibromo- 2-methylthiophene ni_grignard Grignard Metathesis (i-PrMgCl·LiCl) ni_monomer->ni_grignard ni_catalyst Catalyst Addition (Ni(dppp)Cl₂) ni_grignard->ni_catalyst ni_polymerization Polymerization ni_catalyst->ni_polymerization ni_quench Quenching (HCl) ni_polymerization->ni_quench ni_precipitation Precipitation (Methanol) ni_quench->ni_precipitation ni_polymer Poly(2-methylthiophene) ni_precipitation->ni_polymer pd_monomer 3,5-Dibromo- 2-methylthiophene pd_reagents Reagents Addition (Pd₂(dba)₃, P(o-tol)₃, K₂CO₃, PivOH) pd_monomer->pd_reagents pd_polymerization Polymerization (Heat) pd_reagents->pd_polymerization pd_precipitation Precipitation (Methanol/Water) pd_polymerization->pd_precipitation pd_purification Purification (Soxhlet) pd_precipitation->pd_purification pd_polymer Poly(2-methylthiophene) pd_purification->pd_polymer

Caption: Experimental workflows for Ni-catalyzed KCTP and Pd-catalyzed DArP.

catalytic_cycles cluster_ni_cycle Ni-Catalyzed Kumada Catalyst-Transfer Polycondensation cluster_pd_cycle Pd-Catalyzed Direct Arylation Polymerization ni0 Ni(0)L₂ ni_oa Oxidative Addition ni0->ni_oa Ar-Br ni_cycle_1 Br-Ni(II)(Ar)-L₂ ni_oa->ni_cycle_1 ni_tm Transmetalation ni_cycle_1->ni_tm Ar'-MgBr ni_cycle_2 Ar-Ni(II)(Ar')-L₂ ni_tm->ni_cycle_2 ni_re Reductive Elimination ni_cycle_2->ni_re Ar-Ar' ni_re->ni0 pd0 Pd(0)L₂ pd_oa Oxidative Addition pd0->pd_oa Ar-Br pd_cycle_1 Br-Pd(II)(Ar)-L₂ pd_oa->pd_cycle_1 pd_cmd Concerted Metalation- Deprotonation pd_cycle_1->pd_cmd Ar'-H, Base pd_cycle_2 Ar-Pd(II)(Ar')-L₂ pd_cmd->pd_cycle_2 pd_re Reductive Elimination pd_cycle_2->pd_re Ar-Ar' pd_re->pd0

Caption: Simplified catalytic cycles for Ni- and Pd-catalyzed polymerizations.

Conclusion

Both nickel and palladium catalysts are highly effective for the polymerization of this compound. Nickel-based systems, particularly for KCTP, generally offer superior control over molecular weight and lead to higher regioselectivity, which is often desirable for applications in organic electronics. Palladium catalysts, while sometimes resulting in lower regioselectivity and broader polydispersity, provide the significant advantage of broader functional group tolerance and are the cornerstone of powerful methods like Direct Arylation Polymerization that offer a more atom-economical and environmentally friendly approach by avoiding the pre-metalation of monomers.

The ultimate choice of catalyst will depend on the specific requirements of the target polymer, including desired molecular weight, regiularity, and the presence of other functional groups on the monomer, as well as considerations of cost and reaction conditions. The protocols and comparative data provided herein serve as a foundational guide for researchers to make an informed decision for their synthetic strategy.

A Comparative Guide to Organic Field-Effect Transistor (OFET) Performance Based on Semiconductor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organic semiconductor is a critical step in the design and fabrication of high-performance Organic Field-Effect Transistors (OFETs). This guide provides an objective comparison of OFETs based on derivatives of three prominent classes of organic semiconductors: pentacene, thiophene, and fullerene. The performance of these devices is evaluated based on key metrics including charge carrier mobility, on/off current ratio, and threshold voltage, with supporting experimental data presented for easy comparison.

Performance Comparison of OFETs with Various Organic Semiconductor Derivatives

The functionalization of core organic semiconductor molecules allows for the fine-tuning of their electronic properties, solubility, and solid-state packing, which in turn significantly impacts the performance of OFETs.[1] The following table summarizes the key performance parameters of OFETs fabricated using various derivatives of pentacene, thiophene, and fullerene.

Organic Semiconductor DerivativeCharge Carrier Mobility (μ) [cm²/Vs]On/Off Current Ratio (I_on/I_off)Threshold Voltage (V_th) [V]Key Features & Applications
Pentacene Derivatives
Pentacene~1.0> 10^6-10 to -30High hole mobility, benchmark p-type material.[1][2]
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene)> 1.0> 10^6VariableSolution-processable, improved air stability.[3]
Alkyl-substituted Pentacene Derivativesup to 2.75> 10^5VariableEnhanced solubility and processability.[4]
Thiophene Derivatives
Poly(3-hexylthiophene) (P3HT)0.01 - 0.110^3 - 10^50 to -20Widely studied, solution-processable, suitable for flexible electronics.[5][6]
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives> 10> 10^7< -10High mobility and stability, promising for high-performance OFETs.
Thieno[3,2-b]thiophene and Benzothiadiazole Co-polymers~0.1~3.5 x 10^3< -3Low-voltage operation.[7]
Fullerene Derivatives
Fullerene (C60)up to 6> 10^620 to 60Benchmark n-type material, high electron mobility.
[5][5]-Phenyl-C61-butyric acid methyl ester (PCBM)10^-3 - 10^-210^3 - 10^5> 20Solution-processable, widely used in organic photovoltaics.
C70 Single Crystalsup to 1.14> 10^5VariableHigher electron mobility compared to C60 thin films.[8]

Experimental Protocols

The performance of OFETs is highly dependent on the fabrication and characterization methodologies. Below are detailed protocols for key experiments typically performed to evaluate these devices.

OFET Fabrication

A common device architecture is the bottom-gate, top-contact (BGTC) configuration.

a. Substrate Cleaning:

  • Substrates (e.g., heavily n-doped Si wafers with a thermally grown SiO₂ layer) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 10 minutes to remove organic residues and improve the surface hydrophilicity.

b. Dielectric Surface Modification:

  • To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often deposited. For example, substrates can be immersed in a 10 mM solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes, followed by rinsing with toluene and annealing at 120°C for 10 minutes.

c. Organic Semiconductor Deposition:

  • Solution-Processing (e.g., for P3HT, TIPS-Pentacene): The organic semiconductor is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. The solution is then spin-coated onto the substrate at a specific speed (e.g., 2000 rpm) for 60 seconds. The film is subsequently annealed at a specific temperature (e.g., 120°C) to improve crystallinity.

  • Vacuum Thermal Evaporation (e.g., for Pentacene, C60): The organic material is sublimated under high vacuum (< 10⁻⁶ Torr) and deposited onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s). The substrate temperature can be controlled to influence film morphology.

d. Source and Drain Electrode Deposition:

  • Gold (Au) is a commonly used electrode material due to its high work function and stability. Source and drain electrodes are deposited through a shadow mask by thermal evaporation under high vacuum. A typical thickness for the electrodes is 50 nm.

OFET Characterization

Electrical characterization is performed in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.

a. Output Characteristics (I_ds vs. V_ds):

  • The drain-source voltage (V_ds) is swept from 0 V to a negative value (for p-type) or positive value (for n-type) (e.g., -60 V or 60 V) at different constant gate-source voltages (V_gs). This measurement reveals the linear and saturation regimes of transistor operation.

b. Transfer Characteristics (I_ds vs. V_gs):

  • The gate-source voltage (V_gs) is swept from a positive to a negative value (for p-type) or negative to positive (for n-type) (e.g., 20 V to -60 V) at a constant, high drain-source voltage (V_ds) (e.g., -60 V).

c. Parameter Extraction:

  • Charge Carrier Mobility (μ): In the saturation regime, mobility is calculated from the slope of the ( |I_ds| )^½ vs. V_gs plot using the following equation: I_ds = (μ * C_i * W) / (2 * L) * (V_gs - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

  • On/Off Current Ratio (I_on/I_off): This is the ratio of the maximum drain current (I_on) to the minimum drain current (I_off) obtained from the transfer curve.

  • Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct, determined by extrapolating the linear region of the ( |I_ds| )^½ vs. V_gs plot to zero current.[9]

Visualizations

The following diagrams illustrate key relationships and workflows in the context of OFETs.

OFET_Performance_Factors cluster_material Material Properties cluster_processing Fabrication Process cluster_performance Device Performance Mol_Structure Molecular Structure Energy_Levels Energy Levels (HOMO/LUMO) Mol_Structure->Energy_Levels Solubility Solubility Mol_Structure->Solubility Mobility Charge Carrier Mobility Energy_Levels->Mobility Deposition Deposition Method Solubility->Deposition Deposition->Mobility Annealing Annealing Temperature Annealing->Mobility Interface Interface Modification Vth Threshold Voltage Interface->Vth Stability Device Stability Interface->Stability OnOff On/Off Ratio Mobility->OnOff Vth->OnOff

Caption: Factors influencing OFET performance.

OFET_Fabrication_Workflow Start Start Substrate_Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Start->Substrate_Cleaning Surface_Treatment Surface Treatment (UV-Ozone / SAM Deposition) Substrate_Cleaning->Surface_Treatment Semiconductor_Deposition Organic Semiconductor Deposition (Spin-coating or Evaporation) Surface_Treatment->Semiconductor_Deposition Annealing Post-Deposition Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Source/Drain Electrode Deposition (Thermal Evaporation) Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization End End Characterization->End Charge_Transport_Mechanism cluster_device OFET Channel Molecule1 Molecule Molecule2 Molecule Molecule1->Molecule2 Hopping Molecule3 Molecule Molecule2->Molecule3 Hopping Molecule4 Molecule Molecule3->Molecule4 Hopping Gate Gate Electric Field

References

A Comparative Guide to the Synthesis and Structural Confirmation of 3,5-Dibromo-2-methylthiophene Reaction Products via NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, substituted thiophenes are invaluable building blocks. Their synthesis often requires precise control of regioselectivity. This guide provides a comparative analysis of the functionalization of 3,5-dibromo-2-methylthiophene via lithium-halogen exchange, with a focus on the definitive structural confirmation of the resulting products using Nuclear Magnetic Resonance (NMR) spectroscopy. We will compare this classical approach with modern cross-coupling alternatives and provide detailed experimental data to support the discussion.

Selective Functionalization via Lithiation

The reaction of this compound with strong organolithium bases, such as n-butyllithium (n-BuLi), is a cornerstone method for introducing a wide range of functional groups. The reaction proceeds through a selective lithium-bromine exchange, primarily at the 5-position. This selectivity is attributed to the higher acidity of the proton at the 5-position (α to the sulfur atom) and the kinetic favorability of exchanging the bromine at this less sterically hindered site. The resulting organolithium intermediate, 3-bromo-2-methyl-5-lithiothiophene, is a potent nucleophile that readily reacts with various electrophiles.

This method's primary advantage is its efficiency and the high reactivity of the lithiated intermediate, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under cryogenic conditions.

Alternative Synthetic Routes: A Comparison

While lithiation is a powerful tool, modern cross-coupling reactions offer milder conditions and broader functional group tolerance. The Suzuki-Miyaura coupling, for instance, has been successfully applied to similar substrates like 2,5-dibromo-3-hexylthiophene, demonstrating its utility.[1]

FeatureOrganolithium Method (Lithium-Halogen Exchange)Suzuki-Miyaura Cross-Coupling
Reaction Conditions Cryogenic temperatures (typically -78 °C), strictly anhydrous and inert atmosphere.Mild heating (e.g., 90 °C), compatible with aqueous solvent mixtures.[1][2]
Reagents Highly pyrophoric n-butyllithium. Requires careful handling and titration.[3]Air- and moisture-stable boronic acids/esters and a palladium catalyst.
Functional Group Tolerance Limited. Incompatible with acidic protons (e.g., -OH, -NH) and many electrophilic functional groups (e.g., esters, ketones) on the substrate.Excellent. Tolerates a wide variety of functional groups.[1]
Byproducts Lithium salts and butane, which are easily removed during aqueous workup.Boron-containing byproducts and catalyst residues, which may require chromatographic purification to remove.
Selectivity High regioselectivity for monolithiation at the 5-position of this compound.High selectivity for coupling at the more reactive C-Br bond (typically the 5-position).[2]

Confirming Regioselectivity: The Power of NMR

Unequivocal confirmation of the reaction's outcome is achieved through ¹H and ¹³C NMR spectroscopy. The distinct electronic environments of the protons and carbons in the thiophene ring lead to characteristic chemical shifts and coupling constants.

Upon successful monosubstitution at the 5-position, the key diagnostic feature in the ¹H NMR spectrum is the disappearance of the singlet corresponding to the H-4 proton in the starting material and the appearance of a new singlet for the remaining H-4 proton in the product, often shifted depending on the nature of the new substituent.

NMR Data Summary

The following table summarizes the characteristic NMR data for the starting material and a representative product.

Compound¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
This compound δ ~2.4 (s, 3H, CH₃), ~6.9 (s, 1H, H-4)δ ~14 (CH₃), ~112 (C-Br), ~115 (C-Br), ~130 (C-H), ~138 (C-CH₃)[4]
3-Bromo-2-methyl-5-phenylthiophene δ ~2.45 (s, 3H, CH₃), ~7.15 (s, 1H, H-4), 7.2-7.5 (m, 5H, Ar-H)Data not readily available in searched literature, but would show characteristic aromatic and thiophene carbon signals.
3-Bromo-2-methylthiophene (for comparison)δ ~2.3 (s, 3H, CH₃), ~6.8 (d, 1H), ~7.1 (d, 1H)[5]Data not readily available in searched literature.

Note: Chemical shifts (δ) are in ppm. The exact values can vary based on the solvent and the specific substituent introduced at the 5-position.

Experimental Protocols

General Procedure for Lithiation and Electrophilic Quench
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.0-1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.[6]

  • Electrophilic Quench: The desired electrophile (1.2 eq) is added dropwise to the solution of the lithiated thiophene.

  • Warming and Quench: The reaction is allowed to stir and slowly warm to room temperature over several hours or overnight. Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Workflow Visualization

The following diagram illustrates the logical flow from starting material to structural confirmation.

reaction_workflow cluster_reaction Reaction Synthesis cluster_purification Workup & Purification cluster_analysis Structural Confirmation start 3,5-Dibromo- 2-methylthiophene reagent + n-BuLi in THF @ -78°C start->reagent 1. Lithiation intermediate 3-Bromo-2-methyl- 5-lithiothiophene reagent->intermediate electrophile + Electrophile (E+) intermediate->electrophile 2. Quench product Crude 5-E-3-Bromo- 2-methylthiophene electrophile->product workup Aqueous Workup & Extraction product->workup purify Column Chromatography workup->purify pure_product Pure Product purify->pure_product nmr_sample Prepare NMR Sample (CDCl3) pure_product->nmr_sample nmr_analysis ¹H and ¹³C NMR Spectroscopy nmr_sample->nmr_analysis structure Confirmed Structure nmr_analysis->structure

Caption: Workflow for the synthesis and structural confirmation of 5-substituted-3-bromo-2-methylthiophene.

References

A Comparative Analysis of the Electronic Properties of Polymers from Different Brominated Thiophene Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic properties of conjugated polymers synthesized from various brominated thiophene monomers. The introduction of bromine atoms onto the thiophene ring is a critical strategy for tuning the electronic characteristics of the resulting polymers, influencing their performance in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This document outlines the synthesis, characterization, and resulting electronic properties, supported by experimental data from recent literature.

Introduction to Brominated Polythiophenes

Polythiophenes are a major class of conducting polymers, prized for their excellent thermal and chemical stability and versatile electronic properties.[1] The functionalization of the thiophene monomer unit is a key method for fine-tuning the properties of the final polymer.[1][2] Bromination, in particular, serves two primary purposes: it provides reactive sites for polymerization through various cross-coupling reactions, and the electron-withdrawing nature of bromine atoms directly modifies the polymer's electronic energy levels.[2][3][4] This guide will compare polymers derived from monobrominated, dibrominated, and tetrabrominated thiophene monomers, using the well-studied poly(3-hexylthiophene) (P3HT) as a benchmark.

Comparative Data of Electronic Properties

The electronic properties of polythiophenes are critically dependent on the number and position of bromine substituents on the thiophene ring. The following table summarizes key quantitative data for polymers derived from different brominated monomers. It is important to note that data for some specific brominated polymers is limited, and some values are estimated based on closely related derivatives.[3]

MonomerPolymer NameHOMO Level (eV)LUMO Level (eV)Optical Bandgap (E_g) (eV)Electrical Conductivity (σ) (S/cm)Hole Mobility (μ_h) (cm²/Vs)
3-HexylthiophenePoly(3-hexylthiophene) (P3HT)~ -4.7 to -5.2[3]~ -2.8 to -3.1~1.9 - 2.1[3]10⁻⁵ to 10⁻³ (undoped)[3]10⁻⁴ to 10⁻²[3]
3-BromothiophenePoly(3-bromothiophene) (P3BT)-5.18[5][6]-3.19[5][6]2.38[5][6]0.8[5][6]Data not readily available
3,4-DibromothiophenePoly(3,4-dibromothiophene) (P3DBT)~ -5.7 (Estimated)[3]~ -3.2 (Estimated)[3]~2.5 (Estimated)[3]Data not readily availableData not readily available
3,3'-Dibromo-2,2'-bithiophenePoly(3,3'-dibromo-2,2'-bithiophene)Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
3,3′,5,5′-Tetrabromo-2,2′-bithiophenePoly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide) derivativeData not readily availableData not readily availableData not readily availableData not readily available>0.01 (electron mobility)[7]

Observations:

  • Energy Levels: The introduction of electron-withdrawing bromine atoms tends to lower both the HOMO and LUMO energy levels. For instance, the estimated HOMO level of P3DBT (~ -5.7 eV) is significantly lower than that of P3HT (~ -4.7 to -5.2 eV).[3]

  • Bandgap: Bromination generally leads to a wider bandgap. Poly(3-bromothiophene) has an optical bandgap of 2.38 eV, which is larger than the ~1.9-2.1 eV range for P3HT.[3][5][6] This is attributed to the inductive effect of bromine.[2]

  • Conductivity: While data is sparse for some brominated variants, poly(3-bromothiophene) has been reported to exhibit a relatively high conductivity of 0.8 S/cm.[5][6] However, it is generally expected that heavy bromination might decrease conductivity compared to alkyl-substituted polythiophenes due to potential disruptions in chain planarity.[3]

  • Mobility: Charge carrier mobility is highly dependent on polymer regioregularity and solid-state packing, which can be influenced by the synthetic method.[2][8] While hole mobility for many brominated polythiophenes is not widely reported, derivatives of tetrabromobithiophene have shown promising n-channel (electron) mobility.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the synthesis and characterization of brominated polythiophenes.

I. Polymer Synthesis

The synthesis of polythiophenes from brominated monomers is typically achieved through two main routes: oxidative polymerization and metal-catalyzed cross-coupling reactions.

A. Ferric Chloride (FeCl₃) Oxidative Polymerization

This method is a straightforward approach for synthesizing polythiophenes.

  • Monomer Preparation: The brominated thiophene monomer (e.g., 3-bromothiophene) is dissolved in a dry, inert solvent such as chloroform or acetonitrile.

  • Initiation: Anhydrous ferric chloride (FeCl₃) is added to the monomer solution, typically in a stoichiometric excess. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: The mixture is stirred at room temperature or a slightly elevated temperature for a specified period (e.g., 2-24 hours). The polymer precipitates from the solution as a dark-colored solid.

  • Work-up and Purification: The reaction is quenched by adding methanol. The precipitated polymer is collected by filtration and washed extensively with methanol, ammonia solution (to remove residual iron catalyst), and other solvents like acetone to remove oligomers and impurities.

  • Drying: The final polymer is dried under vacuum to yield a solid powder.[5][6]

B. Metal-Catalyzed Cross-Coupling Polymerization (e.g., Stille or GRIM)

These methods offer greater control over the polymer's regioregularity, which is critical for achieving high charge carrier mobility.[2][9]

  • Monomer Activation (for GRIM Polymerization): A dibrominated monomer (e.g., 2,5-dibromo-3-alkylthiophene) is treated with a Grignard reagent or lithium diisopropylamide (LDA) to form a reactive organometallic intermediate.[9]

  • Polymerization: A nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄) is added to the solution of the activated monomer (for GRIM) or a mixture of a dibrominated and a distannylated monomer (for Stille coupling).[2][9][10]

  • Reaction Conditions: The polymerization is conducted in an inert solvent like THF at room or elevated temperature for several hours.

  • Termination and Purification: The reaction is terminated by adding an acid (e.g., HCl). The polymer is then precipitated in a non-solvent like methanol, filtered, and purified using Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to separate fractions by molecular weight and remove catalyst residues.[11]

II. Electronic Property Characterization

A. Cyclic Voltammetry (CV)

CV is used to determine the electrochemical bandgap and estimate the HOMO and LUMO energy levels.

  • Sample Preparation: A thin film of the polymer is cast onto a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass).

  • Electrochemical Cell: A three-electrode cell is used, containing the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). These are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile).[12]

  • Measurement: The potential of the working electrode is swept, and the resulting current is measured. The oxidation and reduction potentials (E_ox and E_red) are determined from the voltammogram.

  • Energy Level Calculation: The HOMO and LUMO levels are estimated using empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E_onset,ox and E_onset,red are the onset potentials for oxidation and reduction):

    • HOMO (eV) = -[E_onset,ox - E_onset(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_onset,red - E_onset(Fc/Fc⁺) + 4.8] The electrochemical bandgap is calculated as E_g_electrochem = |LUMO - HOMO|.[5]

B. UV-Visible (UV-Vis) Spectroscopy

This technique is used to determine the optical bandgap of the polymer.

  • Sample Preparation: A dilute solution of the polymer is prepared in a suitable solvent (e.g., chloroform), or a thin film is cast onto a transparent substrate (e.g., quartz).[3]

  • Spectral Acquisition: The absorption spectrum of the sample is recorded using a spectrophotometer.

  • Bandgap Estimation: The optical bandgap (E_g) is estimated from the onset of the lowest energy absorption peak (λ_onset) in the spectrum. The formula used is:

    • E_g (eV) = 1240 / λ_onset (nm) Alternatively, a Tauc plot can be constructed to determine the bandgap more accurately.[3]

C. Organic Field-Effect Transistor (OFET) Fabrication and Characterization

OFETs are fabricated to measure the charge carrier mobility of the semiconducting polymer.

  • Device Fabrication (Top-Gate, Bottom-Contact Example):

    • Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.

    • Electrodes: Source and drain electrodes (e.g., gold) are patterned on the SiO₂ surface using photolithography or shadow masking.[3]

    • Semiconductor Deposition: The synthesized polymer is dissolved in a solvent and deposited as a thin film onto the substrate via spin-coating, drop-casting, or other solution-processing techniques.

    • Annealing: The device is often annealed to improve the crystallinity and morphology of the polymer film.

  • Electrical Characterization: The OFET is characterized using a semiconductor parameter analyzer. Transfer characteristics are measured by sweeping the gate voltage (V_g) at a constant source-drain voltage (V_d) and measuring the drain current (I_d).[3]

  • Mobility Calculation: The field-effect mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation:

    • I_d = (μ * C_i / 2L) * (V_g - V_th)² where C_i is the capacitance per unit area of the gate dielectric, L is the channel length, and V_th is the threshold voltage.[3]

Visualizations

The following diagrams illustrate the logical workflows and relationships discussed in this guide.

G Diagram 1: General Workflow for Polymer Synthesis and Characterization cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization cluster_results Derived Properties Monomer Brominated Thiophene Monomer Polymerization Polymerization (e.g., Oxidative, Cross-Coupling) Monomer->Polymerization Purification Purification (Washing, Soxhlet) Polymerization->Purification CV Cyclic Voltammetry Purification->CV UVVis UV-Vis Spectroscopy Purification->UVVis OFET OFET Fabrication & Measurement Purification->OFET EnergyLevels HOMO/LUMO Levels CV->EnergyLevels Bandgap Optical Bandgap UVVis->Bandgap Mobility Charge Carrier Mobility OFET->Mobility

Diagram 1: General Workflow for Polymer Synthesis and Characterization.

G Diagram 2: Workflow for OFET Fabrication and Mobility Calculation Substrate Prepare Substrate (Si/SiO₂) Electrodes Deposit Source/Drain Electrodes (e.g., Au) Substrate->Electrodes PolymerFilm Spin-Coat Polymer Semiconductor Film Electrodes->PolymerFilm Anneal Anneal Device PolymerFilm->Anneal Measure Measure Transfer Characteristics (Id vs Vg) Anneal->Measure Calculate Calculate Mobility (μ) from Saturation Regime Measure->Calculate

Diagram 2: Workflow for OFET Fabrication and Mobility Calculation.

G Diagram 3: Influence of Bromination on Electronic Properties Bromination Increase Bromination on Thiophene Ring InductiveEffect Stronger Electron- Withdrawing Effect Bromination->InductiveEffect StericHindrance Potential Increase in Steric Hindrance Bromination->StericHindrance HOMO_LUMO Lower HOMO & LUMO Energy Levels InductiveEffect->HOMO_LUMO Bandgap Wider Energy Bandgap HOMO_LUMO->Bandgap Packing Disrupted Interchain Packing & Planarity StericHindrance->Packing Mobility Potential Decrease in Hole Mobility Packing->Mobility

Diagram 3: Influence of Bromination on Electronic Properties.

References

A Comparative Electrochemical Analysis: 3,5-Dibromo- vs. 3,5-Dichloro-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the electrochemical behavior of 3,5-dibromo- and 3,5-dichloro-2-methylthiophene, supported by established principles and analogous experimental data.

Introduction

Thiophene and its derivatives are fundamental building blocks in the development of organic electronic materials, pharmaceuticals, and agrochemicals. The introduction of halogen substituents at various positions on the thiophene ring significantly influences their electronic properties, reactivity, and, consequently, their electrochemical behavior. This guide focuses on the comparative electrochemical analysis of 3,5-dibromo-2-methylthiophene and 3,5-dichloro-2-methylthiophene, two compounds of interest in materials science and synthetic chemistry. The electrochemical properties, particularly the oxidation potential, are critical parameters that determine their suitability for applications such as electropolymerization to form conductive polymers and as intermediates in organic synthesis.

Theoretical Comparison of Electrochemical Properties

The primary electrochemical process of interest for these compounds is oxidation, which typically involves the removal of an electron from the π-system of the thiophene ring to form a radical cation. This initial oxidation step is often the precursor to electropolymerization. The ease of this oxidation is quantified by the oxidation potential (Epa).

The key difference between the two molecules lies in the nature of the halogen substituents. Both bromine and chlorine are electron-withdrawing groups due to their electronegativity, which generally makes the thiophene ring more difficult to oxidize compared to the unsubstituted 2-methylthiophene. However, halogens also exhibit a weaker, opposing electron-donating effect through resonance.

The relative influence of these effects differs between bromine and chlorine. Chlorine is more electronegative than bromine, suggesting it should have a stronger electron-withdrawing inductive effect, leading to a higher oxidation potential for the dichloro derivative. Conversely, the larger size and greater polarizability of bromine may influence its interaction with the solvent and the electrode surface.

Based on these general principles, a qualitative comparison of their expected electrochemical parameters is presented in the table below.

ParameterThis compound3,5-dichloro-2-methylthiopheneRationale
Expected Onset Oxidation Potential (Epa) LowerHigherChlorine is more electronegative than bromine, leading to a stronger deactivation of the thiophene ring towards oxidation.
Electropolymerization Capability Potentially more facilePotentially less facileA lower oxidation potential generally facilitates the initiation of electropolymerization.
Resulting Polymer Conductivity Potentially higherPotentially lowerThe nature of the halogen can influence the electronic properties and morphology of the resulting polymer.
Stability of Radical Cation Less stableMore stableThe higher electronegativity of chlorine may offer slightly better stabilization of the positive charge on the thiophene ring.

Experimental Protocols

While specific experimental data for a direct comparison is unavailable, a general protocol for the electrochemical analysis of these compounds using cyclic voltammetry (CV) can be outlined based on common practices for similar thiophene derivatives.

General Protocol for Cyclic Voltammetry of Halogenated Thiophenes

Objective: To determine the oxidation potential and observe the electropolymerization behavior of 3,5-dihalo-2-methylthiophenes.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrochemical Cell.

  • Potentiostat.

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.

  • Analyte: this compound or 3,5-dichloro-2-methylthiophene (typically 1-10 mM).

  • Inert gas (Nitrogen or Argon) for deaeration.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Electrolyte Solution Preparation:

    • Dissolve the supporting electrolyte in the chosen anhydrous solvent to a final concentration of 0.1 M.

    • Prepare a stock solution of the analyte in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution containing the analyte.

    • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to observe the oxidation of the analyte (e.g., +2.0 V vs. SCE) and then back to the initial potential.

    • Typical scan rates range from 50 to 200 mV/s.

    • To investigate electropolymerization, multiple consecutive cycles are typically performed. The growth of a polymer film on the electrode surface is indicated by an increase in the peak currents with each cycle.

  • Data Analysis:

    • Determine the anodic peak potential (Epa) from the first scan of the voltammogram.

    • Observe changes in the voltammograms over successive scans to assess electropolymerization.

Visualizations

Electrochemical Oxidation Pathway

G M Monomer (3,5-dihalo-2-methylthiophene) M_plus Radical Cation (M.+) M->M_plus -e⁻ (Oxidation) Dimer Dimer Radical Cation M_plus->Dimer + M Polymer Conducting Polymer Dimer->Polymer Further Oxidation & Polymerization

Caption: Proposed pathway for the electrochemical oxidation and polymerization of a thiophene monomer.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Electrodes (Polish, Clean, Dry) B Prepare Electrolyte Solution (Solvent + Supporting Electrolyte + Analyte) C Assemble 3-Electrode Cell B->C D Deaerate Solution (Inert Gas) C->D E Run Cyclic Voltammetry D->E F Determine Oxidation Potential (Epa) E->F G Analyze Polymerization Behavior E->G

Caption: A generalized workflow for conducting electrochemical analysis using cyclic voltammetry.

Conclusion

The electrochemical analysis of 3,5-dibromo- and 3,5-dichloro-2-methylthiophene is crucial for understanding their potential in various applications. Based on fundamental principles of organic electrochemistry, it is predicted that this compound will exhibit a lower oxidation potential compared to its dichloro counterpart due to the lower electronegativity of bromine. This suggests that the dibromo derivative may be more amenable to electropolymerization.

The provided experimental protocol offers a standardized approach for the electrochemical characterization of these compounds. It is important to note that the actual electrochemical behavior can be influenced by various experimental conditions, including the choice of solvent, supporting electrolyte, and electrode material. Therefore, the information in this guide should be used as a starting point for empirical investigation. Future experimental studies directly comparing these two compounds are necessary to provide definitive quantitative data and validate these predictions.

A Comparative Guide to the Regioselective Lithiation of 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

The regioselective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and organic electronic materials.[1][2] 3,5-Dibromo-2-methylthiophene serves as a versatile building block, and its selective lithiation at either the C3 or C5 position opens distinct pathways to novel molecular architectures.[2] This guide provides a comparative analysis of the factors governing the regioselectivity of this reaction, supported by experimental data from related systems and detailed protocols for practical application.

The primary challenge in the lithiation of this compound lies in directing the lithium-halogen exchange to a specific bromine atom. The thiophene ring's inherent electronic properties and the directing effect of the methyl group play crucial roles, but the outcome is predominantly dictated by the choice of lithiating agent and reaction conditions. Generally, lithium-halogen exchange is significantly faster at the α-position (C5) of the thiophene ring compared to the β-position (C3).

Logical Workflow for Regioselective Lithiation

G Workflow for Lithiation of this compound cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediates Lithiated Intermediates cluster_quench Electrophilic Quench cluster_products Final Products start This compound conditions Lithiating Agent (e.g., n-BuLi, t-BuLi, LDA) Temperature (-78°C to 0°C) Solvent (THF, Ether) start->conditions React with intermediate_C5 3-Bromo-2-methyl-5-lithiothiophene (Major Product) conditions->intermediate_C5 Favors α-exchange (n-BuLi, t-BuLi at -78°C) intermediate_C3 5-Bromo-2-methyl-3-lithiothiophene (Minor Product / Halogen Dance) conditions->intermediate_C3 Deprotonation or Rearrangement (LDA) electrophile Electrophile (E+) (e.g., DMF, CO₂, R-Br) intermediate_C5->electrophile Trap with intermediate_C3->electrophile Trap with product_C5 3-Bromo-2-methyl-5-E-thiophene electrophile->product_C5 Forms product_C3 5-Bromo-2-methyl-3-E-thiophene electrophile->product_C3 Forms

Caption: Lithiation pathways of this compound.

Comparative Performance of Lithiating Agents

The choice of the organolithium reagent is the most critical factor in determining the site of lithiation. While direct comparative data on this compound is sparse, extensive research on analogous brominated thiophenes provides clear guidance.

Lithiating AgentTypical ConditionsPredominant ReactionExpected Major ProductRemarks
n-Butyllithium (n-BuLi) THF, -78°CLithium-Halogen Exchange3-Bromo-2-methyl-5-lithiothiopheneThis is the most common and reliable method for selective α-lithiation. The reaction is fast and generally clean.[1][3][4]
tert-Butyllithium (t-BuLi) THF, -78°CLithium-Halogen Exchange3-Bromo-2-methyl-5-lithiothiopheneMore reactive than n-BuLi.[5] Using two equivalents can be advantageous as the second equivalent eliminates the t-BuBr byproduct, driving the reaction to completion.[5]
Lithium Diisopropylamide (LDA) THF, -78°C to -50°CDeprotonation / Halogen DanceMixture, potentially 5-Bromo-2-methyl-3-lithiothiopheneLDA, a strong base but poor nucleophile, may favor deprotonation at an available ring position or induce a "halogen dance" rearrangement, leading to the thermodynamically more stable 2-lithiated species, which in this case is not a direct product.[5][6] It is generally not the reagent of choice for clean lithium-halogen exchange.

Experimental Protocols

The following is a representative protocol for the regioselective lithiation at the C5 position of a dibromothiophene derivative, adapted from established procedures.[1][3]

Objective: To generate 3-bromo-2-methyl-5-lithiothiophene and trap it with an electrophile.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF), 3.0 eq)

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox apparatus

Safety Precautions: Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air.[1] All manipulations must be conducted under a strict inert atmosphere by trained personnel using appropriate safety equipment, including a flame-retardant lab coat and safety glasses.[1][7]

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is assembled while hot and allowed to cool under a stream of inert gas.

  • Reaction Setup: The flask is charged with this compound (1.0 eq) and anhydrous THF (to achieve a concentration of ~0.3 M).

  • Cooling: The resulting solution is cooled to -78 °C using a dry ice/acetone bath and stirred for 15 minutes to ensure thermal equilibrium.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The formation of the lithiated species is typically rapid. The mixture is stirred at -78 °C for an additional 30-60 minutes to ensure complete lithium-halogen exchange.[1]

  • Electrophilic Quench: The chosen electrophile (e.g., DMF, 3.0 eq) is added slowly to the reaction mixture at -78 °C.

  • Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for several hours or overnight.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-bromo-2-methyl-5-substituted-thiophene.

Mechanism and Rationale for Selectivity

The high regioselectivity for lithium-halogen exchange at the C5 position is rooted in the electronic structure of the thiophene ring. The α-protons (and by extension, α-halogens) of thiophene are more acidic and reactive towards lithiation than the β-protons. This is due to the stabilizing effect of the adjacent sulfur atom on the resulting carbanion or lithiated intermediate.

In the case of this compound, the C5 position is an α-position, making it the kinetically favored site for lithium-halogen exchange with alkyllithium reagents like n-BuLi and t-BuLi, especially at low temperatures (-78 °C) which favor kinetic control.[3] The directing effect of the C2-methyl group is generally subordinate to the strong intrinsic preference for α-lithiation.

The use of a bulky, non-nucleophilic base like LDA changes the reaction pathway from exchange to deprotonation or rearrangement.[5][6] If a ring proton were available and sufficiently acidic, LDA would preferentially abstract it. In this substrate, LDA might induce a more complex "halogen dance" rearrangement, where the initial lithiated species isomerizes to a more stable intermediate, leading to a loss of regioselectivity.

Conclusion

The lithiation of this compound can be controlled with high regioselectivity. For the predictable and efficient synthesis of 3-bromo-2-methyl-5-substituted thiophenes, the use of n-butyllithium or tert-butyllithium at -78 °C in THF is the recommended approach. These conditions strongly favor lithium-halogen exchange at the electronically activated C5 position, providing a reliable route to a key synthetic intermediate. The use of LDA is discouraged for this transformation due to the potential for competing side reactions and loss of regiochemical control.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-2-methylthiophene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 3,5-Dibromo-2-methylthiophene are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[1]

  • Clothing: Wear protective clothing to prevent skin contact.[1]

  • Ventilation: Handle the chemical in a well-ventilated area or outdoors.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention without delay.[1][2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin and hair with running water and soap.[1][2]

  • Inhalation: Move the individual to fresh air.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]

Quantitative Data and Physical Properties

Below is a summary of the key quantitative data for this compound. Notably, specific occupational exposure limits (OELs) have not been established for this compound.

PropertyValue
Molecular Formula C₅H₄Br₂S
Molecular Weight 255.96 g/mol
Melting Point -15°C
Boiling Point 230°C
Appearance Colorless to yellow clear liquid
Occupational Exposure Limits (OELs) No data available

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Chemical neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions.

1. Waste Collection and Storage:

  • Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, labeled, and tightly closed container.[1][2]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

2. Spill Management and Cleanup:

  • Containment: In the event of a spill, immediately contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collection: Carefully collect the absorbed material and place it into a labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

3. Final Disposal Procedure:

  • Professional Disposal: The primary and safest method of disposal is to transfer the hazardous waste to a licensed chemical destruction facility.[2]

  • Incineration: Controlled incineration with flue gas scrubbing is an appropriate disposal method for this type of halogenated organic compound.[2]

  • Prohibited Disposal: Do not discharge this compound or its containers into sewer systems or waterways.[2]

4. Disposal of Empty Containers:

  • Rinsing: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Puncturing: After rinsing, puncture the container to prevent reuse.[2]

  • Disposal: The cleaned and punctured container can then be disposed of in accordance with local regulations, which may include recycling, reconditioning, or landfill disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Assessment cluster_spill Spill / Residue Protocol cluster_bulk Bulk Waste Protocol cluster_disposal Final Disposal start Unused or Waste This compound assess_contamination Is the material a spill or residue? start->assess_contamination contain_spill Contain with inert absorbent (sand, vermiculite) assess_contamination->contain_spill Yes collect_bulk Ensure waste is in a properly labeled, sealed container assess_contamination->collect_bulk No collect_spill Collect in a labeled, sealed container contain_spill->collect_spill dispose Dispose of contents/container to an authorized hazardous or special waste collection point collect_spill->dispose collect_bulk->dispose incinerate Controlled incineration with flue gas scrubbing by a licensed facility dispose->incinerate

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dibromo-2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 3,5-Dibromo-2-methylthiophene, a compound that requires careful management due to its potential health hazards. By adhering to these protocols, you can minimize risks and maintain a secure workspace.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[2]
Face ShieldA face shield should be used in situations where there is a potential for splashing.
Skin Protection Chemical-Resistant GlovesWear chemical impermeable gloves. Always inspect gloves prior to use and use proper glove removal technique.
Lab Coat/OverallsWear a lab coat or overalls to prevent skin contact.[1]
PVC ApronA PVC apron provides an additional layer of protection.[1]
Respiratory Protection Ventilated AreaAll handling should be conducted in a well-ventilated area.[1][2]
RespiratorIf vapors or aerosols are likely to be generated, use a respirator with an appropriate filter for organic gases and vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step protocol outlines the safe handling procedure from preparation to cleanup.

Experimental Workflow for Handling this compound

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Equipment prep_setup->prep_materials handling_weigh 4. Carefully Weigh/Measure Chemical prep_materials->handling_weigh handling_transfer 5. Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction 6. Conduct Experiment handling_transfer->handling_reaction cleanup_deactivate 7. Decontaminate Glassware & Surfaces handling_reaction->cleanup_deactivate cleanup_dispose 8. Segregate & Label Waste cleanup_deactivate->cleanup_dispose cleanup_store 9. Store Unused Chemical Properly cleanup_dispose->cleanup_store cleanup_remove_ppe 10. Remove PPE & Wash Hands cleanup_store->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Work in a well-ventilated area, such as a chemical fume hood.[1][2]

    • Assemble all necessary equipment and materials, including spill containment supplies.

  • Handling:

    • Avoid all personal contact with the chemical, including inhalation of vapors.[1]

    • When transferring the chemical, do so carefully to avoid splashing or creating dust.

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • After handling, wash your hands thoroughly with soap and water.[1]

    • Decontaminate all work surfaces and equipment.

    • Launder any contaminated clothing separately before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation:

    • Collect waste this compound and any contaminated materials in a suitable, labeled, and closed container.[1][2]

  • Disposal Method:

    • The primary disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Alternatively, disposal may occur by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[1]

    • Do not discharge the chemical into sewer systems or waterways.[2]

  • Container Disposal:

    • Empty containers should be decontaminated.[1] They can then be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

    • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]

  • Consultation:

    • Always consult with your institution's environmental health and safety (EHS) department and local or regional waste management authorities for specific disposal guidelines.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Response Workflow

Emergency Response Protocol cluster_exposure Personal Exposure cluster_spill Spill Response spill_exposure Spill or Exposure Occurs eye_contact Eye Contact: Rinse with water for 15 mins spill_exposure->eye_contact Eye skin_contact Skin Contact: Wash with soap & water spill_exposure->skin_contact Skin inhalation Inhalation: Move to fresh air spill_exposure->inhalation Inhalation ingestion Ingestion: Rinse mouth with water spill_exposure->ingestion Ingestion evacuate Evacuate Immediate Area spill_exposure->evacuate Spill seek_medical Seek Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical ventilate Ensure Good Ventilation evacuate->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect Residue into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Emergency response procedures for this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water and soap. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Spill Response:

  • Minor Spills: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[1] Place in a suitable, labeled container for disposal.[1]

  • Major Spills: For larger spills, clear the area of all personnel and move upwind.[1] Alert the fire brigade and inform them of the location and nature of the hazard.[1] Wear a self-contained breathing apparatus and protective gloves.[1] Contain the spill and prevent it from entering drains or water courses.[1]

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-methylthiophene
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2-methylthiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.